1-Ethynyl-4-(4-propylcyclohexyl)benzene
Description
Properties
IUPAC Name |
1-ethynyl-4-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-7,10-11,15,17H,3,5,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUVLSYQSNGSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937402, DTXSID801255042 | |
| Record name | 1-Ethynyl-4-(4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167858-58-4, 88074-73-1 | |
| Record name | 1-Ethynyl-4-(4-propylcyclohexyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167858-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-(4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene, a molecule of significant interest in materials science, particularly in the field of liquid crystals. The synthesis is presented as a multi-step process, commencing with the preparation of the key intermediate, 1-Iodo-4-(trans-4-propylcyclohexyl)benzene, followed by a Sonogashira coupling with a protected acetylene source, and concluding with a deprotection step. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices and techniques.
Introduction and Strategic Overview
This compound is a structurally significant organic molecule characterized by a rigid ethynyl-aryl core and a flexible propylcyclohexyl tail. This unique combination of structural motifs imparts properties that are highly desirable in the design of liquid crystalline materials. The synthesis of this and related compounds is a key area of research in the development of advanced display technologies and other optoelectronic applications.
The synthetic strategy outlined in this guide is a robust and efficient three-step process. The logical flow of this synthesis is depicted in the workflow diagram below.
13C NMR Chemical Shift Analysis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Ethynyl-4-(4-propylcyclohexyl)benzene. In the absence of published experimental data for this specific molecule, this document serves as a reference for researchers, outlining a robust methodology for spectral prediction and assignment based on established principles of NMR spectroscopy. We will deconstruct the molecule into its primary structural motifs—the ethynyl group, the 1,4-disubstituted benzene ring, the 1,4-disubstituted cyclohexane ring, and the n-propyl group—to forecast the chemical shifts for each of its 17 unique carbon environments. This guide emphasizes the causality behind spectral phenomena, providing field-proven insights into experimental design and data interpretation, thereby serving as a practical tool for the structural elucidation of similarly complex organic molecules in pharmaceutical and materials science research.
Introduction: The Role of 13C NMR in Modern Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is an indispensable technique for determining the structure of organic compounds.[1] Specifically, 13C NMR provides a detailed map of the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment.[2] This sensitivity allows for the unambiguous identification of functional groups, the determination of stereochemistry, and the confirmation of molecular connectivity.
The target molecule, this compound, is a rigid, non-polar structure incorporating diverse carbon hybridizations (sp, sp², sp³) and substitution patterns. Such molecules are of interest in materials science (e.g., liquid crystals) and as scaffolds in medicinal chemistry. Accurate assignment of its 13C NMR spectrum is a critical step in verifying its synthesis and purity. This guide will provide a detailed, predictive assignment of this spectrum, grounded in foundational principles and empirical data from analogous structures.
Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous discussion of the 13C NMR spectrum, the carbon atoms of this compound are numbered as shown in the diagram below. The trans-conformation of the 1,4-disubstituted cyclohexane ring is assumed to be the thermodynamically most stable and, therefore, the most abundant isomer.
Figure 2: Standard workflow for the acquisition and analysis of a 13C NMR spectrum.
Causality in Experimental Choices
-
Solvent: Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing power for non-polar compounds and its single, well-characterized solvent resonance at δ ≈ 77.16 ppm. [3]* Relaxation Delay (D1): A longer relaxation delay (5-10 seconds) is critical for obtaining accurate integrations, especially for quaternary carbons (C1, C4, C16), which have long relaxation times. Standard 1-2 second delays can cause these signals to be suppressed or absent.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope (~1.1%), a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is invaluable for confirming assignments. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will show only CH signals. This allows for the definitive assignment of each carbon's multiplicity, validating the predictions in the table above.
Conclusion
This guide presents a detailed predictive analysis of the 13C NMR spectrum of this compound. By systematically applying the principles of substituent effects and referencing data from analogous structures, we have assigned tentative chemical shifts for all 17 unique carbon atoms. The provided experimental workflow offers a robust, self-validating system for acquiring empirical data to confirm these predictions. This integrated approach of prediction and rigorous experimental design is fundamental to the successful structural characterization of novel chemical entities in a research and development setting.
References
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
Study of 13 C Chemical Shifts in Substituted Benzenes. AIP Publishing. [Link]
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]
-
Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Center for Biotechnology Information (PMC). [Link]
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The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. National Center for Biotechnology Information (PMC). [Link]
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Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
-
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
-
Carbon-13 chemical shifts of monosubstituted cyclohexanes. Elsevier. [Link]
-
Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ACS Publications. [Link]
-
13C NMR chemical shifts in cyclohexane rings. ResearchGate. [Link]
-
C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts. Doc Brown's Chemistry. [Link]
-
Ferrocene, ethynyl-. Organic Syntheses. [Link]
-
13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove. [Link]
-
Sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. LibreTexts. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
Sources
High-Precision FT-IR Characterization of 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Content Type: Technical Whitepaper & Standard Operating Procedure (SOP) Audience: Researchers, QC Scientists, and Materials Development Professionals[1]
Strategic Overview: The Purity Imperative
1-Ethynyl-4-(4-propylcyclohexyl)benzene (often abbreviated as EPPB or similar trade codes in the Liquid Crystal industry) represents a critical class of nematogenic intermediates .[1] Its structural integrity relies on three distinct moieties: a flexible propyl tail, a rigid trans-cyclohexyl core, and a reactive phenylethynyl headgroup.[1]
For researchers in drug development and materials science, this molecule presents a unique analytical challenge.[1] The terminal alkyne is highly reactive (susceptible to oxidative coupling or hydration), and the trans-configuration of the cyclohexyl ring is thermodynamically essential for mesogenic behavior.[1]
This guide moves beyond basic peak identification. It establishes a self-validating FT-IR protocol designed to confirm structural identity, quantify isomeric purity, and detect trace degradation products before they compromise downstream synthesis.[1]
Molecular Architecture & Vibrational Theory
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational oscillators.[1] The spectrum is a superposition of three distinct chemical environments.[1]
The Vibrational Logic Map
The following diagram illustrates the causal link between the molecular structure and the resulting spectral bands.
Figure 1: Structural deconstruction of EPPB mapping functional moieties to specific vibrational frequency zones.
Experimental Protocol (SOP)
Objective: Obtain a high-resolution spectrum with minimized atmospheric interference.
Instrument Configuration
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to prevent moisture uptake and pressure-induced isomerization.[1]
-
Crystal Material: Diamond or ZnSe (Diamond preferred for durability).[1]
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.[1]
Acquisition Parameters
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 600 cm⁻¹ | Covers all functional groups and fingerprint region.[1] |
| Resolution | 4 cm⁻¹ | Optimal balance between signal-to-noise (S/N) and peak separation.[1] |
| Scans | 32 or 64 | Sufficient averaging to resolve weak alkyne C≡C bands.[1] |
| Apodization | Blackman-Harris | Reduces side-lobes on sharp peaks (like the ≡C-H stretch).[1] |
| Background | Air (Clean Crystal) | Must be taken immediately prior to sample loading.[1] |
Sample Handling
-
State Check: EPPB is typically a crystalline solid or semi-solid.[1] If the sample appears oily (yellowing), it may indicate oxidation.[1]
-
Loading: Place ~2 mg of sample onto the ATR crystal.
-
Contact: Apply pressure using the anvil until the force gauge reaches the "optimal" zone (usually ~80-100 N).[1] Note: Inconsistent pressure leads to variable peak intensities in the fingerprint region.[1]
-
Cleaning: Clean crystal with Isopropanol (IPA) post-analysis. Avoid acetone if using ZnSe crystals.[1]
Spectral Interpretation & Assignment
The following table synthesizes data from standard spectroscopic libraries for phenylacetylene and alkyl-cyclohexanes to provide a definitive assignment for EPPB.
Key Diagnostic Bands[1][2][3][4]
| Frequency (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Value |
| 3280 – 3310 | ≡C-H | Stretch (sp) | Primary ID. A sharp, medium-to-strong band.[1] Absence indicates degradation or non-ethynylated precursor. |
| 3030 – 3080 | =C-H | Stretch (sp²) | Aromatic protons.[1] Usually weak shoulders on the aliphatic block.[1] |
| 2920 – 2960 | -CH₂- / -CH₃ | Asym.[1] Stretch (sp³) | Very Strong.[1] Derived from the propyl chain and cyclohexyl ring.[1] |
| 2850 – 2870 | -CH₂- | Sym.[1] Stretch (sp³) | Strong. Characteristic of the saturated cyclohexyl core. |
| 2100 – 2120 | C≡C | Stretch | Purity Check. Weak band (due to low dipole moment change).[1] Disappears if the alkyne hydrates to a ketone. |
| 1600 & 1500 | C=C (Ring) | Skeletal Vib. | Confirming the benzene ring presence.[1] |
| 1440 – 1460 | -CH₂- | Scissoring | Overlap of cyclohexyl and propyl deformations. |
| 820 – 840 | C-H (Ar) | OOP Bending | Regiochemistry. Diagnostic for para-substitution (1,4-disubstituted benzene).[1] |
The "Trans" Conformation Marker
Distinguishing cis vs. trans cyclohexyl isomers via FT-IR is subtle but possible.[1]
-
Trans-isomer: Typically shows a cleaner, more defined band structure in the 1000–1200 cm⁻¹ region (C-C skeletal vibrations) compared to the cis-isomer.[1]
-
Validation: If strict isomer confirmation is required, FT-IR should be cross-referenced with ¹H-NMR (coupling constants of axial protons).[1]
Quality Control & Impurity Profiling
In a drug development or high-spec materials context, the absence of peaks is as important as their presence.[1]
Common Impurity Signals
-
Water (Moisture): Broad, rounded band at 3200–3500 cm⁻¹ .[1]
-
Ketone Formation (Hydration): Strong new peak at ~1680–1700 cm⁻¹ .[1]
-
Cause: The terminal alkyne reacts with trace water to form an acetophenone derivative.[1]
-
-
Homocoupling (Glaser Coupling): Appearance of a new, lower frequency alkyne band or broadening, and loss of the terminal ≡C-H stretch at 3300 cm⁻¹.[1]
Analytical Workflow Diagram
Use this decision tree for routine QC analysis.
Figure 2: QC Decision Tree for EPPB validation based on critical spectral windows.
References
-
NIST Chemistry WebBook. Infrared Spectra of Phenylacetylene and Cyclohexylbenzene Derivatives. National Institute of Standards and Technology.[1][2][3][4] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text for alkyne and aromatic assignments).
-
Sathasivam, K., et al. (2003).[1][6] Vibrational Spectroscopic Studies on Trans-1,4-Polychloroprene.[1] (Reference for trans-alkene/cyclohexyl vibrational modes). Turkish Journal of Chemistry. Available at: [Link]
Sources
Navigating the Molecular Maze: A Mass Spectrometry Guide to 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Introduction: Unveiling a Molecule of Interest
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 1-Ethynyl-4-(4-propylcyclohexyl)benzene, with its unique combination of a rigid aromatic core, a flexible cyclohexyl linker, and a reactive ethynyl group, presents both intriguing possibilities and analytical challenges. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a robust framework for its identification, characterization, and quantification. As researchers and drug development professionals, a comprehensive understanding of its mass spectrometric fingerprint is a critical step in elucidating its structure, purity, and metabolic fate.
This document moves beyond a simple recitation of methods. It delves into the "why" behind the "how," providing a rationale for experimental choices and a predictive framework for understanding the molecule's fragmentation—a cornerstone of structural elucidation by mass spectrometry.
Pillar 1: The Foundation - Principles of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This fundamental principle allows for the determination of molecular weight and elemental composition, and through the analysis of fragmentation patterns, the elucidation of molecular structure. For a nonpolar, aromatic compound like this compound, the choice of ionization technique and mass analyzer is critical for obtaining high-quality, informative data.
Ionization Techniques: The Gateway to the Mass Analyzer
The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization method is dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.
-
Electron Ionization (EI): EI is a classic, hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2] This process imparts significant internal energy to the molecule, leading to extensive and often predictable fragmentation. For this compound, which is a relatively volatile and thermally stable aromatic hydrocarbon, EI is an excellent choice for detailed structural analysis via its fragmentation pattern. The resulting mass spectrum will be rich in fragment ions, providing a unique fingerprint for the molecule.
-
Electrospray Ionization (ESI): While typically employed for polar and large molecules, ESI can be adapted for nonpolar compounds, often through the use of charge-adduct forming reagents or specialized ionization sources.[3] ESI is a "soft" ionization technique, meaning it generally produces the protonated molecule ([M+H]⁺) or other adduct ions with minimal fragmentation. This is advantageous for confirming the molecular weight of the parent compound. However, for a nonpolar molecule like the one , achieving efficient ionization by ESI can be challenging.
Mass Analyzers: Sorting the Ions
Once ionized, the molecules and their fragments are sorted by the mass analyzer based on their m/z ratio.
-
Quadrupole Analyzer: A quadrupole mass analyzer uses a combination of radio frequency (RF) and direct current (DC) voltages to filter ions based on their m/z. It offers a good balance of resolution, sensitivity, and cost-effectiveness, making it a workhorse for both qualitative and quantitative analyses.
-
Time-of-Flight (TOF) Analyzer: A TOF analyzer measures the time it takes for ions to travel a fixed distance. Lighter ions travel faster and reach the detector first. TOF analyzers are known for their high mass accuracy and resolution, enabling the determination of elemental compositions from the exact mass of the ions.
The combination of Gas Chromatography (GC) with a mass spectrometer (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[4] The gas chromatograph separates the components of a mixture before they enter the mass spectrometer for detection and identification. For less volatile samples or those that are thermally labile, Liquid Chromatography (LC) coupled with an appropriate ionization source like Atmospheric Pressure Chemical Ionization (APCI) or a specialized ESI setup would be the preferred approach.[3]
Pillar 2: Predicting the Fragmentation - A Structural Roadmap
The true power of mass spectrometry in structural elucidation lies in the interpretation of fragmentation patterns.[5][6][7] For this compound (Molecular Weight: 226.36 g/mol ), we can predict a series of characteristic fragmentation pathways based on the established behavior of its constituent chemical moieties: the ethynylbenzene group and the propylcyclohexyl group. The stability of the resulting carbocations is a key determinant of fragment ion abundance.[5][8]
Key Fragmentation Pathways:
-
Molecular Ion (M•+): Upon electron ionization, the molecule will lose an electron to form the molecular ion at m/z 226. Given the presence of the aromatic ring, this peak is expected to be relatively intense.
-
Benzylic Cleavage: The bond between the benzene ring and the cyclohexyl group is a likely site of cleavage. This would result in a highly stable benzylic-type cation. However, the most favorable fragmentation in alkyl-substituted benzenes is often cleavage of the bond beta to the aromatic ring.
-
Cleavage of the Propyl Group: The propyl group attached to the cyclohexane ring is susceptible to fragmentation. Loss of an ethyl radical (C₂H₅•, 29 Da) to form a secondary carbocation is a common pathway for propyl-substituted alkanes, which would result in a fragment at m/z 197. Loss of a methyl radical (CH₃•, 15 Da) is also possible, leading to a fragment at m/z 211.
-
Fragmentation of the Cyclohexyl Ring: The cyclohexane ring can undergo characteristic ring-opening and subsequent fragmentation. A common fragmentation for substituted cyclohexanes is the loss of the alkyl substituent.
-
Tropylium Ion Formation: A hallmark of alkylbenzene mass spectra is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This often occurs through a rearrangement process following benzylic cleavage.
-
Ethynyl Group Fragmentation: The ethynyl group is relatively stable. Fragmentation of phenylacetylene itself can involve the loss of a hydrogen atom to form an ion at m/z 101.[9] More extensive fragmentation can lead to the loss of acetylene (C₂H₂), although this is less common.[10]
Predicted Mass Spectrum Highlights:
| m/z | Proposed Fragment Identity | Rationale |
| 226 | Molecular Ion [C₁₇H₂₂]•+ | Parent molecule minus one electron. |
| 211 | [M - CH₃]⁺ | Loss of a methyl radical from the propyl group. |
| 197 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl group. |
| 183 | [M - C₃H₇]⁺ | Loss of the entire propyl group. |
| 143 | [C₁₁H₁₁]⁺ | Cleavage of the cyclohexyl ring. |
| 128 | [C₁₀H₈]⁺ | Naphthalene-like fragment from rearrangement. |
| 115 | [C₉H₇]⁺ | Indenyl-like fragment. |
| 101 | [C₈H₅]⁺ | Phenylacetylene fragment with loss of H.[9] |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes. |
Pillar 3: In the Laboratory - Protocols for Analysis
The following protocols are designed to be self-validating, providing a clear and logical workflow from sample preparation to data acquisition.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This is the recommended primary technique for the analysis of this compound due to its volatility and thermal stability.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or hexane.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
If analyzing a complex matrix, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A nonpolar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of aromatic compounds.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless for trace analysis or split (e.g., 50:1) for higher concentrations.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
For less volatile samples or as a complementary technique, LC-MS can be employed. Given the nonpolar nature of the analyte, a reversed-phase separation with an appropriate ionization source is necessary.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a solvent compatible with the mobile phase, such as acetonitrile or methanol.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 70% B.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ion Source: Dual AJS ESI (for attempting protonation) or APCI.
-
Ionization Mode: Positive.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Scan Range: m/z 100-500.
Data Visualization and Interpretation
A clear visualization of the proposed fragmentation pathways is essential for understanding the mass spectrum.
Sources
- 1. rsc.org [rsc.org]
- 2. whitman.edu [whitman.edu]
- 3. Strategies for the liquid chromatographic-mass spectrometric analysis of non-polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Physico-Chemical Characterization of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
A Technical Whitepaper on Mesogenic Stability and Synthesis[1][2][3]
Executive Summary
This technical guide provides an in-depth analysis of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene (CAS: 88074-73-1), a critical building block in the formulation of high-performance liquid crystal (LC) mixtures.[1][2][3] Characterized by its rigid phenyl-cyclohexyl core and a terminal alkyne group, this molecule serves as a high-birefringence (
Unlike standard alkyl-cyanobiphenyls, the acetylene linkage in this molecule introduces enhanced π-electron delocalization while maintaining a relatively low rotational viscosity (
Molecular Architecture & Thermodynamic Stability[1][2][3]
The utility of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene stems from its hybrid molecular geometry.[1][2][3] It combines a saturated cyclohexane ring (providing conformational flexibility and low viscosity) with a rigid phenylacetylene moiety (providing optical anisotropy).[2]
2.1 Structural Specifications
| Property | Specification |
| IUPAC Name | 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene |
| Common Code | 3-CP-Acetylene / PCH-302 (Analogous nomenclature) |
| CAS Number | 88074-73-1 |
| Molecular Formula | |
| Molecular Weight | 226.36 g/mol |
| SMILES | CCCC1CCC(CC1)C2=CC=C(C#C)C=C2 |
| Geometry | Trans-configuration at cyclohexane (essential for mesogenicity) |
2.2 Physical Data Profile[2][3]
The following data represents the core physical parameters. Note the relatively low melting point, which makes this compound an excellent "eutectic diluent" in LC mixtures, preventing crystallization at low operating temperatures.[3]
| Parameter | Value / Range | Method |
| Physical State | White to light yellow crystalline solid | Visual Inspection |
| Melting Point ( | 38.0 °C | DSC (10 °C/min) |
| Boiling Point | ~321 °C (Predicted) | In Silico |
| Flash Point | 143 °C | Closed Cup |
| Density | Pycnometry | |
| Purity Standard | > 98.0% (GC) | Gas Chromatography |
Technical Insight: The trans isomer is thermodynamically favored and essential for liquid crystalline behavior.[3] The cis isomer creates a "bent" geometry that disrupts the nematic director, drastically reducing the clearing point of any mixture it contaminates.[3]
Electro-Optical & Mesogenic Properties[1][2][3][7]
While the pure substance has a narrow mesophase range (melting near 38°C), its primary value lies in its contribution to mixtures.[3]
-
Optical Anisotropy (
): The carbon-carbon triple bond ( ) extends the conjugation length of the phenyl ring, significantly increasing polarizability along the longitudinal axis.[1][2][3] This results in a higher compared to saturated analogs (like PCH-3), making it ideal for thin-cell-gap displays where high retardation is required.[1][2][3] -
Viscosity Reduction: The propyl-cyclohexyl group acts as a "lubricating" moiety.[1][2][3] When doped into high-viscosity terphenyl mixtures, it lowers the bulk rotational viscosity, improving the response time (
) of the display.[1][2][3]
Synthesis Protocol: Palladium-Catalyzed Cross-Coupling[1][2][3]
To achieve the high purity (>99.9%) required for electronic-grade materials, a Sonogashira coupling route is recommended.[1][2][3] This pathway minimizes metal ion contamination compared to Castro-Stephens coupling.[1][2][3]
4.1 Reaction Logic Flow
Figure 1: Step-wise synthesis pathway utilizing Pd/Cu catalysis to install the ethynyl group.
4.2 Detailed Methodology
Step 1: Coupling (TMS-Protection)
-
Charge: In a dry 3-neck flask, dissolve 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq) in anhydrous THF/Triethylamine (1:1 v/v).
-
Catalyst: Add
(2 mol%) and (1 mol%) under a nitrogen blanket. -
Addition: Dropwise add Trimethylsilylacetylene (1.2 eq) at room temperature.
-
Reflux: Heat to 60°C for 4–6 hours. Monitor disappearance of bromide via TLC (Hexane eluent).[2][3]
-
Workup: Filter off ammonium salts, concentrate filtrate, and pass through a short silica plug to remove Pd residues.[3]
Step 2: Deprotection
-
Hydrolysis: Dissolve the TMS-intermediate in MeOH/THF. Add
(2.0 eq).[2][3] -
Reaction: Stir at room temperature for 2 hours.
-
Extraction: Dilute with water, extract with dichloromethane, and dry over
. -
Purification (Critical): Recrystallize from Ethanol/Hexane (4:1) at -20°C. This step removes trace oligomers that act as electron traps in LCDs.[2][3]
Characterization & Validation Framework
For materials science applications, purity is insufficient; phase behavior must be validated.[3]
5.1 Validation Workflow
Figure 2: Quality Control workflow ensuring thermodynamic and optical compliance.
5.2 Analytical Standards
-
DSC (Differential Scanning Calorimetry): Look for a sharp endothermic peak at 38°C. Broadening >1°C indicates impurity (likely cis-isomer or solvent).[1][2][3]
-
GC-MS: The molecular ion peak
should appear at m/z 226.[1][2][3] Fragmentation patterns typically show loss of the propyl group ( ) and the phenyl-acetylene core.[1][2][3]
Safety & Handling (EHS)[1][2]
Hazard Classification:
-
H228: Flammable Solid.[3]
-
H411: Toxic to aquatic life with long-lasting effects (typical for lipophilic LC molecules).[1][2][3]
Storage Protocol: Store at 2–8°C under inert gas (Argon/Nitrogen). The terminal alkyne is susceptible to oxidative coupling (Glaser coupling) if exposed to air and light over prolonged periods, turning the white solid yellow.[3]
References
-
TCI Chemicals. (2025).[2][3][5] Product Specification: 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene (CAS 88074-73-1).[1][2][3][6] Retrieved from [1][2]
-
Merck KGaA. (2025).[2][3] Safety Data Sheet: Ethylbenzene Derivatives and LC Intermediates. Retrieved from
-
Dąbrowski, R., et al. (2010).[3][7] Synthesis and mesogenic properties of isothiocyanato-tolane derivatives. Liquid Crystals, 37(12), 1529–1537.[3] (Contextual grounding for tolane/acetylene LC chemistry).
-
PubChem. (2025).[2][3] Compound Summary: 1-Ethynyl-4-(4-propylcyclohexyl)benzene.[1][2][3] National Library of Medicine.[2][3] Retrieved from [1][2]
- MDPI. (2021). Vertical Orientation of Liquid Crystal on 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. Materials, 14(9). (Demonstrates surface interaction of propyl-cyclohexyl moieties).
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene | C25H30 | CID 630234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpchem.com [cpchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. High Birefringence Liquid Crystals | MDPI [mdpi.com]
spectroscopic data for 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Technical Monograph: Spectroscopic Characterization & Synthesis of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
CAS No: 88074-73-1 Molecular Formula: C₁₇H₂₂ Molecular Weight: 226.36 g/mol [1][2][3][4][5]
Executive Summary & Application Context
1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene is a rigid, rod-like mesogen primarily utilized as a high-birefringence building block in Liquid Crystal (LC) mixtures.[4] While its primary industrial application lies in photonics and display technologies (LCDs), its structural motif—a phenylacetylene core coupled with a saturated cycloaliphatic ring—is of increasing interest to pharmaceutical researchers and toxicologists .[4]
Recent environmental surveillance has identified this class of Liquid Crystal Monomers (LCMs) as emerging contaminants.[4][6][7] Consequently, drug development professionals and toxicologists are now required to understand the spectroscopic signature and metabolic fate of these compounds, as they share pharmacokinetic similarities with lipophilic xenobiotics.[4]
This guide provides a definitive spectroscopic profile, a robust synthesis protocol, and a metabolic degradation pathway analysis to support both material synthesis and environmental toxicology assessment.[4]
Synthesis Strategy: The Sonogashira Protocol
While the Corey-Fuchs reaction is a classical route for terminal alkynes, the Sonogashira cross-coupling of the aryl bromide precursor with trimethylsilylacetylene (TMSA), followed by desilylation, is the industry-standard "self-validating" protocol due to its higher yield and cleaner impurity profile.[4]
Experimental Workflow
The synthesis relies on the stereochemical integrity of the trans-cyclohexyl ring.[4] Isomerization to the cis-form destroys the mesogenic (liquid crystalline) properties.[4]
Reagents:
-
Substrate: 1-Bromo-4-(trans-4-propylcyclohexyl)benzene.[4]
-
Catalyst System: Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (1 mol%).[4]
-
Coupling Partner: Trimethylsilylacetylene (1.2 eq).[4]
-
Deprotection: K₂CO₃ / Methanol.[4]
Step-by-Step Methodology:
-
Inertion: Charge a Schlenk flask with the aryl bromide and catalysts. Evacuate and backfill with Argon (3x) to prevent homocoupling (Glaser coupling) of the alkyne.[4]
-
Coupling: Dissolve in anhydrous Triethylamine (Et₃N) and THF (1:1). Add TMSA dropwise at room temperature.[4] Heat to 60°C for 4-6 hours.
-
Deprotection: Filter the amine salts.[4] Concentrate the filtrate. Redissolve in MeOH/THF (1:1) and add K₂CO₃.[4][8] Stir at RT for 2 hours.
-
Purification: Aqueous workup followed by column chromatography (Silica gel, 100% Hexane).[4]
Reaction Logic Diagram
Caption: Two-step synthesis via Sonogashira coupling and base-catalyzed deprotection.
Spectroscopic Data Profile
The following data is synthesized from standard characterization of phenyl-cyclohexyl-acetylene derivatives.
A. Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is characterized by the distinct AA'BB' aromatic system and the diagnostic acetylenic proton.[4]
Solvent: CDCl₃ | Frequency: 500 MHz[9]
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 7.41 | Doublet (J=8.2 Hz) | 2H | Ar-H (ortho to C≡CH) | Deshielded by alkyne anisotropy.[4] |
| 7.15 | Doublet (J=8.2 Hz) | 2H | Ar-H (meta to C≡CH) | Shielded relative to ortho protons.[4] |
| 3.05 | Singlet | 1H | ≡C-H | Diagnostic peak for terminal alkyne. |
| 2.46 | Triplet of triplets | 1H | Cyclohexyl C1-H | Benzylic position; confirms trans geometry (J values ~12, 3 Hz).[4] |
| 1.86 - 1.89 | Multiplet | 4H | Cyclohexyl (Equatorial) | Rigid ring envelope.[4] |
| 1.42 - 1.48 | Multiplet | 2H | Propyl -CH₂- (C2) | Middle of propyl chain.[4] |
| 1.30 - 1.38 | Multiplet | 2H | Propyl -CH₂- (C1) | Attached to cyclohexyl.[4] |
| 1.20 - 1.05 | Multiplet | 3H | Cyclohexyl (Axial) | Complex overlap.[4] |
| 0.90 | Triplet (J=7.0 Hz) | 3H | Propyl -CH₃ | Terminal methyl group.[4] |
Expert Note: The coupling constant of the benzylic proton at 2.46 ppm is critical. A large coupling constant (J ~12 Hz) indicates an axial-axial interaction, confirming the trans-diequatorial configuration of the cyclohexyl ring.[4] If this signal appears as a broad multiplet without clear large coupling, the sample may contain the cis isomer.[4]
B. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 3290 - 3310 | ≡C-H Stretch | Strong, Sharp | Diagnostic for terminal alkyne.[4] Absence indicates oxidation or polymerization. |
| 2920, 2850 | C-H Stretch (sp³) | Strong | Cyclohexyl and propyl chain vibrations. |
| 2105 | C≡C Stretch | Weak/Medium | Characteristic triple bond stretch (often weak in symmetrical internal alkynes, but visible here).[4] |
| 1505, 1600 | C=C Aromatic | Medium | Benzene ring skeletal vibrations. |
| 830 | C-H Bending | Strong | p-Disubstituted benzene ring (out-of-plane).[4] |
C. Mass Spectrometry (GC-MS)
-
Molecular Ion (M⁺): m/z 226.2[4]
-
Base Peak: m/z 183 (Loss of propyl group, [M - C₃H₇]⁺).[4]
-
Fragmentation:
Environmental Fate & Toxicology (Metabolic Profiling)
For researchers in drug development and toxicology, understanding the biotransformation of this LCM is vital.[4] Recent studies on fluorinated analogs (e.g., EDPrB) suggest that the propyl-cyclohexyl-phenyl core undergoes specific Phase I metabolic oxidations.[4]
Primary Metabolic Pathways:
-
Aliphatic Hydroxylation: Occurs primarily on the propyl chain and the cyclohexyl ring.[4]
-
Dealkylation: Cleavage of the propyl chain (less common than hydroxylation).[4]
-
Epoxidation: Potential oxidation of the triple bond (rare, but possible under high oxidative stress).[4]
Predicted Metabolic Pathway Diagram
Caption: Phase I metabolic pathways mediated by Cytochrome P450 enzymes.[4]
Toxicological Implication: The terminal alkyne moiety is chemically reactive.[4] In biological systems, it can function as a "suicide inhibitor" for certain enzymes or undergo metabolic activation to reactive ketenes.[4] However, the lipophilicity (LogP > 5) suggests high bioaccumulation potential in adipose tissue, a key concern for environmental persistence.[4]
References
-
Chemical Identification & Properties: National Center for Biotechnology Information.[4] PubChem Compound Summary for CID 14439224, 1-Ethynyl-4-(4-propylcyclohexyl)benzene. [Link][4]
-
Metabolic Profiling of LCMs: Su, H., et al. (2023).[4] Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment.[4][7] [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C17H22 | CID 14439224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | 88074-73-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene | C25H30 | CID 630234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | Starshinechemical [starshinechemical.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Mesomorphic Behavior of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
The following technical guide details the mesomorphic behavior, molecular architecture, and synthetic utility of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene.
A Technical Guide on Molecular Architecture, Phase Transitions, and Synthetic Utility
Content Type: Technical Whitepaper CAS Registry Number: 88074-73-1 Synonyms: 4-(trans-4-propylcyclohexyl)phenylacetylene; 1-Ethynyl-4-(4-propylcyclohexyl)benzene.
Executive Summary
1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene is a mesogenic building block widely utilized in the synthesis of high-birefringence (
This guide analyzes the compound’s structural contribution to mesomorphism, its phase transition thermodynamics, and its role as a reactive intermediate in generating fluorinated tolanes for active matrix displays.
Molecular Architecture & Mesogenic Potential
The mesomorphic behavior of a liquid crystal is dictated by its molecular aspect ratio (length-to-width) and dielectric anisotropy . 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene possesses a "hybrid" structure that balances rigidity with reactivity.
Structural Components[1]
-
Rigid Core (Mesogen): The trans-1,4-cyclohexylene ring connected to a phenyl ring forms a rigid, rod-like core. The trans configuration is essential; the cis isomer is bent and non-mesogenic.
-
Terminal Chain: The propyl group (
) provides the necessary flexibility to lower the melting point and stabilize the alignment in a nematic phase. -
Reactive Terminus: The ethynyl group (
) extends the -conjugation slightly but primarily serves as a synthetic handle.
Why It Is "Latent" Mesogenic
Unlike fully developed liquid crystals (e.g., 5CB or fluorinated tolanes) which have high clearing points (
-
Melting Point (
): ~38°C. -
Phase Behavior: It is typically monotropic or has a virtual nematic phase . This means the isotropic-to-nematic transition temperature is theoretically below the melting point. Upon cooling, it often crystallizes before a stable liquid crystal phase can form, or it exhibits a transient nematic phase only under supercooled conditions.
Phase Transition Characterization
Accurate characterization of this material requires distinguishing between its melting transition (Crystal
Thermal Data Profile
| Parameter | Value | Method | Notes |
| Melting Point ( | 38°C | DSC | Sharp endothermic peak. |
| Clearing Point ( | Virtual (< | Extrapolation | Determined via extrapolation from binary mixtures. |
| Enthalpy of Fusion ( | Moderate | DSC | Indicative of crystalline packing efficiency. |
| Physical State (RT) | Solid | Visual | White to light yellow powder/lump. |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To characterize the phase behavior and purity, the following protocol is recommended:
-
Sample Prep: Encapsulate 2–5 mg of the substance in a hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidation of the alkyne. -
Cycle 1 (Heating): Heat from -20°C to 60°C at 10°C/min. Record the onset of the endothermic peak (Melting).
-
Cycle 2 (Cooling): Cool from 60°C to -20°C at 5°C/min. Look for supercooling effects or transient mesophase formation (exothermic peaks) before crystallization.
-
Microscopy Validation: Use Polarized Optical Microscopy (POM) with a hot stage. If a transient phase appears upon cooling, look for Schlieren textures (nematic) or focal conic fans (smectic).
Synthetic Utility: The "Tolane" Pathway
The primary industrial value of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene is its conversion into Tolane Liquid Crystals (Diphenylacetylenes). These derivatives exhibit high birefringence (
Synthesis Workflow (Sonogashira Coupling)
The ethynyl group reacts with aryl halides to extend the rigid core, significantly increasing the length-to-width ratio and raising the clearing point into the useful range (
Figure 1: Synthetic transformation of the ethynyl building block into a functional Tolane Liquid Crystal.
Environmental & Safety Context (LCMs)
Recent environmental studies have identified 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene and its fluorinated derivatives as Liquid Crystal Monomers (LCMs) of concern in e-waste and indoor dust.
-
Persistence: The cyclohexane ring is resistant to hydrolysis, contributing to environmental persistence.
-
Bioaccumulation: High lipophilicity (
) suggests potential for bioaccumulation in aquatic organisms. -
Handling: Researchers must handle this powder in a fume hood to avoid inhalation of particulates, which may act as endocrine disruptors or persistent organic pollutants (POPs).
References
-
TCI Chemicals. (2024). Product Specification: 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene (CAS 88074-73-1). Retrieved from
-
Wang, X., et al. (2022).[1][2] Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment.[3][4] Retrieved from
- Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Contextual grounding on Tolane synthesis).
-
Alfa Chemistry. (2024). 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene Properties. Retrieved from
Sources
Nomenclature, Synthesis, and Application Profile of 1-Ethynyl-4-(4-propylcyclohexyl)benzene
A Technical Whitepaper for Research & Development
Executive Summary & Core Identity
1-Ethynyl-4-(4-propylcyclohexyl)benzene is a high-value liquid crystal monomer (LCM) and a versatile intermediate in organic synthesis. Characterized by a rigid phenyl-cyclohexyl core and a reactive terminal alkyne, it serves as a critical building block for high-birefringence nematic mixtures used in photonics and display technologies. Additionally, its terminal ethynyl group makes it a prime candidate for "Click Chemistry" applications in pharmaceutical scaffold design.
This guide provides a definitive reference for its nomenclature, physicochemical properties, synthetic pathways, and quality standards.
1.1 Nomenclature & Identification Matrix
The following table consolidates the various identifiers used across chemical supply chains and academic literature. The trans-isomer is the thermodynamically stable and industrially relevant form for liquid crystal applications.
| Category | Identifier / Name | Context |
| Primary Systematic Name | 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | IUPAC / Preferred |
| Alternative Systematic | 4-(trans-4-Propylcyclohexyl)phenylacetylene | Common in LC Literature |
| Inverted Systematic | Benzene, 1-ethynyl-4-(4-propylcyclohexyl)- | Chemical Abstracts (CA) Indexing |
| Structural Descriptive | p-(trans-4-n-Propylcyclohexyl)phenylacetylene | Synthetic Chemistry |
| CAS Registry Number | 88074-73-1 | Specific to the trans isomer |
| CAS Registry Number | 167858-58-4 | Unspecified stereochemistry (Generic) |
| SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C#C | Chemoinformatics |
| InChIKey | STLICVZWECVJDT-QAQDUYKDSA-N | Digital Identification |
Structural Analysis & Nomenclature Logic
Understanding the naming conventions is crucial for database searching and intellectual property analysis. The molecule consists of four distinct pharmacophores/structural units that dictate its nomenclature.
Figure 1: Structural decomposition illustrating the priority rules in naming. The benzene ring acts as the parent scaffold in the primary name, while the acetylene group dictates the suffix.
Physicochemical Profile
The trans configuration of the cyclohexyl ring is critical. The cis isomer creates a "bent" geometry that disrupts the mesophase (liquid crystal state), whereas the trans isomer maintains the linearity required for nematic alignment.
| Property | Value / Description | Relevance |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 226.36 g/mol | Calculation standard |
| Appearance | White to light yellow crystalline powder | Quality indicator (Yellowing indicates oxidation) |
| Purity Standard | > 99.5% (GC/HPLC) | Required for LC formulations to prevent conductivity issues |
| Melting Point | ~45°C - 50°C (Typical range) | Phase transition baseline |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water | Processing compatibility |
Synthetic Pathway (Protocol)
The synthesis of this compound is a classic example of precision organometallic chemistry. The most robust route involves a Sonogashira Coupling followed by deprotection.
4.1 Reaction Scheme
The synthesis proceeds from the aryl bromide precursor. Direct ethynylation is difficult; therefore, a trimethylsilyl (TMS) protected acetylene is used first.
Figure 2: Step-wise synthetic workflow from the aryl bromide precursor to the final terminal alkyne.
4.2 Detailed Methodology
Step 1: Sonogashira Coupling
-
Charge: In a dry 3-neck flask under Nitrogen, dissolve 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq) in anhydrous THF/Triethylamine (1:1 ratio).
-
Catalyst: Add Bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and Copper(I) iodide (1 mol%).
-
Addition: Dropwise add Trimethylsilylacetylene (1.2 eq) at room temperature.
-
Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane eluent) until the bromide is consumed.
-
Workup: Filter off ammonium salts, concentrate the filtrate, and pass through a short silica plug.
Step 2: Desilylation (Deprotection)
-
Dissolution: Dissolve the TMS-intermediate in Methanol/DCM (1:1).
-
Cleavage: Add Potassium Carbonate (
, 2.0 eq) and stir at room temperature for 1 hour. -
Purification: Aqueous extraction (DCM/Water), dry over
, and recrystallize from Ethanol to achieve >99.5% purity.
Applications & Utility
5.1 Liquid Crystal Displays (Photonics)
This molecule is a "high
-
Role: It is rarely used as a single host but is doped into nematic mixtures to increase the optical anisotropy.
-
Mechanism: The acetylene linkage extends the
-conjugation length along the molecular axis without significantly increasing viscosity, allowing for faster switching times in displays.
5.2 Pharmaceutical Scaffold (Click Chemistry)
In drug discovery, the terminal alkyne is a "chemical handle."
-
Bio-orthogonal Chemistry: It can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the rigid propyl-cyclohexyl-phenyl lipophilic tail to drug pharmacophores.
-
Utility: This tail is often used to improve the metabolic stability or membrane permeability of a drug candidate.
Safety & Handling (GHS Standards)
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Always handle in a fume hood to avoid inhalation of dust.
-
Store in a cool, dry place (2-8°C recommended) under inert gas (Argon) to prevent oxidative polymerization of the alkyne group.
References
-
PubChem. (2023).[1] 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene (Compound Summary). National Library of Medicine. [Link]
-
MDPI Polymers. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene.[2][3] MDPI. [Link]
Sources
- 1. 1-(反-4-己基环己基)-4-异硫氰基苯 liquid crystal (nematic), 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Note: 1-Ethynyl-4-(4-propylcyclohexyl)benzene in High-Birefringence Nematic Mixtures
This Application Note and Protocol Guide details the technical utilization of 1-Ethynyl-4-(4-propylcyclohexyl)benzene (CAS: 167858-58-4 / 88074-73-1), a critical mesogenic building block and functional dopant in the formulation of high-birefringence nematic liquid crystals.
Executive Summary & Compound Profile
This compound (often abbreviated as 3-PCH-Acetylene or similar proprietary codes) represents a class of terminal acetylene mesogens . Unlike standard stable LC components (cyanobiphenyls, fluorinated esters), this compound possesses a reactive ethynyl (-C≡CH) tail.
Its utility in nematic mixtures is twofold:
-
High-Birefringence Precursor: It is the primary "half-unit" used to synthesize Tolane (Diphenylacetylene) and Bistolane liquid crystals via Sonogashira coupling. These derivatives are the industry standard for high-
mixtures used in IR/microwave photonics. -
Functional Dopant/Monomer: In specific Polymer Network Liquid Crystal (PNLC) or Polymer Stabilized Cholesteric Texture (PSCT) formulations, it functions as a high-mobility, high-anisotropy diluent that can participate in controlled polymerization or surface anchoring modulation.
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS No. | 167858-58-4 (or 88074-73-1) |
| Molecular Formula | C₁₇H₂₂ |
| Molecular Weight | 226.36 g/mol |
| Core Structure | Trans-1,4-cyclohexylene + 1,4-phenylene + Ethynyl |
| Key Attribute | High Optical Anisotropy ( |
| Viscosity | Low (due to cyclohexyl ring) |
Material Science: Mechanism of Action
Optical Anisotropy Enhancement
The ethynyl group (-C≡C-) extends the
-
Mechanism: The polarizability anisotropy (
) is significantly increased compared to the saturated alkyl analog. -
Result: When formulated into a mixture, it boosts the macroscopic birefringence (
), which is critical for:-
Fast Response Times: Higher
allows for thinner cell gaps ( ), where response time . -
Phase Modulation: Essential for LCoS (Liquid Crystal on Silicon) and tunable microwave devices.
-
Stability Considerations (Critical)
As a terminal alkyne, this compound is susceptible to:
-
Oxidative Coupling (Glaser Coupling): In the presence of oxygen and trace copper/metal ions, two molecules can dimerize to form a diyne, altering the mixture's phase transition temperatures.
-
Polymerization: Under UV light or high heat, the triple bond can crosslink.
-
Protocol Implication: All formulations must be performed under inert atmosphere (Argon/Nitrogen) and shielded from UV until the final sealing or curing stage.
Protocol 1: Formulation of High-Birefringence Mixtures
This protocol describes the incorporation of this compound into a host nematic mixture (e.g., E7 or a custom eutectic base) to enhance birefringence or prepare for polymerization.
Workflow Diagram: Inert Formulation
Caption: Figure 1. Inert atmosphere formulation workflow to prevent oxidative degradation of the terminal ethynyl group.
Step-by-Step Procedure
-
Preparation of Host Matrix:
-
Select a chemically stable host mixture (e.g., fluorinated phenyl-cyclohexanes). Avoid hosts with amine impurities which can catalyze alkyne reactions.
-
Calculate the Eutectic Point using the Schrödinger-Van Laar equation to maximize the nematic range:
Where is the mole fraction, is enthalpy of fusion, and is melting point.
-
-
Doping (Concentration Range):
-
Low Concentration (Dopant): 5–15 wt%. Used to tweak
without disrupting the phase stability significantly. -
High Concentration (Reactive Precursor): 15–30 wt%. Used when the mixture will be subsequently polymerized or reacted.
-
-
Mixing (Inert Environment):
-
Place components in a glass vial.
-
Purge with dry Argon for 5 minutes.
-
Heat the mixture to 5°C above the Clearing Point (
) of the highest melting component. -
Sonicate for 10 minutes while maintaining temperature to ensure homogeneity. Do not overheat (>80°C) for prolonged periods to avoid thermal polymerization.
-
-
Degassing:
-
Apply a vacuum (
mbar) for 15 minutes at isotropic phase temperature to remove dissolved oxygen. This is crucial to prevent "yellowing" (oxidation) over time.
-
Protocol 2: Characterization & Validation
Once formulated, the mixture must be validated for phase behavior and optical properties.
Logic Map: Characterization Suite
Caption: Figure 2. Characterization logic flow. DSC confirms phase purity; POM checks for immiscibility; Refractometry validates optical specs.
Measurement Protocols
A. Differential Scanning Calorimetry (DSC)
-
Purpose: Determine Melting (
) and Clearing ( ) temperatures. -
Settings: Heat/Cool rate of 5°C/min.
-
Pass Criteria: A single, sharp nematic-isotropic peak indicates a homogeneous mixture. Split peaks suggest phase separation or incomplete mixing.
B. Birefringence Measurement (
) [1]
-
Instrument: Abbe Refractometer equipped with a polarizer on the eyepiece.
-
Method:
-
Align the sample on the prism (homeotropic alignment using surfactant or rubbing).
-
Measure Ordinary Refractive Index (
) with polarizer perpendicular to the director. -
Measure Extraordinary Refractive Index (
) with polarizer parallel. -
Calculate:
.
-
-
Expected Result: The addition of the ethynyl compound should linearly increase
relative to the host.
Advanced Application: Reactive Mesogen Synthesis
For researchers using this compound as an intermediate to synthesize super-high birefringence Tolanes , the following Sonogashira coupling parameters are recommended.
| Parameter | Recommendation | Rationale |
| Catalyst | Standard for aryl-alkyne coupling. | |
| Co-Catalyst | CuI (1 mol%) | Accelerates the catalytic cycle. |
| Base/Solvent | Triethylamine (TEA) / THF | TEA acts as both base and solvent; ensures solubility. |
| Temperature | 40°C - 60°C | Mild heat prevents alkyne degradation. |
| Purification | Column Chromatography (Silica) | Essential to remove Pd/Cu traces which degrade LC resistivity. |
References
-
Dabrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[2] Crystals, 3(3), 443-482. Link
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095. Link
- Wu, S.T. (2006). "Liquid Crystal Materials and Devices." Journal of Display Technology.
-
Merck KGaA / Sigma-Aldrich. "this compound Product Specification." (CAS 167858-58-4).[3][4][5][6][7][8] Link
-
Kula, P., et al. (2016). "High birefringence bistolane liquid crystals: the synthesis and properties." RSC Advances, 6, 403-408. Link
Sources
- 1. light.nju.edu.cn [light.nju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H22 | CID 14439224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chiralen.com [chiralen.com]
- 6. This compound | C17H22 | CID 14439224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. CN116601265B - è³æå¼ç¡«æ°°é ¸é ¯ - Google Patents [patents.google.com]
Application Note: Enhancing DFLC Performance with 1-Ethynyl-4-(4-propylcyclohexyl)benzene
This Application Note provides a rigorous technical guide for incorporating 1-Ethynyl-4-(4-propylcyclohexyl)benzene (hereafter referred to as 3-PCH-Acetylene ) into Dual-Frequency Liquid Crystal (DFLC) mixtures. This guide addresses the critical balance between maximizing birefringence (
Executive Summary
Dual-Frequency Liquid Crystals (DFLCs) are pivotal for fast-switching photonic devices (beam steerers, tunable lenses) due to their ability to switch actively in both ON and OFF states by modulating frequency. However, high-performance DFLC mixtures often suffer from high rotational viscosity (
This compound serves as a specialized mesogenic diluent . Unlike non-mesogenic solvents that destroy the nematic phase, this compound maintains orientational order while significantly reducing bulk viscosity. Its terminal ethynyl group contributes to
Material Profile & Mechanism
Physicochemical Properties[1]
-
Compound Name: this compound[1]
-
CAS Number: 167858-58-X (Representative/Generic for class)
-
Molecular Structure: Propyl-Cyclohexyl-Phenyl-C≡CH
-
Role: Viscosity Reducer / Birefringence Preserver
-
Key Attributes:
-
Low Viscosity: Compact linear structure reduces intermolecular friction.
-
Optical Anisotropy: The acetylene linkage enhances polarizability along the long axis (
). -
Dielectric Neutrality: Low
, minimizing disruption to the host's frequency crossover point ( ).
-
Mechanism of Action in DFLC
In a DFLC host, the "crossover frequency" (
-
Below
: Molecules align parallel to the E-field. -
Above
: Molecules align perpendicular.
Adding 3-PCH-Acetylene dilutes the high-polarity components (e.g., fluorinated esters), which can shift
Figure 1: Mechanistic impact of incorporating 3-PCH-Acetylene into a DFLC host system.
Formulation Protocol
Safety & Handling (Critical)
-
Oxidation Risk: Terminal acetylenes are susceptible to oxidative coupling (Glaser coupling) or hydration. All mixing must occur under inert atmosphere (Nitrogen or Argon).
-
PPE: Wear nitrile gloves and safety goggles. Use a fume hood.
Equipment Required
-
Analytical Balance (0.01 mg precision).
-
Amber glass vials (to prevent photo-degradation).
-
Vortex mixer.
-
Ultrasonic bath (with temperature control).
-
Vacuum desiccator or Centrifuge (for degassing).
Step-by-Step Incorporation Workflow
Step 1: Host Mixture Preparation
Ensure your base DFLC host (e.g., a mixture of lateral-difluoro tolanes and esters) is fully homogenized. Measure its baseline
Step 2: Gravimetric Addition Calculate the required mass for the desired concentration. A concentration series of 5%, 10%, and 15% wt is recommended to determine the optimal trade-off.
-
Target: 1.000 g Total Mixture at 10% loading.
-
Weigh: 0.900 g DFLC Host.
-
Weigh: 0.100 g 3-PCH-Acetylene.
Step 3: Thermal Homogenization
-
Place the mixture in an amber vial.
-
Heat the mixture to 10°C above the clearing point (
) of the host (typically 80-100°C). Do not overheat, as acetylenes are thermally sensitive. -
Vortex for 2 minutes while isotropic.
-
Sonicate for 10 minutes at 50°C to ensure molecular dispersion.
Step 4: Degassing (Mandatory) Dissolved oxygen can catalyze the degradation of the ethynyl group.
-
Place the open vial in a vacuum chamber.
-
Apply vacuum (approx. 10 mbar) for 15 minutes.
-
Backfill with dry Nitrogen.
Figure 2: Formulation workflow ensuring homogeneity and chemical stability.
Characterization & Validation
Once formulated, the mixture must be validated to ensure the DFLC effect persists and performance is enhanced.
Dielectric Spectroscopy (Determining )
Objective: Confirm the crossover frequency is within the driving range of your electronics (typically 1 kHz - 100 kHz).
-
Setup: LCR Meter (e.g., Agilent E4980A) connected to a parallel-plate LC cell (gap ~5-8
m). -
Protocol:
-
Align cell homeotropically (for negative
check) or homogeneously (for positive). -
Sweep frequency from 100 Hz to 1 MHz at constant voltage (
, typically 0.5V). -
Measure Capacitance (
). -
Calculate
.
-
-
Data Output: Plot
vs. Log(Frequency). Locate the zero-crossing ( ).
Electro-Optic Response Time
Objective: Quantify the reduction in viscosity.
-
Setup: HeNe Laser (633 nm) -> Polarizer -> LC Cell (45°) -> Analyzer (crossed) -> Photodetector.
-
Protocol:
-
Drive with a dual-frequency pulse sequence.
-
Low Freq (1 kHz): Turn ON (Rise time).
-
High Freq (50 kHz): Turn OFF (Decay time - Active Damping).
-
-
Expectation: The 3-PCH-Acetylene should reduce the passive decay time significantly compared to the pure host.
Data Summary Template[1]
| Parameter | Pure DFLC Host | Host + 5% 3-PCH-Acetylene | Host + 10% 3-PCH-Acetylene |
| Viscosity ( | ~300 mPa·s | ~250 mPa·s | ~200 mPa·s |
| Birefringence ( | 0.25 | 0.24 | 0.23 |
| Crossover Freq ( | 15 kHz | 18 kHz | 22 kHz |
| Clearing Point ( | 95°C | 90°C | 84°C |
Note: Values are illustrative estimates based on typical tolane-based DFLC chemistries.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Yellowing of Mixture | Oxidation of ethynyl group. | Ensure strict inert atmosphere during mixing. Use fresh compound. |
| Phase Separation (Crystallization) | Eutectic point mismatch. | Do not exceed 15-20% loading. Store at room temp, not deep freeze. |
| High Conductivity | Ionic impurities in dopant. | Purify 3-PCH-Acetylene via silica gel column chromatography before use. |
| Over-dilution of dielectric torque. | Reduce 3-PCH-Acetylene concentration or add a high- |
References
-
Gauza, S., et al. (2006).[2] "Enhancing birefringence by doping fluorinated phenyltolanes."[2] Journal of Display Technology, 2(4), 327-332. Link
-
Xianyu, H., et al. (2010).[3] "High performance dual frequency liquid crystal compounds and mixture for operation at elevated temperature."[3][2] Liquid Crystals, 37(12), 1493-1499.[3] Link
-
Dabrowski, R., et al. (2013).[3] "High Birefringence Liquid Crystals."[3][2][4][5] Crystals, 3(3), 443-482. Link
-
Reiffenrath, V., et al. (1989). "New Liquid Crystalline Compounds with Negative Dielectric Anisotropy." Liquid Crystals, 5(1), 159-170. Link
-
PubChem. "this compound - Compound Summary." National Library of Medicine. Link
Sources
Application Note: Formulation of High-Birefringence Liquid Crystal Mixtures with 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Executive Summary
This application note details the protocol for formulating nematic liquid crystal (LC) mixtures utilizing 1-Ethynyl-4-(4-propylcyclohexyl)benzene (herein referred to as 3-CP-Ac ). This molecule is a critical "booster" component designed to elevate optical birefringence (
Targeted at researchers in photonics and display technologies, this guide addresses the specific challenges of handling terminal alkyne mesogens, predicting eutectic phase behavior via the Schröder-Van Laar equation , and validating the electro-optical performance of the final mixture.
Introduction & Material Science
The Molecule: this compound
The structure consists of a trans-1,4-disubstituted cyclohexane ring connected to a phenyl ring, terminated by an ethynyl (acetylene) group.
-
Rigid Core: The cyclohexyl-phenyl core provides the necessary mesogenic aspect ratio for nematic phase formation.
-
Ethynyl Tail (
): The carbon-carbon triple bond possesses high electron density and polarizability along the molecular axis. This significantly enhances the extraordinary refractive index ( ), yielding a high (typically in pure form). -
Viscosity Control: Unlike adding a second or third phenyl ring (as in terphenyls) to boost
, the ethynyl group adds minimal bulk, preserving low rotational viscosity essential for fast switching times ( ms).
Strategic Role in Formulation
In pure form, 3-CP-Ac often exhibits a high melting point or narrow nematic range. The formulation strategy relies on the Eutectic Effect : mixing 3-CP-Ac with chemically compatible hosts (e.g., fluorinated biphenyls or other tolanes) to depress the melting point (
Protocol 1: Pre-Formulation Quality Control
Objective: Ensure the chemical integrity of the reactive ethynyl group before mixing. Terminal alkynes are susceptible to oxidative coupling (Glaser coupling) or polymerization if mishandled.
Reagents:
-
This compound (>99.5% purity).
-
HPLC Grade Dichloromethane (DCM).
Procedure:
-
Visual Inspection: The solid should be a white to off-white crystalline powder. Any yellowing indicates oxidation/polymerization.
-
HPLC Verification:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (80:20).
-
Acceptance Criteria: Purity > 99.5%. Impurities > 0.1% can act as nucleation sites, destabilizing the supercooled nematic phase.
-
-
Thermal Stress Test (Optional): Heat a small sample to
above its clearing point ( ) under for 1 hour. Retest purity. If degradation > 1%, the batch requires re-crystallization.
Protocol 2: Eutectic Mixture Formulation
Objective: Create a binary or ternary mixture that is liquid at room temperature using thermodynamic prediction.
Theoretical Calculation (Schröder-Van Laar)
Before weighing, model the theoretical eutectic point (
-
: Mole fraction of component
.[1][2] -
: Enthalpy of fusion of pure component
(from DSC). -
: Melting point of pure component
(in Kelvin). -
: Gas constant (
).
Workflow Diagram:
Figure 1: Logic flow for formulating eutectic LC mixtures. Accurate enthalpy data (
Experimental Mixing Procedure
Safety: Perform in a UV-shielded environment (amber glassware) to prevent photo-initiated reaction of the alkyne.
-
Weighing: Using an analytical balance, weigh the components into a chemically inert glass vial (borosilicate).
-
Note: Avoid stainless steel spatulas if possible; use glass or PTFE to prevent metal-ion catalysis of the alkyne.
-
-
Homogenization (Melt Method):
-
Heat the vial on a magnetic hotplate to
above the highest clearing point ( ) of the components. -
Stir magnetically (PTFE flea) for 15 minutes.
-
Critical: Do not overheat. Prolonged high temperature can degrade the ethynyl group.
-
-
Homogenization (Solvent Method - Alternative for small batches):
-
Dissolve components in minimum HPLC-grade DCM.
-
Sonicate for 5 minutes.
-
Evaporate solvent under a stream of
, then vacuum dry (10 mbar) for 4 hours to remove trace solvent. Trace solvent drastically lowers .
-
-
Degassing: While in the isotropic phase (warm), apply a vacuum (100 mbar) for 10 minutes to remove dissolved oxygen.
Protocol 3: Characterization & Validation
Objective: Verify the phase transition temperatures and optical properties.
Thermal Analysis (DSC)
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo). Protocol:
-
Load 3–5 mg of mixture into an aluminum pan (hermetically sealed).
-
Cycle 1: Heat to isotropic (erase thermal history).
-
Cooling: Cool at
to . Observe crystallization ( ) or glass transition ( ). -
Heating: Heat at
. Record Melting ( ) and Clearing ( ) points.
Success Criteria:
- (for commercial viability).
- (indicates successful eutectic formation).
Birefringence Measurement ( )
Instrument: Abbe Refractometer (with polarizing eyepiece) or Ellipsometer. Protocol:
-
Align the refractometer prism with a rubbing direction (using a surfactant-coated alignment layer on the prism surface if possible, or magnetic field).
-
Measure
(extraordinary) and (ordinary) at (Na-D line) and . -
Calculate
.
Data Interpretation:
| Component | Typical
Troubleshooting & Stability
The ethynyl group introduces specific stability concerns.
Issue: Yellowing of Mixture over Time.
-
Cause: Oxidation of the triple bond or UV-induced crosslinking.
-
Solution: Add 50-100 ppm of BHT (Butylated hydroxytoluene) as a radical scavenger during the mixing phase. Store in amber vials under Argon.
Issue: Crystallization at Room Temperature.
-
Cause: Inaccurate eutectic calculation or "Phase Separation" due to structural incompatibility.
-
Solution: Add a third component (e.g., a fluorinated ester) to disrupt the crystal lattice (Entropy of mixing). Re-calculate using Schröder-Van Laar.
References
-
Dąbrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[3][4] Crystals, 3(3), 443-482. Link
-
Singh, D. P., et al. (2013). "High birefringence liquid crystalline mixture: Optical properties and order parameter." Journal of Applied Physics, 113, 063503. Link
- Schröder, I. (1893). "Über die Abhängigkeit der Löslichkeit eines festen Körpers von seiner Schmelztemperatur." Zeitschrift für Physikalische Chemie, 11U, 449-465.
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095. Link
- Merck KGaA. "Liquid Crystal Mixtures for High-Frequency Applications.
Sources
Application Note: High-Purity Isolation of Liquid Crystal Precursor 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Executive Summary & Strategic Analysis
1-Ethynyl-4-(4-propylcyclohexyl)benzene is a critical mesogenic core used in the synthesis of high-birefringence liquid crystal (LC) mixtures. The purity of this intermediate is paramount; even trace impurities (specifically cis-isomers or transition metal residuals) can destabilize the nematic phase range and degrade the electro-optical response of the final display material.
The Chemist’s Challenge
Purifying this molecule presents three distinct challenges:
-
Lipophilicity: The propyl-cyclohexyl tail makes the molecule highly non-polar ("greasy"), leading to poor solubility in standard polar stationary phases and potential streaking.
-
Isomeric Purity: The trans-cyclohexyl configuration is the active mesogen. The cis-isomer, often present as a byproduct, is a "kinked" impurity that must be removed.
-
Alkyne Stability: The terminal ethynyl group is susceptible to oxidative homocoupling (Glaser coupling) on the silica surface if catalytic metals or excessive heat are present.
This protocol details a Dry-Load Flash Chromatography approach optimized for non-polar separation, ensuring >99.5% purity and effective cis/trans isomer resolution.
Experimental Logic & Pre-requisites
Stationary Phase Selection
Standard Silica Gel 60 (40–63 µm) is the recommended phase. While Alumina is sometimes used for acid-sensitive compounds, silica provides superior resolution for geometric isomers (cis vs trans).
-
Critical Control: Use neutral silica if the crude material was synthesized via acid-catalyzed deprotection to prevent hydration of the alkyne.
Mobile Phase Design
Due to the molecule's high lipophilicity, standard gradients (e.g., Hexane:Ethyl Acetate) often effect elution too quickly, causing band overlap.
-
Primary Solvent: n-Hexane (or n-Heptane for higher boiling point safety).
-
Modifier: Dichloromethane (DCM) or Toluene.
-
Rationale: DCM provides a "softer" polarity increase than Ethyl Acetate, allowing for better micro-separation of the cis and trans isomers, which have very similar Rf values.
Sample Loading Strategy (The "Dry Load")
Direct liquid injection is discouraged. The compound's low solubility in hexane requires a stronger solvent for injection (like DCM), which causes "solvent wash" effects—where the sample travels with the injection solvent, ruining resolution.
-
Solution: Adsorb the crude mixture onto silica gel before packing. This creates a tight, uniform starting band.
Detailed Protocol
Phase 1: Sample Preparation (Dry Loading)
-
Dissolve the crude This compound in the minimum amount of Dichloromethane (DCM).
-
Add Silica Gel 60 (ratio: 2g silica per 1g crude compound) to the flask.
-
Rotary evaporate the mixture to dryness.
-
Checkpoint: The result should be a free-flowing, fine powder. If it is sticky or clumpy, add more silica and re-evaporate.
-
Why: Clumps cause channeling in the column, destroying resolution.
-
Phase 2: Column Packing & Equilibration
-
Column Size: Use a 20:1 Silica-to-Sample mass ratio (e.g., for 5g crude, use 100g silica).
-
Slurry Pack: Slurry the stationary phase silica in 100% n-Hexane. Pour into the column while tapping to remove air bubbles.
-
Sand Bed: Add a 1-2 cm layer of sea sand (acid-washed) on top of the silica bed.
-
Function: Protects the silica bed from disturbance when pouring the mobile phase.
-
-
Loading: Gently pour the Dry Load powder (from Phase 1) on top of the sand layer. Add a second thin layer of sand on top of the sample.
Phase 3: Elution Gradient
Run the column using the following gradient profile. (Volumes based on Column Volumes - CV).
| Step | Solvent Composition | Volume (CV) | Target Activity |
| 1 | 100% n-Hexane | 2 CV | Flush non-polar impurities (e.g., di-ynes) |
| 2 | 98% Hexane / 2% DCM | 3 CV | Begin migration of Target |
| 3 | 95% Hexane / 5% DCM | 5-10 CV | Elution of Target (trans-isomer) |
| 4 | 90% Hexane / 10% DCM | 3 CV | Elution of cis-isomer / polar byproducts |
| 5 | 100% Ethyl Acetate | 2 CV | Column Flush (remove polar trash) |
Note: If using an automated flash system (e.g., Biotage/Teledyne), set UV detection to 254 nm and 280 nm.
Phase 4: Fraction Analysis & Impurity Identification
Use Thin Layer Chromatography (TLC) on silica plates.
-
Eluent: 100% Hexane.
-
Visualization: UV light (254 nm) and KMnO4 stain (Alkyne turns brown/yellow).
TLC Interpretation:
-
Rf ~0.9: Homocoupled Diyne (Impurity - discard).
-
Rf ~0.6: Target Compound (trans-isomer).
-
Rf ~0.55: cis-isomer (Impurity - often trails the target).
-
Rf <0.1: Catalyst residues / Polar degradation products.
Visualization of Workflows
Purification Logic Flow
This diagram illustrates the decision-making process during the chromatography run.
Figure 1: Step-by-step purification logic ensuring separation of non-polar byproducts and geometric isomers.
Isomer Separation Mechanism
Understanding why the trans isomer separates from the cis isomer is crucial for troubleshooting.
Figure 2: Mechanistic difference in adsorption. Note: Depending on the specific solvent system, the elution order of cis/trans can invert, but generally, the linear (trans) packs better or interacts differently than the kinked (cis).
(Self-Correction/Refinement on Fig 2: In many adsorption chromatography scenarios with planar surfaces, the 'flat' molecule retains longer. However, in rapid flash chromatography with bulky alkyl groups, the 'cis' isomer is often more soluble in the mobile phase and elutes first, or trails if it interacts with pore structures. The protocol advises collecting the main peak and checking the 'tails' for the isomer.)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Sample overload or poor solubility in mobile phase. | Reduce loading ratio (1:50 silica). Ensure Dry Loading was performed correctly (no clumps). |
| Co-elution of Isomers | Gradient too steep (polarity increased too fast). | Hold the gradient at 2% DCM for longer. Switch modifier from DCM to Toluene (different selectivity). |
| Product Decomposition | Acidic silica or oxidation. | Use neutralized silica (wash with 1% Triethylamine in Hexane before loading). Keep fractions cool and away from light. |
| Low Recovery | Polymerization on column. | Do not let the column run dry. Ensure the rotovap bath was not >40°C during dry-load prep. |
References
-
Liquid Crystal Synthesis Background
- Separation of cis and trans isomers of 4-substituted cyclohexyl derivatives. (General methodology for mesogens).
-
Source:
-
Chromatography Techniques
-
Flash Chromatography: A Guide for the Organic Chemist. (Dry Loading techniques).[1]
-
Source:
-
-
Compound Specifics
- 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene Properties & Handling.
-
Source:
Disclaimer: This Application Note is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Application Note: Determination of Clearing Point in 1-Ethynyl-4-(4-propylcyclohexyl)benzene Mixtures
This Application Note is designed for researchers and scientists requiring high-precision characterization of liquid crystal (LC) mixtures involving 1-Ethynyl-4-(4-propylcyclohexyl)benzene (CAS: 88074-73-1).
While often categorized as a liquid crystal monomer (LCM) for display applications, the rigorous phase transition analysis protocols described here align with the physicochemical characterization standards used in pharmaceutical solid-state chemistry.
Introduction & Scope
The compound This compound (hereafter referred to as EPCHB ) is a high-birefringence mesogen characterized by a rigid tolane-precursor core (phenyl-cyclohexyl-acetylene). In LC mixture formulation, EPCHB is typically employed to enhance optical anisotropy (
The Clearing Point (
-
Operating Range: It defines the upper thermal limit of the device/application.
-
Mixture Stability: In mixtures, deviations from the predicted clearing point (via Schrödinger-Van Laar equation) can indicate phase separation or non-ideal miscibility.
-
Purity Indicator: Depression of the clearing point is a sensitive indicator of impurities or thermal degradation (common with terminal alkynes).
This guide details a dual-method approach using Differential Scanning Calorimetry (DSC) for thermodynamic quantification and Polarized Optical Microscopy (POM) for visual validation.[1]
Material Specifications & Handling
Compound Identity:
-
Name: 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene[2][3][4][5][6]
-
Structure: Terminal alkyne group attached to a phenyl ring, linked to a propyl-substituted cyclohexane.
-
Critical Stability Warning: Terminal acetylenes are susceptible to thermal polymerization at high temperatures. Avoid prolonged exposure to temperatures >150°C without inert atmosphere protection.
Purity Requirements:
-
Minimum Purity:
99.5% (GC/HPLC) is recommended for phase studies. Impurities act as defects, broadening the transition peak and lowering .
Protocol A: Preparation of Binary/Multicomponent Mixtures
Objective: To create a homogeneous mixture without inducing thermal degradation.
Mechanism: Liquid crystals are miscible in the isotropic phase. Mixing must occur above the clearing point of the highest melting component but below the degradation temperature.
Step-by-Step Procedure:
-
Gravimetric Weighing:
-
Use an analytical balance (readability 0.01 mg).
-
Weigh the host mixture (Matrix) and the dopant (EPCHB) into a clean glass vial.
-
Target Mass: 50–100 mg total (sufficient for multiple DSC/POM runs).
-
-
Isotropic Homogenization:
-
Place the vial on a hot stage or heating block.
-
Set Temperature:
. -
Observation: Wait until the mixture becomes completely clear (transparent liquid).
-
Vortexing: While in the isotropic state, vortex for 10–15 seconds to ensure molecular dispersion.
-
-
Thermal Quench (Annealing):
-
Remove from heat and allow to cool to room temperature.
-
Validation: The mixture should appear turbid (scattering light) or opaque as it re-enters the LC phase. If it crystallizes (solidifies), note this as a "crystallization point" rather than a mesophase.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy (
Rationale: DSC is the primary quantitative tool. The Nematic-Isotropic (N-I) transition is a first-order transition but has a much smaller enthalpy (
Experimental Setup:
-
Instrument: Heat-flux or Power-compensation DSC (e.g., TA Instruments, Mettler Toledo).
-
Atmosphere: Dry Nitrogen (50 mL/min purge) to prevent oxidation of the alkyne.
-
Crucibles: Hermetically sealed Aluminum pans (40
L). Do not use open pans due to sublimation risk.
DSC Cycle Program:
-
Equilibration: Hold at 20°C for 2 min.
-
First Heating (Erasure): Ramp 10°C/min to
. (Erases thermal history). -
Cooling (Crystallization): Ramp 5°C/min to 0°C (or lower if sub-ambient).
-
Second Heating (Measurement): Ramp 2°C/min to
.
Data Analysis:
-
Clearing Point (
): Measure the Peak Temperature ( ) of the small endothermic event during the Second Heating.-
Note: For N-I transitions,
is often cited because the transition is weak and the "Onset" can be difficult to define linearly.
-
-
Validation: Check for hysteresis. The cooling exotherm (
) should be within 1–2°C of the heating endotherm ( ) for a pure nematic transition. Large supercooling suggests a phase change to a smectic or crystal phase, not N-I.
Protocol C: Polarized Optical Microscopy (POM)
Objective: Visual confirmation of the phase type and exact clearing point.
Rationale: DSC detects heat, but POM detects order. The clearing point is defined as the temperature where birefringence completely vanishes, resulting in a dark field under crossed polarizers.
Experimental Setup:
-
Microscope: Polarizing microscope with crossed polarizers (90°).
-
Stage: Linkam or Mettler hot stage (PID controlled).
-
Sample Prep: Sandwich the mixture between a glass slide and a cover slip. Do not seal edges with glue (glue can dissolve in the LC). Press gently to ensure a thin film (
10 m).
POM Workflow:
-
Coarse Scan: Heat at 10°C/min until the sample goes dark. Note the approximate temp.
-
Fine Scan (Determination):
-
Cool sample to reform the LC texture (Schlieren or Marble texture).
-
Heat at 0.5°C/min or 1.0°C/min .
-
-
Endpoint Definition:
-
Onset of Clearing: The texture begins to "break up" or fade.
-
Clearing Point (
): The precise moment the last birefringent domain disappears, and the field of view becomes completely black (isotropic).
-
Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision logic for distinguishing a true Clearing Point from other thermal events (like melting or decomposition).
Caption: Logical workflow for distinguishing the Clearing Point (
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| DSC peak is broad (>3°C) | Impure mixture or poor homogenization. | Re-mix in isotropic phase; check component purity. |
| Thermal degradation (alkyne cross-linking). | Use fresh sample; reduce max temp; increase | |
| Two peaks near | Phase separation or Smectic-Nematic transition. | Verify with POM.[1][7][8][9][10] Smectic texture is more viscous/ordered than Nematic. |
| Sublimation (Condensation on cover slip) | Sample is volatile. | Use hermetic DSC pans; seal POM slides with epoxy (carefully). |
Data Reporting Standard
When reporting the clearing point for EPCHB mixtures, use the following format to ensure reproducibility:
"The clearing point (
) was determined to be [Value] °C (onset) / [Value] °C (peak) using DSC at a heating rate of 2°C/min. This was corroborated by POM, where the disappearance of birefringence was observed at [Value] °C . The mixture exhibited [Monotropic/Enantiotropic] behavior."
References
-
Standard Test Method for Transition Temperatures of Liquid Crystals by Differential Scanning Calorimetry , ASTM E1356-08. ASTM International. Link
-
Physical Properties of Liquid Crystals: Nematics , Merck KGaA / Sigma-Aldrich Technical Library. Link
-
Thermal Analysis of Liquid Crystals , Mettler Toledo Application UserCom 12. Link
-
1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene Product Specification , TCI Chemicals. Link
-
Microscopy of Liquid Crystals , Cambridge University DoITPoMS. Link
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. This compound | C17H22 | CID 14439224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)ben… [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 88074-73-1,1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | 88074-73-1 | TCI AMERICA [tcichemicals.com]
- 7. Ultrastable liquid crystalline blue phase from molecular synergistic self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Electro-Optical Characterization of Nematic Liquid Crystals Featuring 1-Ethynyl-4-(4-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of advanced electro-optical devices, from high-resolution displays to spatial light modulators, is contingent on the precise characterization of novel liquid crystal (LC) materials. This application note provides a comprehensive suite of protocols for the electro-optical measurement of nematic liquid crystal mixtures containing 1-Ethynyl-4-(4-propylcyclohexyl)benzene. We detail the theoretical underpinnings and step-by-step methodologies for determining critical performance parameters, including threshold voltage, switching times, dielectric anisotropy, the splay elastic constant, and rotational viscosity. The causality behind experimental choices is explained to empower researchers to adapt these protocols for a wide range of nematic systems, ensuring data integrity and reproducibility.
Introduction
The unique ability of liquid crystals to modulate light in response to an external electric field makes them indispensable in modern technology. The performance of an LC device is directly governed by the intrinsic physical properties of the mesogenic compounds it contains. This compound is a molecule of significant interest, featuring a phenylcyclohexane core linked to a phenylacetylene group[1][2]. Phenylcyclohexane derivatives are well-known for contributing to low melting points and positive dielectric anisotropy (Δε)[3][4][5]. The rigid ethynyl linkage often enhances birefringence and thermal stability.
A thorough understanding of a material's electro-optical response is therefore the first and most critical step in assessing its potential for specific applications. This guide presents a structured approach to measuring the key parameters that define this response.
Part 1: Foundational Concepts & Material Preparation
Key Electro-Optical Parameters: A Causal Overview
-
Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director. A positive Δε is required for the molecules to align with an applied electric field in a standard twisted nematic or planar aligned cell configuration. Its magnitude directly influences the threshold voltage.
-
Threshold Voltage (Vth): Known as the Fréedericksz transition threshold, this is the minimum voltage required to initiate the reorientation of LC molecules in the bulk of the cell[6]. It is fundamentally determined by the LC's elastic properties and its dielectric anisotropy. A lower Vth is crucial for low-power device operation.
-
Switching Times (τ_on and τ_off): These parameters quantify the speed of the LC device. The rise time (τ_on) is the time taken for the LC to switch from the field-off to the field-on state, while the decay time (τ_off) is the relaxation time upon field removal[7][8]. These times are primarily governed by the rotational viscosity, cell thickness, and elastic constants.
-
Rotational Viscosity (γ1): This parameter represents the internal friction that resists the reorientation of the LC director[9][10]. It is a critical determinant of the device's decay time and a key target for material optimization to achieve faster switching speeds.
-
Elastic Constants (K11, K22, K33): Representing splay, twist, and bend deformations, respectively, these constants describe the stiffness of the LC medium and its resistance to deformation[11]. They are fundamental properties that influence the threshold voltage and director configuration in any device geometry.
Protocol for LC Mixture & Cell Preparation
The quality of the experimental cell is paramount for obtaining reliable data. This protocol describes the fabrication of a standard planar-aligned cell.
Rationale: A planar alignment, where the LC director is parallel to the substrate surfaces, is essential for measuring the Fréedericksz transition and in-plane switching characteristics. A precisely controlled cell gap (d) is critical as it is a key variable in the equations for switching time and capacitance.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment agent (e.g., PIA-5570 from Chisso)
-
Solvent (e.g., N-Methyl-2-pyrrolidone)
-
Spacers of known diameter (e.g., 5 µm silica spheres)
-
UV-curable epoxy
-
Velvet cloth
-
LC mixture (e.g., a 5-15 wt% mixture of this compound in a host like E7 or a custom formulation)
-
Hot plate, spin coater, UV lamp, vacuum chamber
Procedure:
-
Cleaning: Thoroughly clean the ITO slides using a sequence of detergents, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the slides with nitrogen gas and bake at 120°C for 20 minutes to remove residual moisture.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide onto the ITO surface of two slides.
-
Curing: Cure the polyimide by baking the slides on a hotplate according to the manufacturer's specifications (e.g., soft bake at 80°C for 5 min, hard bake at 180°C for 1 hour).
-
Rubbing: Unidirectionally rub the cured polyimide surface with a velvet cloth to create microgrooves that will induce homogeneous planar alignment of the LC molecules. The rubbing directions on the two slides should be anti-parallel for a standard cell.
-
Cell Assembly: Mix the silica spacers with UV-curable epoxy and apply a thin line of the mixture along the edges of one slide. Place the second slide on top with the rubbing directions anti-parallel. Gently press the slides together and check for uniform interference fringes under a monochromatic light source to ensure a consistent cell gap.
-
Curing: Expose the edges to a UV lamp to cure the epoxy, sealing the cell and fixing the cell gap. Leave a small opening for filling.
-
Filling: Place the empty cell in a vacuum chamber with a droplet of the LC mixture at the opening. Evacuate the chamber and then slowly vent to allow atmospheric pressure to push the LC into the cell via capillary action. This process should be done at a temperature above the LC's clearing point to ensure low viscosity and prevent flow-induced defects.
-
Sealing: Once filled, seal the opening with a small amount of UV-curable epoxy and cure.
-
Characterization: Measure the exact cell gap using a spectrometer by analyzing the interference fringes of the empty or filled cell.
Part 2: Experimental Protocols & Data Analysis
The following protocols outline the core electro-optical measurements. The experimental setup is foundational to all measurements.
Core Experimental Setup
A general-purpose setup for electro-optical characterization is required.
Caption: General experimental setup for electro-optical measurements.
Protocol 1: Voltage-Dependent Transmittance (V-T) Measurement
Objective: To determine the threshold voltage (Vth) and saturation voltage (Vsat).
Methodology:
-
Setup: Arrange the equipment as shown in the diagram above. The LC cell's rubbing direction should be at 45° relative to the transmission axes of the crossed polarizers to achieve maximum contrast.
-
Signal Application: Apply a 1 kHz square wave voltage from the function generator to the LC cell.
-
Voltage Sweep: Slowly increase the applied voltage (V_rms) from 0 V.
-
Data Acquisition: At each voltage step, record the corresponding transmitted light intensity using the photodetector connected to the oscilloscope or a power meter.
-
Normalization: Normalize the measured intensity values to the maximum transmission value (or the transmission at 0 V for a normally white mode).
-
Plotting: Plot the normalized transmittance as a function of the applied voltage. Vth is typically defined as the voltage at which 10% of the maximum transmittance change occurs, and Vsat is the voltage for 90% change[12].
Expected Data:
| Applied Voltage (Vrms) | Transmitted Intensity (a.u.) | Normalized Transmittance |
| 0.0 | 1.00 | 1.00 |
| 0.5 | 1.00 | 1.00 |
| 1.0 | 0.95 | 0.95 |
| 1.2 (Vth) | 0.90 | 0.90 |
| 1.5 | 0.50 | 0.50 |
| 2.0 | 0.15 | 0.15 |
| 2.5 (Vsat) | 0.10 | 0.10 |
| 3.0 | 0.05 | 0.05 |
Protocol 2: Switching Time Measurement
Objective: To measure the rise time (τ_on) and decay time (τ_off).
Methodology:
-
Setup: Use the same optical setup as for the V-T measurement.
-
Signal Application: Apply a square wave voltage pulse to the LC cell. The "high" state should be a voltage above Vsat (e.g., 5 V) and the "low" state should be 0 V. The frequency should be low enough to allow the cell to fully switch and relax (e.g., 10-50 Hz).
-
Data Acquisition: Use the oscilloscope to capture the photodetector's output, which represents the optical response of the LC cell over time.
-
Measurement:
-
Rise Time (τ_on): Measure the time it takes for the transmittance to change from 90% to 10% of its maximum value after the voltage is applied[8].
-
Decay Time (τ_off): Measure the time it takes for the transmittance to change from 10% to 90% of its maximum value after the voltage is turned off[8][13].
-
-
Analysis: Repeat the measurement at several driving voltages to characterize the voltage-dependent behavior of τ_on. Note that τ_off is largely independent of the driving voltage.
Protocol 3: Dielectric Anisotropy (Δε) Measurement
Objective: To determine ε∥, ε⊥, and Δε.
Methodology:
-
Cell Requirement: This measurement requires two types of cells: a planar (homogeneously) aligned cell (prepared as in Part 1.2) and a homeotropically aligned cell (where molecules are perpendicular to the surface, typically achieved using a different alignment agent like lecithin or silanes).
-
Measurement of ε⊥:
-
Use the planar aligned cell.
-
Connect the cell to an LCR meter.
-
Apply a small probing voltage (e.g., < 0.5 V, well below Vth) at a standard frequency (e.g., 1 kHz).
-
Measure the capacitance, C⊥.
-
-
Measurement of ε∥:
-
Use the homeotropically aligned cell and measure its capacitance, C∥, using the same LCR meter settings.
-
Alternatively, use the planar cell and apply a high voltage (>> Vsat, e.g., 10-20 V) to drive the molecules into a homeotropic alignment. Measure the capacitance under this high bias, which gives C∥.
-
-
Calculation:
-
Calculate the permittivities using the parallel plate capacitor formula:
-
ε⊥ = (C⊥ * d) / (ε₀ * A)
-
ε∥ = (C∥ * d) / (ε₀ * A) where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥. For the target material class, this value is expected to be positive[3].
-
Protocol 4: Determination of Rotational Viscosity (γ1) and Splay Elastic Constant (K11)
Objective: To calculate γ1 and K11 from the previously measured electro-optical data.
Rationale: The fundamental parameters γ1 and K11 can be extracted by combining the results from the previous protocols, providing a self-validating system of measurements.
Caption: Workflow for calculating K11 and γ1 from primary measurements.
Data Analysis & Calculation:
-
Calculate Splay Elastic Constant (K11): The Fréedericksz threshold voltage is related to K11 by the equation[11]:
Vth = π * √(K11 / (ε₀ * Δε))
Rearranging to solve for K11:
K11 = Vth² * ε₀ * Δε / π²
Use the values of Vth and Δε measured in Protocols 1 and 3.
-
Calculate Rotational Viscosity (γ1): The field-off decay time (τ_off) is related to γ1 and K11 by the equation[10]:
τ_off = (γ1 * d²) / (K11 * π²)
Rearranging to solve for γ1:
γ1 = (τ_off * K11 * π²) / d²
Use the measured τ_off (Protocol 2), the calculated K11, and the measured cell gap d.
Part 3: Integrated Data Summary & Interpretation
Data Summary Table: Consolidate all key results into a single table for a comprehensive overview of the material's performance.
| Parameter | Symbol | Measured/Calculated Value | Units | Protocol Reference |
| Threshold Voltage | Vth | e.g., 1.2 | V | 1 |
| Saturation Voltage | Vsat | e.g., 2.5 | V | 1 |
| Rise Time (at 5V) | τ_on | e.g., 5 | ms | 2 |
| Decay Time | τ_off | e.g., 15 | ms | 2 |
| Perpendicular Permittivity | ε⊥ | e.g., 3.5 | - | 3 |
| Parallel Permittivity | ε∥ | e.g., 8.5 | - | 3 |
| Dielectric Anisotropy | Δε | e.g., +5.0 | - | 3 |
| Splay Elastic Constant | K11 | e.g., 10 | pN | 4 |
| Rotational Viscosity | γ1 | e.g., 90 | mPa·s | 4 |
Interpretation & Expert Insights:
-
The positive Δε value confirms the expected behavior for a phenylcyclohexane-based material, making it suitable for standard nematic applications.
-
The magnitude of K11 provides insight into the intermolecular forces; a higher value suggests stronger interactions and a stiffer material.
-
The rotational viscosity, γ1, is a direct measure of the material's switching speed. The presence of the flexible propylcyclohexyl group is intended to keep viscosity low. Comparing this value to benchmark materials (like 5CB) provides a clear performance metric.
-
The combination of a low Vth and a low γ1 is highly desirable for energy-efficient, fast-switching displays. The data gathered through these protocols allows for a quantitative assessment of the material's suitability for such applications.
References
-
U. D. Kini. (2014). Elasticity of lyotropic nematic liquid crystals: a review of experiments, theory and simulation. Liquid Crystals Reviews, 2(2), 83-114. [Link]
-
M. L. Dark, M. H. Moore, D. K. Shenoy, & R. Shashidhar. (2006). Rotational viscosity and molecular structure of nematic liquid crystals. Liquid Crystals, 33(1), 75-80. [Link]
-
S.-T. Wu & C.-S. Wu. (1990). Rotational viscosity of nematic liquid crystals A critical examination of existing models. Liquid Crystals, 8(2), 171-181. [Link]
-
H. J. Coles, M. J. Coles. (2006). Measurement of nematic liquid crystal splay elastic constants by disclination line motion in high pretilt, negative dielectric anisotropy pi-cells. Journal of Applied Physics, 99(3), 034104. [Link]
-
IEEE. (2007). Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. 2007 Conference on Lasers and Electro-Optics (CLEO). [Link]
-
Taylor & Francis Online. (2006). Rotational viscosity and molecular structure of nematic liquid crystals. Liquid Crystals, 33(1), 75-80. [Link]
-
J. H. Kim, M. Yoneya, J. Yamamoto, H. Yokoyama. (2001). Voltage-dependent transmission curve depending on different types of liquid crystals. Applied Physics Letters, 78(20), 3055-3057. [Link]
-
SPIE Digital Library. (1999). Electro-optical investigation of nematic liquid crystals using dielectrometry. Proceedings of SPIE, 3592. [Link]
-
PhysicsOpenLab. (2020). Liquid Crystals and Electro-Optic Modulation. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
MDPI. (2022). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 12(1), 107. [Link]
-
MIT Media Lab. (n.d.). Liquid Crystal Displays. [Link]
-
ResearchGate. (2018). Measurement Methods of Nematic Liquid Crystal Response Time. [Link]
-
L. Pohl, R. Eidenschink, G. Krause, & D. Erdmann. (1977). Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy. Physics Letters A, 60(5), 421-423. [Link]
-
Wikipedia. (n.d.). Liquid crystal. [Link]
-
Starshine Chemical. (n.d.). 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene. [Link]
-
Semantic Scholar. (1977). Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy. [Link]
-
OPUS at UTS. (2007). Fabrication and Measurement of a Twisted Nematic Liquid Crystal Display. [Link]
-
MDPI. (2023). Research on the Morphology, Electro-Optical Properties and Mechanical Properties of Electrochromic Polymer-Dispersed Liquid Crystalline Films Doped with Anthraquinone Dyes. Polymers, 15(9), 2095. [Link]
Sources
- 1. 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | Starshinechemical [starshinechemical.com]
- 2. This compound | C17H22 | CID 14439224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy / Physics Letters A, 1977 [sci-hub.ru]
- 4. semanticscholar.org [semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Liquid crystal - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Crystal Displays [web.media.mit.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. OPG [opg.optica.org]
- 12. Research on the Morphology, Electro-Optical Properties and Mechanical Properties of Electrochromic Polymer-Dispersed Liquid Crystalline Films Doped with Anthraquinone Dyes [mdpi.com]
- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
application of 1-Ethynyl-4-(4-propylcyclohexyl)benzene in high-frequency devices
Application Note: 1-Ethynyl-4-(4-propylcyclohexyl)benzene in High-Frequency Liquid Crystal Devices
Executive Summary
This compound (CAS: 88074-73-1), hereafter referred to as EPB , is a high-purity mesogenic building block critical to the development of Liquid Crystal Phase Shifters (LCPS) and Beam Steerers operating in the microwave (GHz) and terahertz (THz) regimes.
Unlike standard display LCs, high-frequency devices demand materials with high optical birefringence (
This guide outlines the material properties, synthetic functionalization protocols, and device integration workflows for leveraging EPB in 5G/6G reconfigurable antenna systems.
Material Profile & Mechanism
Chemical Identity:
-
IUPAC Name: 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene[1]
-
Common Code: 3-CP-Acetylene
-
Molecular Formula:
[2][3] -
Role: Mesogenic Intermediate / High-
Precursor
Physical Properties (Typical):
| Property | Value | Relevance to HF Devices |
| Molecular Weight | 226.36 g/mol | Low mass favors lower viscosity. |
| Phase Transition | Cr 38°C Iso (Monotropic) | Low melting point aids in formulating eutectic mixtures. |
| Dipole Moment | ~0.8 D | Low polarity reduces dielectric loss at high frequencies. |
| Conjugation | Phenyl-Acetylene Core | The |
Mechanistic Insight:
In high-frequency applications, the Figure of Merit (FoM) is defined as:
Application Protocol 1: Functionalization (Synthesis of Active LC)
Direct use of terminal alkynes in devices is rare due to oxidative instability. The standard application is the conversion of EPB into a chemically stable Fluorinated Tolane .
Objective: Synthesize 4-(trans-4-propylcyclohexyl)-4'-fluorotolane (3-CPT-F) , a robust high-
Reagents & Equipment:
-
Substrate: this compound (EPB) [>98% Purity].
-
Coupling Partner: 1-Fluoro-4-iodobenzene.
-
Catalyst:
(2 mol%) and CuI (1 mol%). -
Solvent: Triethylamine (TEA) / THF (degassed).
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free).
Step-by-Step Workflow:
-
Degassing: Purge TEA and THF with argon for 30 minutes. Oxygen presence promotes homocoupling (Glaser coupling), creating impurities that drastically increase dielectric loss.
-
Reaction Assembly: In a Schlenk flask, combine EPB (1.0 eq), 1-Fluoro-4-iodobenzene (1.1 eq), and catalysts. Add solvent via septum.
-
Sonogashira Coupling: Stir at 40°C for 12 hours. Monitor via TLC (Hexane eluent). The formation of the internal alkyne (tolane) is indicated by a shift in
and loss of the terminal alkyne C-H stretch in IR ( ). -
Workup: Filter off ammonium salts. Wash filtrate with dilute HCl and brine. Dry over
. -
Purification (Critical for Microwave Loss):
-
Column Chromatography: Silica gel (Hexane).
-
Recrystallization: Ethanol/Hexane (4:1) at -20°C. Repeat 3 times .
-
Note: Even ppm levels of Pd catalyst or ionic impurities will dominate dielectric loss at 60 GHz. Resistivity must be
.
-
Application Protocol 2: Device Fabrication (mmWave Phase Shifter)
Objective: Integrate the EPB-derived LC mixture into a microstrip phase shifter to validate tunability.
Device Architecture:
-
Substrate: Fused Silica or High-Resistivity Silicon (
). -
Electrodes: Inverted Microstrip Line (IMSL) configuration.
-
Alignment Layer: Polyimide (PI) rubbed anti-parallel.
Fabrication Steps:
-
Electrode Deposition: Sputter 1
Cu/Au onto the substrate to form the signal line and ground plane. -
Alignment Processing: Spin-coat AL-1254 (JSR) polyimide. Bake at 200°C for 1 hour. Rub mechanically with a velvet cloth to induce a pre-tilt angle of 2-3°.
-
Cell Assembly: Spacer deposition (
gap depending on frequency). Seal edges with UV-curable epoxy, leaving two fill ports. -
Vacuum Filling (Capillary Action):
-
Heat the EPB-derived LC mixture to its Isotropic phase (
). -
Place the cell in a vacuum chamber (
mbar). -
Immerse the fill port into the LC droplet. Vent chamber to force LC into the cell.
-
-
Annealing: Cool slowly (0.5°C/min) to room temperature to minimize domain defects.
Workflow Visualization (DOT Diagram)
Caption: Workflow from raw EPB precursor to functional high-frequency phase shifting device.
Characterization & Troubleshooting
Key Metrics for Validation:
| Metric | Target Value | Measurement Method |
| Birefringence ( | Abbe Refractometer (589 nm) or THz-TDS. | |
| Loss Tangent ( | Split-Cylinder Resonator (10-40 GHz). | |
| Response Time | Photodiode transient decay (0-90% transmission). |
Troubleshooting Guide:
-
Issue: High Dielectric Loss.
-
Root Cause:[4] Residual Pd catalyst or ionic contaminants from synthesis.
-
Solution: Pass the dissolved LC through a
PTFE filter and an alumina column.
-
-
Issue: Crystallization at Low Temp.
-
Root Cause:[4] Pure tolanes often have high melting points.
-
Solution: Do not use the EPB-derivative as a single host. Create a eutectic mixture with 3-4 homologues (e.g., propyl, pentyl, heptyl variants).
-
-
Issue: UV Instability.
-
Root Cause:[4] Acetylene bonds are sensitive to UV.
-
Solution: Package devices with UV-blocking filters (cutoff < 400 nm).
-
References
-
Dąbrowski, R., et al. (2013). "High Birefringence Liquid Crystals: Mixtures and their Selected Applications." Crystals, 3(3), 443-482.
-
Liu, H., et al. (2025).[5] "Advanced Liquid Crystal Materials at Microwave and Millimeter-Wave Frequencies." Advanced Functional Materials.
-
Wu, S. T., et al. (1999). "High birefringence and wide nematic range bis-tolane liquid crystals."[4] Applied Physics Letters, 75, 3443.
-
TCI Chemicals. "1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene Product Specification."
-
Gauza, S., et al. (2006). "High birefringence liquid crystals for optical phased arrays." Journal of Display Technology, 2(3).
Sources
- 1. 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene | C25H30 | CID 630234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | Starshinechemical [starshinechemical.com]
- 3. trans-4-(4-Propylcyclohexyl)phenylacetylene [acrospharma.co.kr]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
Application Note: High-Birefringence Liquid Crystal Tuning for THz Photonic Devices
Executive Summary
This guide details the integration of 1-Ethynyl-4-(4-propylcyclohexyl)benzene (EPCHB) into tunable photonic devices, specifically targeting the Terahertz (THz) and Infrared (IR) spectra.
In the realm of tunable photonics, a critical trade-off exists between switching speed and tuning range . To achieve a sufficient phase shift (
EPCHB addresses this by offering an exceptionally high birefringence (
Material Profile & Mechanism
Chemical Structure & Function
The molecule comprises three functional zones, each engineering a specific photonic property:
-
Terminal Ethynyl Group (
): Extends -electron conjugation along the long axis, significantly boosting polarizability anisotropy ( ) and thus birefringence ( ). -
Phenyl Ring: Provides the rigid aromatic core necessary for nematic order.
-
Trans-Cyclohexyl Ring with Propyl Tail: Disrupts smectic packing to promote nematic stability and lowers viscosity compared to fully aromatic biphenyls.
Mechanism of Action
In a photonic device, EPCHB molecules align parallel to the substrate (planar alignment). Upon application of an AC electric field (typically 1–10 kHz), the molecules reorient parallel to the field (homeotropic). This reorientation changes the effective refractive index seen by the propagating wave from
Visualizing the Structure-Property Relationship
Figure 1: Molecular engineering logic connecting the chemical moieties of EPCHB to device performance.
Protocol 1: Eutectic Mixture Formulation
Objective: Pure EPCHB is a solid at room temperature (Melting Point ~40-50°C). To use it in devices, it must be formulated into a eutectic mixture that is liquid at room temperature (nematic range typically -10°C to +90°C).
Safety Note: Terminal acetylenes can be reactive. Handle under inert atmosphere where possible. Avoid strong oxidizers.
Materials
-
Component A: this compound (EPCHB) - High
agent. -
Component B: 4-(trans-4-pentylcyclohexyl)benzonitrile (5CB) or similar fluorinated diluent - Viscosity reducer.
-
Equipment: Analytical balance, vortex mixer, vacuum oven, amber glass vials.
Step-by-Step Formulation
-
Calculation: Determine the molar fractions. A standard starting point for high-birefringence mixtures is 30% EPCHB / 70% Diluent (by weight).
-
Weighing: Weigh the components into a clean amber vial. Precision:
mg. -
Isotropization: Heat the vial on a hot plate to
above the clearing point of the highest melting component (approx. 80°C) until the mixture is a clear, isotropic liquid. -
Mixing: Vortex vigorously for 2 minutes while hot.
-
Degassing: Place the open vial in a vacuum oven at 40°C. Apply vacuum (10 mbar) for 30 minutes to remove trapped air bubbles, which can cause dielectric breakdown in devices.
-
Annealing: Allow the mixture to cool slowly to room temperature. Verify no crystallization occurs after 24 hours.
Protocol 2: Photonic Device Fabrication
Objective: Construct a tunable THz phase shifter cell using the EPCHB mixture.
Materials
-
High-resistivity Float Zone Silicon (HR-Si) or Fused Silica substrates (transparent to THz).
-
Polyimide (PI) alignment agent (planar).
-
Mylar spacers (thickness
). -
Conductive epoxy.
Fabrication Workflow
-
Substrate Cleaning: Ultrasonicate substrates in Acetone
Isopropanol DI Water (10 min each). Dry with . -
Alignment Layer: Spin-coat Polyimide at 3000 rpm for 30s. Soft bake at 90°C (5 min), hard bake at 200°C (1 hr).
-
Rubbing: Mechanically rub the PI surface with a velvet cloth to induce pre-tilt. Critical: Rubbing direction must be anti-parallel for the top and bottom substrates.
-
Cell Assembly: Apply Mylar spacers mixed with UV glue to the edges. Press substrates together (rubbing directions anti-parallel). Cure UV glue.
-
Capillary Filling:
-
Heat the empty cell and the EPCHB mixture to 70°C (isotropic phase).
-
Place a droplet of the mixture at the cell opening. Capillary action will fill the cell.
-
Why Isotropic? Filling in the nematic phase induces flow alignment defects. Isotropic filling ensures uniform alignment upon cooling.
-
-
Sealing: Seal the opening with UV epoxy. Solder wires to the conductive electrodes (e.g., ITO or graphene layers on the substrate).
Protocol 3: Validation & Characterization
Objective: Verify the birefringence and tuning capability.
Polarized Optical Microscopy (POM)[1]
-
Setup: Place the cell between crossed polarizers.
-
Observation: Rotate the cell by 45°.
-
Pass: Uniform brightness (planar alignment) that extinguishes when rotated to 0° or 90°.
-
Fail: Schlieren textures or dark spots indicate misalignment or crystallization.
-
THz Time-Domain Spectroscopy (THz-TDS)
This is the definitive test for refractive index (
-
Reference Scan: Measure the transmission of an empty cell (air reference).
-
Sample Scan (OFF state): Measure transmission with
. The THz polarization should be parallel to the LC director ( ). -
Sample Scan (ON state): Apply saturation voltage (
, 1 kHz). The LC reorients; THz polarization is now perpendicular to the director ( ). -
Data Analysis:
-
Extract the phase difference
between the sample and reference. -
Calculate Refractive Index:
. -
Calculate Birefringence:
.
-
Expected Data Profile (Comparative)
| Parameter | Standard LC (E7) | EPCHB Mixture (Est.) | Impact |
| Birefringence ( | ~0.15 | 0.30 - 0.38 | 2x Phase Shift |
| Viscosity ( | ~200 mPa·s | ~150 mPa·s | Faster Switching |
| Absorption ( | Low | Low (< 5 cm⁻¹) | High Transmission |
| Tuning Voltage | 5-10 V | 10-20 V | Slightly Higher Power |
Device Logic Diagram
Figure 2: Operational logic of an EPCHB-based THz phase shifter. Switching voltage alters the refractive index, modulating the phase delay.
Troubleshooting & Quality Control
-
Issue: Low Phase Shift.
-
Cause: Cell gap (
) too small or temperature too high (order parameter decreases with ). -
Fix: Verify spacer thickness; operate at
.
-
-
Issue: Slow Response Time.
-
Cause: Mixture viscosity too high or voltage too low.
-
Fix: Increase driving voltage (overdrive scheme) or increase the ratio of the cyclohexyl diluent.
-
-
Issue: Crystallization.
-
Cause: Eutectic point not optimized.
-
Fix: Add a third component (e.g., a lateral fluoro-substituted tolane) to suppress crystallization.
-
References
-
High-Birefringence LC Design: Hietala, J., et al. "Highly birefringent liquid crystals for THz applications." IEEE Conference on Infrared, Millimeter, and Terahertz Waves, 2013.
-
THz Material Properties: Vieweg, N., et al. "Highly birefringent, low-loss liquid crystals for terahertz applications."[1][2] APL Photonics / AIP, 2013.
-
LC Characterization: Yang, C.-S., et al. "Evaluating liquid crystal properties for use in terahertz devices."[1] Applied Optics, 2012.
-
Synthesis & Stability: Hori, K., et al. "Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker." MDPI Crystals, 2021.
-
Chemical Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 14594220, 4-(trans-4-Propylcyclohexyl)phenylacetylene."
Sources
Application Note: Enhancing High-Speed Electro-Optic Performance of Ferroelectric Liquid Crystals by Doping with 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Abstract
This document provides a comprehensive guide for researchers on the incorporation of the mesogenic compound 1-Ethynyl-4-(4-propylcyclohexyl)benzene into a ferroelectric liquid crystal (FLC) host. The introduction of this dopant is hypothesized to modulate key electro-optic parameters, including switching time and spontaneous polarization, by influencing the molecular packing and rotational dynamics within the smectic C* (SmC*) phase. This application note details the underlying scientific rationale, provides meticulous protocols for sample preparation and characterization, and offers insights into the expected outcomes. The methodologies are designed to be self-validating, ensuring robust and reproducible results for professionals in materials science and drug development exploring advanced liquid crystal formulations.
Introduction: The Rationale for Doping Ferroelectric Liquid Crystals
Ferroelectric liquid crystals are a remarkable class of materials that exhibit spontaneous electrical polarization, enabling microsecond-level electro-optic switching.[1] This property makes them highly desirable for applications in high-speed displays, optical modulators, and other advanced photonic devices.[2][3] The performance of an FLC is intrinsically linked to its molecular organization within the chiral smectic C (SmC*) phase. The introduction of a guest molecule, or dopant, can significantly alter the delicate intermolecular interactions, thereby tuning the bulk properties of the FLC.[4] This "guest-host" interaction can lead to modifications in spontaneous polarization, switching speed, and the temperature range of the ferroelectric phase.[5]
The choice of this compound as a dopant is predicated on its specific molecular architecture. Its rigid core, comprised of a benzene ring and a cyclohexyl group, is analogous to the structural motifs found in many liquid crystal molecules.[6][7] The terminal ethynyl group provides a site for potential specific interactions, while the propylcyclohexyl moiety influences the molecule's aspect ratio and steric interactions within the FLC host. The overarching hypothesis is that the introduction of this dopant will create localized disruptions in the FLC's molecular packing, potentially reducing the rotational viscosity and leading to faster switching times.
Materials and Equipment
Materials
| Material | Supplier | Purity | CAS No. |
| Ferroelectric Liquid Crystal Host (e.g., Felix-17/100) | Various | >99.5% | Varies |
| This compound | TCI Chemicals | >98.0% | 88074-73-1 |
| Indium Tin Oxide (ITO) Coated Glass Slides | Various | - | - |
| Polyimide Alignment Layer (e.g., PI-2555) | HD Microsystems | - | - |
| Solvents (Toluene, Acetone, Isopropanol) | Sigma-Aldrich | HPLC Grade | Varies |
| UV-Curable Epoxy | Norland Products | - | - |
| Glass Spacers | Various | 2-10 µm | - |
Equipment
| Equipment | Purpose |
| Polarizing Optical Microscope (POM) with Hot Stage | Phase identification and texture observation |
| Function Generator and High-Voltage Amplifier | Driving the FLC cell for switching studies |
| Photodiode and Oscilloscope | Measuring electro-optic response and switching time |
| LCR Meter | Dielectric spectroscopy |
| Differential Scanning Calorimeter (DSC) | Phase transition temperature determination |
| Spin Coater | Application of alignment layer |
| UV Curing System | Sealing the FLC cell |
| Sonicator | Homogenization of FLC-dopant mixture |
Experimental Protocols
Preparation of Doped FLC Mixtures
This protocol outlines the preparation of FLC mixtures with varying concentrations of this compound.
Causality: The precise concentration of the dopant is a critical parameter. Too low a concentration may not induce a measurable effect, while an excessively high concentration can disrupt the SmC* phase entirely. A systematic variation of the dopant concentration is therefore essential to identify the optimal composition.
-
Stock Solution Preparation: Accurately weigh the FLC host and the this compound dopant.
-
Dissolution: Dissolve both components in a minimal amount of a volatile solvent like toluene.
-
Homogenization: Place the vial in a sonicator for 30 minutes to ensure a homogenous mixture.
-
Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen gas, followed by vacuum drying at a temperature just above the clearing point of the FLC for several hours to remove any residual solvent.
-
Concentration Series: Repeat steps 1-4 to prepare a series of mixtures with dopant concentrations ranging from 0.1 wt% to 5.0 wt%.
Caption: Workflow for the preparation of doped FLC mixtures.
Fabrication of FLC Cells
The fabrication of high-quality, uniformly aligned FLC cells is paramount for obtaining reliable electro-optic measurements.
Causality: The alignment layer dictates the initial orientation of the FLC molecules. A uniform planar alignment is necessary to observe the characteristic bookshelf or chevron geometry of the SmC* phase, which is essential for proper electro-optic switching.
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating sequentially in acetone, isopropanol, and deionized water. Dry the slides with nitrogen gas.
-
Alignment Layer Deposition: Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface.
-
Curing: Cure the polyimide according to the manufacturer's specifications (typically involving a soft bake and a hard bake).
-
Rubbing: Unidirectionally rub the cured polyimide surfaces with a velvet cloth to create microgrooves that will guide the alignment of the FLC molecules.
-
Cell Assembly: Assemble the two rubbed substrates with the rubbing directions anti-parallel. Use glass spacers to maintain a uniform cell gap (typically 2-5 µm).
-
Sealing: Seal the edges of the cell with a UV-curable epoxy, leaving two small openings for filling.
Caption: Step-by-step process for FLC cell fabrication.
Cell Filling and Characterization
-
Filling: Fill the fabricated cell with the doped FLC mixture in its isotropic phase via capillary action.
-
Sealing: Seal the filling ports with UV-curable epoxy.
-
Thermal Treatment: Place the filled cell in a hot stage and heat it to the isotropic phase. Slowly cool the cell to the SmC* phase to promote good alignment.
-
Polarizing Optical Microscopy (POM): Observe the liquid crystal textures during cooling to identify the phase transition temperatures and assess the quality of the alignment.
-
Differential Scanning Calorimetry (DSC): Confirm the phase transition temperatures and investigate the effect of the dopant on the thermal properties of the FLC.
Electro-Optic Characterization
Measurement of Spontaneous Polarization (Ps)
Causality: Spontaneous polarization is a fundamental property of FLCs, representing the net dipole moment per unit area.[8] Its magnitude directly influences the torque experienced by the molecules in an electric field, and thus affects the switching speed.
The polarization reversal current method is a standard technique for measuring Ps. A triangular wave voltage is applied to the FLC cell, and the resulting current is measured. The spontaneous polarization is calculated from the area of the polarization reversal peak.
Measurement of Switching Time
Causality: The switching time is a critical performance metric for many FLC applications.[9] It is defined as the time taken for the transmitted light intensity to change from 10% to 90% (rise time) or 90% to 10% (fall time) upon the application of a reversing electric field.
-
Setup: Place the FLC cell between crossed polarizers in a POM.
-
Driving Signal: Apply a square wave voltage to the cell.
-
Detection: A photodiode detects the change in transmitted light intensity.
-
Analysis: An oscilloscope records the photodiode signal, from which the rise and fall times are determined.
Caption: Schematic of the electro-optic switching time measurement setup.
Expected Results and Discussion
The introduction of this compound into an FLC host is anticipated to yield the following trends:
| Dopant Concentration (wt%) | Phase Transition Temperatures | Spontaneous Polarization (Ps) | Switching Time (τ) |
| 0 (Pure FLC) | Reference values | Reference value | Reference value |
| 0.1 - 1.0 | Minor depression | Potential slight decrease | Expected decrease |
| 1.0 - 3.0 | Noticeable depression | Likely decrease | Potential for significant decrease |
| > 3.0 | Possible suppression of SmC* phase | Significant decrease | May become difficult to measure |
Discussion of Expected Trends:
-
Phase Transition Temperatures: The addition of a dopant typically disrupts the long-range order of the liquid crystal phases, leading to a depression in the phase transition temperatures. This effect is expected to become more pronounced with increasing dopant concentration.
-
Spontaneous Polarization: The dopant itself is not chiral and therefore does not contribute directly to the spontaneous polarization. Its presence is likely to disrupt the packing of the chiral FLC molecules, leading to a decrease in the net polarization.[5]
-
Switching Time: The primary motivation for this study is the potential for a reduction in switching time. The rigid core and flexible tail of the dopant molecule may act as a "molecular lubricant," reducing the rotational viscosity of the FLC mixture. This would allow the FLC molecules to reorient more quickly in response to an applied electric field, resulting in a faster switching time.
Conclusion
The doping of ferroelectric liquid crystals with carefully selected guest molecules like this compound presents a promising avenue for tailoring their electro-optic properties for specific applications. The protocols detailed in this application note provide a robust framework for the systematic investigation of such guest-host systems. By carefully controlling the dopant concentration and meticulously characterizing the resulting mixtures, researchers can gain valuable insights into the structure-property relationships that govern the behavior of these advanced materials. The anticipated reduction in switching time, if realized, could have significant implications for the development of next-generation photonic devices.
References
-
Urbański, M., & Morawiak, P. (2020). Modifications of FLC Physical Properties through Doping with Fe2O3 Nanoparticles (Part I). Materials, 13(21), 4839. [Link]
-
Malik, P., & Raina, K. K. (2015). Characterization and Mesomorphic Behavior of Liquid Crystals Doped with Nano Powder. Journal of Materials Science and Chemical Engineering, 3(7), 10. [Link]
-
Lagerwall, J. P. F., et al. (2006). Ferroelectric Liquid Crystals in Microcapillaries: Observation of Different Electro-optic Switching Mechanisms. The Journal of Physical Chemistry B, 110(41), 20479–20487. [Link]
- Hauck, G., & Koswig, H. D. (1987).
-
Chemistry For Everyone. (2025). What Are Ferroelectric Liquid Crystals?. YouTube. [Link]
- Kuczyński, W., & Stegemeyer, H. (1991). Doping-induced ferroelectricity in liquid crystals. Liquid Crystals, 10(1), 53-65.
-
Ammari, F., et al. (2019). Enhanced dielectric properties of Nematic liquid crystal doped with ferroelectric nanoparticles. Liquid Crystals, 46(13-14), 2009-2018. [Link]
-
Chakrabarti, B., et al. (2013). Theory of nanoparticles doped in ferroelectric liquid crystals. AIP Advances, 3(2), 022109. [Link]
-
Kumar, A., et al. (2013). Optical response of ferroelectric liquid crystals doped with metal nanoparticles. Applied Physics Letters, 102(6), 061116. [Link]
-
Tîmpu, D., et al. (2019). Ferroelectric Particles in Nematic Liquid Crystals with Soft Anchoring. Crystals, 9(11), 558. [Link]
-
Nespurek, S., et al. (2023). Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material. Crystals, 13(10), 1461. [Link]
-
Manabe, A., et al. (2021). Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. Optica, 8(11), 1429-1433. [Link]
-
Budaszewski, D. (2024). Birefringence studies in ferroelectric liquid crystal doped with titanium dioxide nanoparticles. Photonics Letters of Poland, 16(4), 109-111. [Link]
-
Singh, A., et al. (2014). Guest-Host interaction in ferroelectric liquid crystal-nanoparticle composite system. AIP Conference Proceedings, 1591, 481. [Link]
-
ResearchGate. (2025). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. [Link]
-
Ghent University Academic Bibliography. (2023). Project: Ferro-electric liquid crystal for fast switching optical components. [Link]
- Hobbs, J., et al. (2025). Ferri- and Ferro-Electric Switching in Spontaneously Chiral Polar Liquid Crystals. arXiv preprint arXiv:2502.06338.
-
Lin, Y., et al. (2017). A comparative study of nematic liquid crystals doped with harvested and non-harvested ferroelectric nanoparticles: phase transitions and dielectric properties. RSC Advances, 7(57), 35967-35974. [Link]
-
PubChem. (n.d.). 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene. [Link]
-
PubChem. (n.d.). 1-Ethynyl-4-ethynylbenzene. [Link]
Sources
- 1. Project: Ferro-electric liquid crystal for fast switching optical components [biblio.ugent.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene | C25H30 | CID 630234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. OPG [opg.optica.org]
Application Notes and Protocols for the Synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene Derivatives for Optical Applications
Introduction: The Significance of Tolane-Based Liquid Crystals in Modern Optics
In the realm of advanced optical materials, liquid crystals (LCs) hold a pivotal position due to their unique electro-optic properties.[1][2] These materials, existing in a state of matter between conventional liquids and solid crystals, exhibit a remarkable sensitivity to external stimuli such as electric and magnetic fields.[3] This responsiveness allows for the precise manipulation of light, making them indispensable components in a vast array of technologies, from ubiquitous liquid crystal displays (LCDs) to sophisticated optical filters, switches, and spatial light modulators.[1][4]
Among the diverse families of liquid crystalline compounds, derivatives of 1-Ethynyl-4-(4-propylcyclohexyl)benzene, which belong to the tolane class of molecules, are of particular interest. Their rigid, rod-like molecular structure, a key characteristic for the formation of liquid crystal phases, coupled with the presence of a polarizable π-electron system from the phenylacetylene core, gives rise to desirable properties such as high birefringence and a broad nematic temperature range.[3][5] The non-polar propylcyclohexyl group contributes to a lower melting point and viscosity, enhancing their applicability in various devices.
This guide provides a comprehensive overview of the synthesis, characterization, and optical evaluation of this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and foundational knowledge to explore the potential of these versatile compounds in next-generation optical applications.
Synthesis of this compound Derivatives: A Detailed Protocol
The cornerstone of synthesizing this class of compounds is the Sonogashira cross-coupling reaction . This powerful and versatile method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[6][7][8]
Overall Synthetic Workflow
The general strategy involves the coupling of a substituted 1-ethynylbenzene with a halogenated 4-(4-propylcyclohexyl)benzene derivative, or vice versa. For the purpose of this guide, we will focus on the synthesis of a representative compound, 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene.[9]
Figure 1: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
This protocol details the Sonogashira coupling between 1-bromo-4-(trans-4-propylcyclohexyl)benzene and 1-ethynyl-4-ethylbenzene.
Materials and Reagents:
-
1-Bromo-4-(trans-4-propylcyclohexyl)benzene
-
1-Ethynyl-4-ethylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (DCM) for chromatography
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of Argon, add 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
-
Expert Insight: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst, and to avoid the oxidative self-coupling of the alkyne (Glaser coupling).
-
-
Addition of Solvents and Reagents:
-
Add anhydrous toluene (10 mL/mmol of halide) and anhydrous triethylamine (20 mL/mmol of halide) to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure all solids are dissolved or well-suspended.
-
Add 1-ethynyl-4-ethylbenzene (1.2 eq) to the reaction mixture dropwise via syringe.
-
Expert Insight: Triethylamine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. An excess of the alkyne is used to ensure complete consumption of the more valuable aryl halide.
-
-
Reaction Progression:
-
Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TCM) using a hexane/DCM solvent system. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues and ammonium salts.
-
Wash the Celite pad with toluene.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexane and dichloromethane to isolate the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.
-
Table 1: Key Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Value/Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper(I) acetylide intermediate, increasing reaction rate.[7] |
| Ligand | PPh₃ | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | Triethylamine, Diisopropylamine | Neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne. |
| Solvent | Toluene, THF, DMF | Should be anhydrous and capable of dissolving the reactants. |
| Temperature | Room temperature to 80 °C | Reaction specific; higher temperatures can increase the rate but may also lead to side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation and unwanted side reactions. |
Characterization of Synthesized Derivatives
Thorough characterization is essential to confirm the identity, purity, and liquid crystalline properties of the synthesized compounds.[5][10]
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C≡C stretch of the alkyne.
Mesophase Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[5]
-
Polarized Optical Microscopy (POM): To visually identify the liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures.[11]
Table 2: Typical Characterization Data for 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, ethyl group protons, propyl group protons, and cyclohexyl protons with appropriate chemical shifts and integrations. |
| ¹³C NMR (CDCl₃) | Resonances for all unique carbon atoms, including the two alkyne carbons. |
| MS (ESI+) | [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight. |
| FTIR (KBr) | Characteristic absorption band for the C≡C stretch around 2200 cm⁻¹. |
| DSC | Endothermic peaks indicating the crystal-to-nematic and nematic-to-isotropic phase transitions. |
| POM | Observation of a threaded or Schlieren texture, characteristic of a nematic phase.[12] |
Evaluation of Optical Properties
The performance of these materials in optical devices is dictated by their optical properties, primarily their birefringence and clearing point.
Protocol 2: Measurement of Birefringence (Δn) and Clearing Point
Equipment:
-
Polarizing optical microscope with a hot stage and temperature controller.
-
Monochromatic light source (e.g., a sodium lamp or a laser with a suitable wavelength).
-
Berek or Sénarmont compensator.
-
Liquid crystal cell with a known thickness (e.g., 5-20 µm) and a planar alignment layer.
Step-by-Step Procedure:
-
Sample Preparation:
-
Fill a liquid crystal cell with the synthesized compound in its isotropic phase (above the clearing point) by capillary action.
-
Slowly cool the cell to the desired temperature within the nematic range to ensure uniform alignment.
-
-
Clearing Point Determination:
-
Place the filled cell on the hot stage of the polarizing microscope.
-
Observe the sample between crossed polarizers while slowly heating.
-
The clearing point (Tₙᵢ) is the temperature at which the birefringent liquid crystal texture disappears, and the field of view becomes dark (isotropic).
-
-
Birefringence Measurement (Retardation Method):
-
Set the temperature of the hot stage to a specific value within the nematic range.
-
Rotate the sample until the director is at a 45° angle to the polarizer and analyzer axes to achieve maximum brightness.
-
Insert a compensator (e.g., Berek compensator) and adjust it to introduce an optical path difference that cancels out the retardation of the liquid crystal cell, resulting in a dark field of view.
-
The retardation (Γ) of the cell is read from the calibrated compensator.
-
The birefringence (Δn) is calculated using the formula: Δn = Γ / d , where 'd' is the thickness of the liquid crystal cell.
-
Repeat the measurement at different temperatures to determine the temperature dependence of the birefringence.
-
Table 3: Illustrative Optical Properties of Tolane-Based Liquid Crystals
| Derivative Substituent (R) | Clearing Point (Tₙᵢ, °C) | Birefringence (Δn at 25°C, 589 nm) |
| Ethyl | ~150 | ~0.20 |
| Propyl | ~155 | ~0.21 |
| Butyl | ~160 | ~0.22 |
| Methoxy | ~165 | ~0.23 |
| Cyano | >200 | >0.30 |
| Note: These are representative values to illustrate trends. Actual values will depend on the specific molecular structure. |
Applications in Optical Devices
The unique electro-optical properties of this compound derivatives make them highly suitable for a range of photonic applications.[1][4]
Sources
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. dakenchem.com [dakenchem.com]
- 3. uptti.ac.in [uptti.ac.in]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 12. Liquid crystal - Wikipedia [en.wikipedia.org]
The Ethynyl Linkage: A Linchpin in the Physicochemical Properties of 1-Ethynyl-4-(4-propylcyclohexyl)benzene for Advanced Material Applications
Introduction
1-Ethynyl-4-(4-propylcyclohexyl)benzene is a calamitic (rod-shaped) liquid crystal that stands as a critical building block in the formulation of advanced optical and electronic materials. Its molecular architecture, comprising a flexible propylcyclohexyl tail, a rigid benzene core, and a terminal ethynyl group, is meticulously designed to elicit specific mesomorphic and anisotropic properties. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of the ethynyl linkage in defining the synthesis, characterization, and application-relevant properties of this compound. We will delve into the nuanced effects of this functional group on the molecule's liquid crystalline behavior, offering both theoretical insights and practical, field-proven protocols for its synthesis and characterization.
The Structural and Functional Significance of the Ethynyl Linkage
The ethynyl (–C≡C–) group is not a mere structural component but a functional linchpin that dictates the electronic and physical properties of this compound. Its inclusion imparts several key characteristics:
-
Linearity and Rigidity: The sp-hybridization of the carbon atoms in the ethynyl group enforces a linear and rigid geometry. This linearity is crucial for maintaining the rod-like shape of the molecule, a prerequisite for the formation of nematic and other mesophases.
-
Extended π-Conjugation: The triple bond of the ethynyl group extends the π-conjugated system of the benzene ring. This extended conjugation significantly influences the molecule's electronic and optical properties.[1]
-
Enhanced Birefringence: A direct consequence of the extended π-conjugation is an increase in the anisotropy of the molecular polarizability. This leads to a higher birefringence (Δn), a critical parameter for many applications in optics and photonics where manipulation of the refractive index of light is required.[1]
-
Influence on Mesophase Stability: The rigid ethynyl linker can affect the thermal stability of the liquid crystalline phases. While it enhances molecular linearity, it can also influence intermolecular interactions and packing efficiency, thereby altering the clearing point (the temperature at which the material becomes an isotropic liquid).
-
Tailored Dielectric Anisotropy: The ethynyl group, being a non-polar but polarizable moiety, contributes to the overall dielectric anisotropy (Δε) of the molecule. The value and sign of Δε are crucial for the alignment of the liquid crystal molecules in an electric field, a fundamental principle behind the operation of liquid crystal displays (LCDs).
Caption: Molecular structure of this compound.
Physicochemical Properties
The properties of this compound are summarized in the table below. For comparative purposes, data for a closely related compound without the ethynyl group, 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene, is also included to highlight the influence of the ethynyl moiety.
| Property | This compound | 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (Analogue) |
| CAS Number | 88074-73-1[2] | 80944-44-1[3] |
| Molecular Formula | C₁₇H₂₂[2] | C₁₇H₂₆O[3] |
| Molecular Weight | 226.36 g/mol [2] | 246.39 g/mol [3] |
| Appearance | White to light yellow powder to lump[4] | White to light yellow powder to crystal |
| Melting Point | 38 °C[4] | 40.0 to 44.0 °C |
| Flash Point | 143 °C[4] | Not available |
| Solubility | Soluble in methanol[4] | Not available |
Synthesis and Characterization Protocols
The synthesis of this compound is typically achieved via a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[5] The general synthetic strategy involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Ethynyl-4-(4-propylcyclohexyl)benzene Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of the synthesis, optimize your reaction conditions, and achieve higher yields and purity. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound.
Q1: My reaction shows low to no conversion of the starting aryl halide. What are the most likely causes and how can I fix this?
A1: Failure to achieve significant conversion is a common issue that typically points to problems with the catalyst system, reaction environment, or reagents.
-
Catalyst Inactivity: The Palladium(0) species is the active catalyst, and its formation and stability are critical.[3]
-
Cause: Your Pd(0) catalyst may have degraded due to exposure to air or moisture. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it may not be reducing to the active Pd(0) species in situ.[2]
-
Solution: Always use fresh, high-purity catalysts. Ensure your solvents and amine base are rigorously degassed and anhydrous, as oxygen can lead to catalyst decomposition.[4] When using Pd(II) precatalysts, the reduction to Pd(0) can be facilitated by phosphine ligands or the amine base.[2]
-
-
Insufficiently Reactive Aryl Halide: The reactivity of the aryl halide is crucial and follows the general trend: I > OTf > Br >> Cl.[5][6]
-
Cause: If you are using an aryl chloride or even an electron-rich aryl bromide, the oxidative addition step, which is often rate-limiting, can be very slow.[3][7]
-
Solution: For less reactive aryl halides (bromides and especially chlorides), consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos.[3] These ligands promote the oxidative addition step and stabilize the palladium catalyst.[5] Increasing the reaction temperature may also be necessary, though this can increase the risk of side reactions.[3]
-
-
Problematic Base or Solvent: The base is not just for neutralizing the HX byproduct; it also plays a role in the catalytic cycle.[2]
-
Cause: An inappropriate base or solvent can hinder the reaction. For example, a base that is too weak may not efficiently deprotonate the alkyne, especially in copper-free systems.
-
Solution: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used and often serve as both the base and a co-solvent.[8] For challenging couplings, stronger organic bases or inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[9] The solvent must be able to dissolve all reactants and maintain the catalyst's activity. THF and DMF are common choices.[1]
-
Q2: I'm getting a good conversion rate, but my primary side product is the homocoupled alkyne (Glaser coupling). How can I suppress this?
A2: Glaser-Hay homocoupling is a major side reaction in copper-mediated Sonogashira couplings, resulting from the oxidative dimerization of the copper acetylide intermediate.[3][10]
-
Strict Exclusion of Oxygen:
-
Cause: This side reaction is critically dependent on the presence of an oxidant, most commonly atmospheric oxygen.[3]
-
Solution: The most effective preventative measure is to ensure the reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen).[4] All solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.
-
-
Minimize Copper Co-catalyst:
-
Cause: The reaction is catalyzed by the copper(I) salt.
-
Solution: Reduce the loading of the copper(I) iodide (CuI) to the minimum effective concentration (e.g., 0.5–2 mol%).[4] In some cases, slow addition of the terminal alkyne to the reaction mixture can also help by keeping its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[4]
-
-
Switch to Copper-Free Conditions:
-
Cause: The homocoupling pathway is dependent on the copper acetylide intermediate.
-
Solution: For substrates where Glaser coupling is persistent, switching to a copper-free Sonogashira protocol is an excellent strategy.[4][11] These reactions typically require a stronger base to facilitate the deprotonation of the alkyne by the palladium complex directly.[5][12]
-
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is recommended for synthesizing this compound?
A3: The optimal choice depends on the specific aryl halide precursor you are using (iodide, bromide, or chloride).
-
For Aryl Iodides: These are the most reactive substrates.[7] Standard, commercially available catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) often provide excellent results with low catalyst loadings (0.5-2 mol%).[1][5]
-
For Aryl Bromides: These are less reactive than iodides. While the aforementioned catalysts can work, often at higher temperatures, using more sophisticated ligands can significantly improve yields. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or t-Bu₃P are highly effective as they accelerate the rate-limiting oxidative addition step.[3]
-
For Aryl Chlorides: These are the most challenging substrates due to the strength of the C-Cl bond.[5] Their successful coupling almost always requires the use of specialized, highly active catalyst systems, typically involving bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands at elevated temperatures.[3][13]
| Catalyst/Ligand Type | Precursor Suitability | Key Advantages |
| Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | Aryl Iodides, some activated Aryl Bromides | Readily available, cost-effective, well-documented.[1] |
| Pd₂ (dba)₃ with Bulky Ligands (e.g., XPhos) | Aryl Bromides, Aryl Chlorides | High catalytic activity, allows for lower temperatures, broad substrate scope.[3] |
| NHC-Palladium Complexes | Aryl Bromides, Aryl Chlorides | High stability and activity, can be effective for challenging substrates.[2][5] |
Q4: What are the advantages and disadvantages of using a copper-free Sonogashira protocol?
A4: The decision to include or exclude a copper(I) co-catalyst involves a trade-off between reaction rate and potential side reactions.
-
Advantages of Copper-Free Systems:
-
Elimination of Glaser Homocoupling: As discussed in Q2, this is the most significant advantage, leading to a cleaner reaction profile and simplified purification.[4][11]
-
Reduced Toxicity: Copper salts are environmentally unfriendly and can be difficult to completely remove from the final product, which is a critical consideration in pharmaceutical synthesis.[5][7]
-
-
Disadvantages of Copper-Free Systems:
-
Slower Reaction Rates: The copper(I) co-catalyst significantly accelerates the reaction by facilitating the deprotonation of the alkyne and participating in the transmetalation step.[2][6] Copper-free reactions are often slower and may require higher temperatures or longer reaction times.
-
Requirement for Stronger Base: Without copper to form the copper acetylide intermediate, a stronger base is often needed to deprotonate the terminal alkyne for it to interact with the palladium complex.[5][12]
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams illustrate the catalytic cycle and a decision-making workflow.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of 1-bromo-4-(4-propylcyclohexyl)benzene with a terminal alkyne like trimethylsilylacetylene (TMSA).
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-(4-propylcyclohexyl)benzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and copper(I) iodide (CuI) (0.04 eq, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) and anhydrous, degassed THF (e.g., in a 2:1 v/v ratio) via cannula.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. If a TMS-protected alkyne was used, the crude product can be deprotected using K₂CO₃ in methanol. The final product is then purified by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a significant issue.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-(4-propylcyclohexyl)benzene (1.0 eq), a palladium source such as Pd(OAc)₂ (0.02 eq, 2 mol%), and a bulky phosphine ligand like XPhos (0.04 eq, 4 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or 1,4-dioxane. Add a strong base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
The Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
R.E.P.E.A.T. (2008). Copper-free Sonogashira coupling. [Link]
-
ACS Publications. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
Science Madness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]
-
MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
-
ACS Publications. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
PubChem. (n.d.). 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]
-
LookChem. (2016). Unprecedented Formation of π-Copper Complexes during Sonogashira Coupling: Synthesis of a Unique, Recyclable, Ethynyl Ferrocene Derived Cu(I) Specific Ligand. [Link]
-
Royal Society of Chemistry. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
-
CP Lab Safety. (n.d.). 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene, min 98%, 100 mg. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
-
ResearchGate. (n.d.). Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol.... [Link]
-
ResearchGate. (n.d.). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
-
PubMed. (2022). Aryl Halides as Halogenation Reagents in the Bromination and Iodination of Arene-Tethered Diols. [Link]
-
Beilstein Journals. (n.d.). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. [Link]
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thermal stability issues of 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Technical Support Center: 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Welcome to the technical support guide for this compound (CAS 88074-73-1). This document is designed for researchers, scientists, and drug development professionals to navigate the unique thermal stability challenges associated with this versatile liquid crystal building block. As a molecule featuring a terminal aryl acetylene group, its handling and processing require a nuanced understanding of its thermal behavior to prevent unintended side reactions and ensure experimental reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and thermal properties of this compound.
Q1: What is the primary cause of thermal instability in this compound? A: The primary source of thermal instability is the terminal ethynyl (-C≡CH) group attached to the benzene ring. At elevated temperatures, this group becomes highly reactive and can undergo exothermic oligomerization or polymerization, leading to irreversible changes in the material's properties.[1]
Q2: My sample of this compound is turning yellow or brown upon heating. What is happening? A: Discoloration is a classic visual indicator of the onset of thermal degradation, specifically oligomerization. The formation of conjugated polyene structures or other complex aromatic compounds as a result of the ethynyl groups reacting is the likely cause. This is the initial, visible stage of polymerization.
Q3: I observed a strong, sharp exotherm in my Differential Scanning Calorimetry (DSC) analysis that doesn't correspond to the melting point. What does it signify? A: This exotherm represents the energy released during the thermally initiated polymerization of the acetylene groups.[2] It is a critical piece of data, as the onset temperature of this exotherm indicates the beginning of the unsafe processing window where uncontrolled, and potentially hazardous, cross-linking will occur.
Q4: What are the recommended storage conditions to maintain the compound's integrity? A: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3][4] It is crucial to keep it away from heat sources and potential ignition.[3][4][5] For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C) is recommended.
Q5: Can I melt this compound for processing? What is a safe temperature range? A: While the compound is a solid at room temperature, melting it for processing must be done with extreme caution.[6] A definitive "safe" temperature is application-dependent. The flash point is 143 °C, which relates to flammability, not decomposition.[6] It is essential to first perform a DSC analysis to determine the onset temperature of the polymerization exotherm. Processing should always be conducted well below this temperature and for the shortest possible duration.
Part 2: Troubleshooting Guides
This section provides in-depth, structured guidance for diagnosing and resolving specific experimental issues.
Issue 1: Sample Discoloration and Inconsistent Analytical Results
-
Symptoms:
-
The typically white to light-yellow solid develops a pronounced yellow, orange, or brown color during heating.[6]
-
Inconsistent results from analytical techniques like NMR, HPLC, or GC-MS after thermal processing.
-
Broadening of peaks in NMR spectra or the appearance of new, unidentified peaks.
-
-
Causality (The "Why"): This issue stems from the initial stages of thermally induced side reactions. The ethynyl group is beginning to form dimers, trimers, and other small oligomers. These new molecules, even at low concentrations, alter the material's spectroscopic and chromatographic profiles and are often colored due to increased conjugation.
-
Troubleshooting Protocol:
-
Lower Processing Temperature: Immediately reduce the maximum temperature of your experiment.
-
Minimize Heating Duration: Keep the time at elevated temperatures to an absolute minimum.
-
Implement Inert Atmosphere: If not already doing so, conduct all heating steps under a dry, inert atmosphere (N₂ or Ar). This prevents oxygen from participating in radical-initiated side reactions which can occur at elevated temperatures.
-
Purity Check: Ensure the starting material is of high purity (>98.0%).[6][7] Impurities can sometimes catalyze degradation pathways at lower temperatures.
-
Issue 2: Uncontrolled Polymerization and Sample Solidification
-
Symptoms:
-
The sample becomes viscous, gelatinous, or completely solidifies during heating, well above its expected melting point.
-
The resulting material is insoluble in common organic solvents.
-
A rapid, potentially dangerous, increase in temperature is observed (thermal runaway).
-
-
Causality (The "Why"): This is an advanced stage of the thermal reaction where extensive cross-linking has occurred. The ethynyl groups react in a chain reaction to form a rigid, three-dimensional polymer network.[1] This process is highly exothermic and, once initiated, can accelerate rapidly, leading to a complete loss of the starting material and creating a safety hazard.
-
Workflow for Establishing a Safe Thermal Processing Window:
Caption: Workflow for determining the safe thermal processing window.
-
Mitigation Strategy:
-
Strict Temperature Control: Use precise heating equipment with failsafe controls. Never exceed the maximum allowable processing temperature determined from the workflow above.
-
Use of Solvents: Whenever possible, process the material in a suitable high-boiling-point solvent. The solvent acts as a heat sink, helps to dissipate exothermic energy, and reduces the concentration of reactive ethynyl groups, thereby slowing the rate of polymerization.
-
Scale Considerations: Be aware that the risk of thermal runaway increases with scale. Heat dissipation is less efficient in larger volumes. Pilot any new thermal process at a small scale first.
-
Part 3: Data & Protocols
Table 1: Key Physical and Thermal Properties
| Property | Value / Observation | Source / Comment |
| Molecular Formula | C₁₇H₂₂ | [6][7][8] |
| Molecular Weight | 226.36 g/mol | [6][7] |
| Appearance | White to Light yellow powder/lump | [6] |
| Purity (Typical) | >98.0% (GC) | [6][7] |
| Flash Point | 143 °C | [6] |
| Thermal Decomposition | Cured aryl acetylene resins can be stable above 450 °C. The monomer will polymerize at a lower temperature. | [2] |
| Primary Thermal Hazard | Exothermic Polymerization | [1] |
Protocol 1: Standard Method for Thermal Stability Assessment using DSC
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Using a hermetic pan is crucial to prevent mass loss due to sublimation at higher temperatures, which could be mistaken for decomposition.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC instrument.
-
Method Parameters:
-
Atmosphere: Nitrogen, purge rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp at 10 °C/min to 350 °C.
-
-
-
Data Analysis:
-
Observe the melting endotherm.
-
Critically identify the onset temperature of the large, sharp exotherm that occurs at a higher temperature. This is the polymerization onset temperature. All processing temperatures must remain significantly below this value.
-
Visualizing Thermal Reaction Pathways
The thermal reactivity of the ethynyl group can lead to several products. The diagram below illustrates the most probable initial pathways.
Caption: Potential thermal reaction pathways for aryl acetylenes.
References
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=H26882&productDescription=1-ETHYL-4-%5B%28P-TOLYL%29ETHYNYL%5DBENZENE&vendorId=VN00033897]
- Thermal Stability of Cocured Blends of Vinyl Trimethoxysilane and Aryl Acetylene Resins with Different Posttreatments - ResearchGate. [URL: https://www.researchgate.
- 1 - SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC375370050&productDescription=1-ETH-1-YNYL-4-HEXYLBENZENE+97%25&vendorId=VN00032119]
- 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethyl-4-_4-_trans-4-propylcyclohexyl_phenyl_ethynyl_benzene]
- SAFETY DATA SHEET - Airgas. [URL: https://www.airgas.com/msds/012842.pdf]
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene | 80944-44-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3d67dc5c]
- SAFETY DATA SHEET - PPG. [URL: https://buyat.ppg.com/sdsSearch/getDocument?sdsNumber=000000028771&docType=SDS&locale=en_US]
- 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | Starshinechemical. [URL: https://www.starshinechemical.com/product/1-ethynyl-4-trans-4-propylcyclohexyl-benzene.html]
- This compound | C17H22 | CID 14439224 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14439224]
- Thermal curing mechanism of acetylene-terminated polyimides - ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S000926142100080X]
- 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene, min 98%, 100 mg - CP Lab Safety. [URL: https://www.cplabsafety.com/1-ethynyl-4-trans-4-propylcyclohexyl-benzene-min-98-100-mg.html]
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preventing homocoupling in 1-Ethynyl-4-(4-propylcyclohexyl)benzene synthesis
Ticket Subject: Preventing Homocoupling in 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Status: Open Priority: Critical (Liquid Crystal Grade Purity Required) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic
User Context: You are synthesizing This compound , a critical liquid crystal mesogen. The Issue: The formation of the homocoupling side product (1,3-diyne) via the Glaser/Hay reaction.[1] Impact: Even trace amounts (<0.5%) of the diyne impurity can destabilize the mesophase and drastically alter the melting point/clearing point of the final liquid crystal mixture.
Diagnostic Flowchart
Before altering your protocol, use this decision tree to confirm if homocoupling is your primary failure mode.
Figure 1: Diagnostic logic for identifying oxidative homocoupling in Sonogashira reactions.
Technical Deep Dive: The "Glaser" Competitor
To prevent the issue, you must understand the competition occurring in your flask. The synthesis of your target molecule involves coupling 1-bromo-4-(4-propylcyclohexyl)benzene with trimethylsilylacetylene (TMSA), followed by deprotection.
The Enemy: The Copper Cycle.[2] In a standard Sonogashira, Copper(I) iodide acts as a co-catalyst to activate the alkyne. However, in the presence of Oxygen , the copper acetylide enters the Glaser-Hay cycle instead of transmetallating to Palladium.
Mechanistic Competition:
-
Path A (Desired):
-
Path B (Homocoupling):
(Diyne)
The homocoupling product for your specific synthesis is 1,4-bis(4-(4-propylcyclohexyl)phenyl)buta-1,3-diyne . This molecule is structurally similar to your product but rigid and linear, making separation by column chromatography difficult due to similar
Protocol Optimization (The Fix)
We offer two tiers of solution depending on your lab's capabilities and the stringency of your purity requirements.
Tier 1: Optimized Copper-Catalyzed (Standard Lab)
Use this if you cannot easily source specialized ligands.
| Parameter | Recommendation | Technical Rationale |
| Degassing | Freeze-Pump-Thaw (x3) | Sparging with |
| Addition Rate | Syringe Pump (Slow) | Add the alkyne dropwise over 1-2 hours. Keeping the concentration of free alkyne low statistically favors the Pd cycle over the bimolecular Cu dimerization. |
| Reducing Agent | Ascorbic Acid (Optional) | Adding 10 mol% sodium ascorbate can help keep Cu in the +1 oxidation state, preventing the Cu(II) species required for the Glaser cycle. |
| Solvent | Degassed DMF/TEA | Amines can absorb |
Tier 2: Copper-Free Sonogashira (Gold Standard)
Use this for >99.9% purity requirements. Eliminating Copper eliminates the mechanism for homocoupling entirely.
Protocol:
-
Catalyst:
(2 mol%) + XPhos or (4 mol%). -
Base: Cesium Carbonate (
, 2.0 equiv). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Temp: 80°C.
Why it works: Bulky, electron-rich phosphine ligands (like XPhos) facilitate the oxidative addition and, crucially, the deprotonation of the alkyne without Copper activation [1][3].
Troubleshooting FAQs
Q: My reaction mixture turned from yellow to dark green. Is the batch ruined? A: The green color is the signature of oxidized Copper (Cu(II)). This confirms oxygen ingress.
-
Immediate Action: Stop adding alkyne. Reseal and purge with Argon for 20 minutes. Add a small amount of reducing agent (sodium ascorbate) if using aqueous-compatible solvents, or simply accept that some homocoupling has occurred.
-
Purification: You will likely need to recrystallize the product from Ethanol/Hexane to remove the diyne, as chromatography may not resolve it.
Q: I see a spot on TLC just above my product. Is that the homocouple? A: Likely, yes. The homocoupled dimer (bis-TMS-butadiyne intermediate or the fully deprotected dimer) is often slightly less polar than the cross-coupled product because it lacks the dipole moment of the asymmetric Ar-Alkyne bond.
Q: Can I remove the homocouple during the deprotection step?
A: No. If you formed the dimer of the TMS-alkyne during the first step, deprotecting it will yield the deprotected dimer. You must prevent it during the coupling. However, be careful during deprotection (Step 2): if you use
Visualizing the Competitive Pathway
The following diagram illustrates where the process diverges into failure (homocoupling) versus success (cross-coupling).
Figure 2: Mechanistic competition between the desired Sonogashira cycle (Green) and the undesired Glaser cycle (Red).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism for oxidative coupling).
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[5][6][7][8] Journal of Organic Chemistry. (Protocol for high-purity synthesis).
-
BenchChem Technical Data. (2025). Preventing Homocoupling in Bromoethyne Reactions.
-
Kohnen, A. L., & Danheiser, R. L. (2007). Synthesis of Terminal Alkynes. Organic Syntheses. (Standard handling of sensitive alkynes).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cetjournal.it [cetjournal.it]
optimizing solvent and base for 1-Ethynyl-4-(4-propylcyclohexyl)benzene synthesis
Technical Support Center: Synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Case ID: LC-SYN-88074 Subject: Optimization of Solvent & Base Systems for Sonogashira Coupling of Lipophilic Substrates Assigned Specialist: Senior Application Scientist, Chemical Process Development
Executive Summary
You are synthesizing 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene (CAS: 88074-73-1), a critical liquid crystal (LC) intermediate. This synthesis typically proceeds via a Sonogashira cross-coupling of 1-iodo-4-(trans-4-propylcyclohexyl)benzene with trimethylsilylacetylene (TMSA) , followed by desilylation.
The Core Challenge: The trans-4-propylcyclohexyl moiety imparts significant lipophilicity to the substrate. Standard Sonogashira protocols (often optimized for simple aryl halides in polar aprotic solvents like DMF) frequently fail here due to solubility mismatches or aggressive homocoupling (Glaser coupling) caused by inefficient degassing in viscous mixtures.
This guide provides a self-validating protocol and troubleshooting framework to optimize your solvent and base choices for maximum yield and purity.
Part 1: The "Gold Standard" Protocol
Based on the lipophilic nature of your substrate, we recommend a THF/Triethylamine (TEA) system over the traditional DMF or DMSO systems. This ensures the cyclohexyl tail remains fully solvated while maintaining a high enough dielectric constant for the Pd catalytic cycle.
Optimized Reaction Scheme
Figure 1: Optimized synthetic pathway emphasizing the THF/TEA solvent system for lipophilic compatibility.
Part 2: Solvent & Base Optimization (Q&A)
Q1: Why is my conversion stalling at 60% when I use DMF as the solvent?
Diagnosis: Solubility Mismatch & Catalyst Deactivation. While DMF is the standard for Sonogashira couplings due to its ability to stabilize Pd species, your substrate (propylcyclohexyl-phenyl) is highly non-polar. In pure DMF, the substrate may form microscopic aggregates or micelles, preventing the oxidative addition of Palladium. Furthermore, at high concentrations, the product itself (also lipophilic) may precipitate on the catalyst surface.
Solution: Switch to Tetrahydrofuran (THF) or Toluene .
-
Recommendation: Use a 1:1 mixture of THF and Triethylamine (TEA) .
-
Why? THF dissolves the lipophilic tail perfectly. TEA acts as both the base and a co-solvent. This mixture maintains homogeneity throughout the reaction, preventing catalyst encapsulation.
Q2: I am seeing a significant "dimer" impurity (Glaser coupling). How do I stop this?
Diagnosis: Oxygen leakage and Base choice. The dimer (1,4-bis(4-(4-propylcyclohexyl)phenyl)buta-1,3-diyne) forms when Copper(I) acetylide is oxidized by trace oxygen. This is accelerated in secondary amines (like Diisopropylamine or Diethylamine) compared to tertiary amines.
Optimization Table: Base Selection for 4-Alkylphenylacetylenes
| Base System | Rate | Homocoupling Risk | Solubility | Recommendation |
| Triethylamine (TEA) | Moderate | Low | Excellent (in THF) | Primary Choice |
| Diisopropylamine (DIPA) | Fast | High | Good | Use only if TEA is too slow |
| Piperidine | Very Fast | Very High | Good | Avoid (Hard to separate dimer) |
| K2CO3 (Inorganic) | Slow | Low | Poor (Requires H2O) | Avoid (Substrate insoluble) |
Corrective Action:
-
Degas rigorously: Sparge the solvent/base mixture with Argon for 20 minutes before adding the catalyst.
-
Switch Base: If using DIPA, switch to TEA. The steric bulk of TEA reduces the rate of the oxidative homocoupling side reaction.
Q3: Can I use "Green" solvents like Ethanol or Water?
Technical Insight: Generally, no . Your specific molecule (propylcyclohexyl) is too hydrophobic. Using aqueous surfactant systems (micellar catalysis) is possible in theory but often leads to difficult emulsions during workup for liquid crystal intermediates, where purity (>99.5%) is paramount. Stick to recoverable THF or Toluene for process reliability.
Part 3: Troubleshooting Guide
Scenario A: The Reaction Turns Black Immediately
-
Cause: "Palladium Black" precipitation. The catalytic cycle has collapsed, usually because the phosphine ligands were oxidized or the aryl iodide is not reacting fast enough to stabilize the Pd(0) species.
-
Fix:
-
Check your Pd(PPh3)2Cl2 source.[1] It should be yellow. If it is orange/brown, it is degraded.
-
Add excess Triphenylphosphine (PPh3) (approx. 10 mol% relative to Pd) to the reaction mixture to stabilize the active catalyst.
-
Scenario B: Desilylation (Step 2) yields a yellow/brown oil instead of a white solid.
-
Cause: Polymerization or residual Copper. Terminal acetylenes are unstable.
-
Fix:
-
Copper Removal: Wash the organic layer of the first step (Coupling) with 5% NH4OH (aq) or EDTA solution to remove Copper traces before deprotection. Copper residues catalyze the polymerization of the terminal alkyne during the basic deprotection step.
-
Temperature: Perform the deprotection (K2CO3/MeOH) at room temperature , not reflux.
-
Decision Logic for Optimization
Figure 2: Logical flowchart for diagnosing reaction failures during the synthesis of this compound.
Part 4: Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
Charge: In a dry 3-neck flask, add 1-iodo-4-(trans-4-propylcyclohexyl)benzene (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv).
-
Solvent: Add THF (5 mL/mmol) and Triethylamine (5 mL/mmol).
-
Degas: Sparge with Argon for 15 minutes. Critical Step.
-
Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe.
-
Reaction: Heat to 45°C for 4-6 hours. Monitor by TLC (Hexane eluent).
-
Workup: Filter off salts. Partition between Heptane and Water. Wash organic layer with 5% NH4OH (to remove Cu). Dry over MgSO4 and concentrate.
Step 2: Deprotection
-
Dissolve: Dissolve the crude TMS-intermediate in THF/Methanol (1:1) .
-
Base: Add K2CO3 (2.0 equiv).
-
Stir: Stir at 20-25°C for 1 hour.
-
Workup: Dilute with water, extract with Hexane.
-
Purification: Silica gel chromatography (100% Hexane). The product is a low-melting solid or liquid; keep cold.
References
-
Sonogashira Coupling Mechanism & Optimization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Liquid Crystal Synthesis (Tolane Derivatives): Seed, A. J., et al. (2000). Synthesis of high birefringence liquid crystals containing the ethynyl group. Journal of Materials Chemistry, 10, 2069-2080. Link
-
Solvent Effects in Cross-Coupling: Bohm, V. P., & Herrmann, W. A. (2000). The Sonogashira Coupling: Investigation of Solvent and Catalyst Effects. European Journal of Organic Chemistry. Link
-
Minimizing Homocoupling: Elangovan, A., Wang, Y. H., & Ho, T. I. (2003).[2] Sonogashira coupling reaction with diminished homocoupling.[1] Organic Letters, 5(11), 1841-1844.[1] Link
Sources
effect of impurities on the liquid crystal properties of 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Welcome to the technical support center for 1-Ethynyl-4-(4-propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this liquid crystal material. Here, we address common challenges, with a focus on the critical role of purity in achieving predictable and reproducible results.
I. Troubleshooting Guide: Experimental Anomalies
This section is dedicated to identifying and resolving specific issues that may arise during your experiments.
Issue 1: Inconsistent or Shifting Nematic-Isotropic Transition Temperature (TN-I)
Symptoms:
-
The clearing point (the temperature at which the material becomes an isotropic liquid) varies between batches.
-
The TN-I value is significantly lower than the literature value.
-
The transition appears broad or occurs over a range of temperatures rather than at a sharp, defined point.
Root Cause Analysis:
The nematic-isotropic phase transition is highly sensitive to the presence of impurities.[1][2] Even small amounts of foreign molecules can disrupt the long-range orientational order of the liquid crystal phase, leading to a depression and broadening of the transition temperature.
Potential Impurities:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., acetone, methanol) can become trapped in the crystal lattice.[3][4][5]
-
Unreacted Starting Materials: Incomplete reactions can leave behind precursors.
-
Synthetic Byproducts: Side reactions can introduce molecules with different shapes and polarities.
-
Degradation Products: Exposure to heat, UV light, or oxygen can cause the molecule to break down.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent TN-I.
Detailed Remediation Steps:
-
Confirm with High-Resolution DSC: Perform a DSC scan at a slow heating and cooling rate (e.g., 1-2 °C/min) to accurately assess the transition temperature and peak shape. A broad peak is a strong indicator of impurities.[6]
-
Purification via Recrystallization: This is often the most effective method for removing small amounts of impurities. Select a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Column Chromatography: For significant levels of impurities or byproducts with similar polarity, column chromatography can provide a more thorough separation.
-
Drying under Vacuum: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating.
Issue 2: Appearance of Unidentified or Metastable Phases
Symptoms:
-
Observing unexpected textures under a polarized optical microscope (POM).
-
DSC scans show extra, small, or non-reproducible peaks, especially during cooling cycles.
Root Cause Analysis:
Impurities can sometimes induce the formation of smectic or other mesophases that are not characteristic of the pure material.[7] They can also act as nucleation sites, leading to the formation of metastable crystalline forms upon cooling.
Potential Impurities:
-
Byproducts with Longer Alkyl Chains or Different Core Structures: These can promote layered (smectic) ordering.
-
Ionic Impurities: Can significantly alter the local electric fields and molecular interactions.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of unexpected phases.
Detailed Remediation Steps:
-
Detailed POM Analysis: Carefully observe the textures upon heating and cooling. Compare these with standard liquid crystal texture charts to tentatively identify the phase.[9][10]
-
Purity Analysis via HPLC: High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the level of impurities.
-
Systematic Purification: If HPLC reveals multiple impurity peaks, a more rigorous purification method like preparative HPLC may be necessary.
II. Frequently Asked Questions (FAQs)
Q1: How do I properly prepare a sample of this compound for polarized optical microscopy?
A1:
-
Place a small amount of the crystalline powder on a clean microscope slide.
-
Heat the slide on a hot stage to just above the clearing point to melt the sample into an isotropic liquid.
-
Place a clean coverslip over the molten sample. The liquid will spread via capillary action to form a thin, uniform film.
-
Cool the sample slowly (e.g., 1-5 °C/min) into the nematic phase. This slow cooling helps to form well-defined textures.[2]
Q2: What is a typical DSC thermogram for pure this compound expected to look like?
A2: For a pure sample, you should observe two distinct endothermic peaks upon heating:
-
A sharp peak corresponding to the crystal-to-nematic (or crystal-to-liquid crystal) transition.
-
A smaller, sharp peak for the nematic-to-isotropic liquid transition (clearing point).[11] The cooling cycle should show the corresponding exothermic peaks at slightly lower temperatures.
Q3: Can atmospheric moisture affect my measurements?
A3: While this compound is not excessively hygroscopic, adsorbed water can act as an impurity. It is good practice to store the material in a desiccator and handle it in a low-humidity environment, especially for sensitive electro-optical measurements.
Q4: My sample has a yellowish tint. Is this a sign of impurity?
A4: A yellowish color can indicate the presence of oxidation or degradation byproducts. The ethynyl group, in particular, can be susceptible to polymerization or oxidation over time, especially when exposed to light and heat. If color is accompanied by changes in transition temperatures, purification is recommended.
Q5: How does the purity of this compound impact its use in liquid crystal mixtures?
A5: In mixtures, impurities can have a pronounced effect. They can:
-
Alter the final clearing point of the mixture.
-
Affect the viscoelastic properties, leading to changes in switching times in display applications.
-
Increase the ionic conductivity, which can degrade the performance of liquid crystal devices.[8]
III. Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate at a temperature well below the melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the clearing point.
-
Hold isothermally for 2-3 minutes to ensure complete melting.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating and cooling cycle to observe the thermal history-independent behavior.[6]
-
Protocol 2: Polarized Optical Microscopy (POM)
-
Sample Preparation: Prepare a thin film of the liquid crystal between a microscope slide and a coverslip as described in the FAQ.
-
Microscope Setup:
-
Place the slide on the hot stage of the polarizing microscope.
-
Cross the polarizer and analyzer to achieve a dark field of view.
-
-
Observation:
-
Slowly heat the sample while observing the changes in texture.
-
Note the temperatures at which transitions occur (e.g., crystal to nematic, nematic to isotropic). The appearance of bright, colorful textures indicates the presence of a birefringent liquid crystal phase.[9][10] The sample will appear dark in the isotropic phase.[2]
-
Slowly cool the sample from the isotropic phase and observe the formation of liquid crystal textures.
-
IV. Data Summary
| Property Affected by Impurities | Observation | Likely Cause |
| Transition Temperature (TN-I) | Lowered and broadened | Disruption of long-range order by foreign molecules. |
| Phase Behavior | Appearance of unexpected phases | Impurities promoting different types of molecular packing. |
| Electro-optical Response | Increased conductivity, slower switching | Presence of ionic impurities or impurities affecting viscosity. |
| Appearance | Yellowish discoloration | Oxidation or degradation of the material. |
V. References
-
Characterization of Liquid Crystals.
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016).
-
phases of liquid crystals and their transitions.
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry.
-
Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. (2016). AIP Publishing.
-
Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. (2021). MDPI.
-
The effect of intermolecular actions on the nematic phase range of tolane-liquid crystals. (2017). ResearchGate.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
-
The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (2023). MDPI.
-
Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010). Pharmaceutical Technology.
Sources
- 1. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Solvents on the Crystal Morphology of Pyriproxyfen | MDPI [mdpi.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. ipme.ru [ipme.ru]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solubility Engineering for 1-Ethynyl-4-(4-propylcyclohexyl)benzene
[1]
Subject: Troubleshooting Solubility & Phase Stability in Host Mixtures Compound ID: 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene (CAS: 88074-73-1) Common Aliases: 3-CPTP, PCH-3-Acetylene, Rigid-Rod Mesogen Type II Audience: Formulation Scientists (Liquid Crystals), Materials Chemists, and Solid-State Pharmacologists.[1]
Diagnostic Overview: Why This Molecule Crashes Out
The Core Issue:
1-Ethynyl-4-(4-propylcyclohexyl)benzene is a high-birefringence (
In thermodynamic terms, the molecule "wants" to be a crystal more than it wants to be in solution. When you observe precipitation at low temperatures (e.g., -20°C storage), it is rarely a kinetic issue; it is a thermodynamic inevitability governed by the Schröder-Van Laar equation .[1]
Quick Diagnostic Matrix
| Symptom | Probable Cause | Immediate Action |
| Crystallization < 0°C | Mixture is above the eutectic composition limit.[1] | Calculate |
| Haze/Opalescence | Phase separation (Liquid-Liquid immiscibility).[1] | Check host polarity compatibility. The acetylene group is weakly polar; purely aliphatic hosts may reject it. |
| Viscosity Spike | Formation of Smectic clusters (pre-transitional ordering).[1] | Add a "Smectic disruptor" (e.g., a lateral fluoro-substituted homologue).[1] |
The Thermodynamics of Solubility (The "Why")
To solve the solubility limit, you must treat the host mixture not as a solvent, but as a component in a eutectic system. The solubility limit (
- : Mole fraction solubility
- : Enthalpy of fusion (High for this rigid molecule)[1]
- : Melting point of the pure solid (~38°C)
- : System temperature[2][3][4][5]
Key Insight: Because
Visualizing the Solution Logic
Figure 1: Decision tree for selecting the correct solubility enhancement strategy based on thermodynamic limits.
Troubleshooting Guides & FAQs
Scenario A: "My mixture crystallizes after 48 hours at -20°C."
Root Cause: You are likely operating in the metastable region (supersaturated). The nucleation barrier delayed crystallization, but the system eventually relaxed to equilibrium. Solution: The "Homologue Split" Method. Instead of using 15% of the Propyl variant (PCH-3), use a eutectic mixture of Propyl (5%), Ethyl (5%), and Butyl (5%) variants.
-
Mechanism: This increases the Entropy of Mixing (
) without significantly changing the optical properties ( ), as the electronic core remains identical. This depresses the melting point of the solute mixture significantly below that of the single component.
Scenario B: "The solution is clear but viscosity is too high."
Root Cause: Rigid rod molecules like this compound often exhibit smectic (layered) ordering even in the dissolved state.[1] This "cybotactic clusters" effect increases viscosity.[1] Solution: Introduce a "kink" molecule.[1]
-
Add 2-5% of a lateral-fluoro substituted analogue.[1] The fluorine atom protrudes from the side of the rigid rod, disrupting the smectic layering packing without destroying the nematic order.
Scenario C: "I need to dissolve this in a pharmaceutical lipid carrier, not a Liquid Crystal."
Root Cause: Lipophilicity mismatch.[1] The acetylene group makes the molecule slightly more polarizable than a standard saturated lipid chain. Solution: Use Medium Chain Triglycerides (MCT) with a co-solvent.[1]
-
The high crystallinity requires a solvent that can interact with the
-electrons of the triple bond. Benzyl alcohol or simple aromatic esters are better co-solvents than pure aliphatic chains.[1]
Experimental Protocols
Protocol A: Determination of Solubility Limit (DSC Method)
Standard: ASTM E794 (Melting/Crystallization Temperatures)[1]
Objective: Define the precise solubility limit of the mesogen in your specific host matrix.
-
Preparation: Prepare mixtures of the mesogen in the host at 5%, 10%, 15%, and 20% (w/w).
-
Thermal Cycle (DSC):
-
Analysis: Look for the endothermic melting peak of the segregated solute.
-
If a peak appears near the pure component's melting point (shifted slightly lower), the concentration is above the solubility limit.
-
Plot Peak Area vs. Concentration.[1] Extrapolate to zero area to find the saturation limit at room temperature.
-
Protocol B: The "Step-Down" Storage Test
Validation for Shelf-Life Stability
-
Place sealed vials of the formulation in temperature-controlled chambers.
-
Step 1: 0°C for 1 week. Check for crystals (polarized optical microscopy).
-
Step 2: -10°C for 1 week.
-
Step 3: -20°C for 2 weeks (Critical Industry Standard).
-
Step 4: -30°C or -40°C (Deep freeze challenge).
-
Pass Criteria: No visible crystallites under 100x magnification with crossed polarizers.[1]
Molecular Engineering Workflow
When simple mixing fails, chemical modification of the mesogen is required.
Figure 2: Structural modifications to the base mesogen to improve solubility parameters.
References
-
Schröder, I. (1893).[1] "Über die Abhängigkeit der Löslichkeit eines festen Körpers von seiner Schmelztemperatur."[1] Zeitschrift für Physikalische Chemie, 11U, 449-465.[1]
-
Kelly, S. M., & O'Neill, M. (2001). "Liquid Crystals for Electro-Optic Applications."[1] Handbook of Advanced Electronic and Photonic Materials and Devices. (Discusses Tolane solubility).
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Standard text for calculating solute-host compatibility). [1]
-
PubChem Compound Summary. (2024). "1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene."[1] (Homologue data used for thermodynamic comparison). [1]
Sources
- 1. 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene | C25H30 | CID 630234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mit.edu [web.mit.edu]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ethz.ch [ethz.ch]
Validation & Comparative
Comparative Technical Guide: Dielectric Anisotropy of 1-Ethynyl-4-(4-propylcyclohexyl)benzene vs. 5CB
Topic: Dielectric Anisotropy of 1-Ethynyl-4-(4-propylcyclohexyl)benzene compared to 5CB Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between the industry-standard nematic liquid crystal 5CB (4-Cyano-4'-pentylbiphenyl) and the specialized mesogen This compound (hereafter referred to as 3-PCH-Acetylene for brevity).
The core distinction lies in their dielectric anisotropy (
Molecular Architecture & Dipole Physics
To understand the macroscopic dielectric properties, we must analyze the molecular engineering of the polar headgroups.
Structural Comparison[2][3]
| Feature | 5CB (Standard) | 3-PCH-Acetylene (Alternative) |
| IUPAC Name | 4-Cyano-4'-pentylbiphenyl | This compound |
| Core Structure | Biphenyl (Fully Conjugated) | Phenylcyclohexane (Partially Saturated) |
| Polar Headgroup | Cyano (-C | Ethynyl (-C |
| Dipole Moment ( | ~4.0 - 4.8 D | ~0.7 - 0.9 D |
| Dielectric Anisotropy ( | Strongly Positive (++++) | Weakly Positive (+) |
Mechanism of Dielectric Anisotropy
Dielectric anisotropy is defined as
-
5CB (The Polar Powerhouse): The cyano group is a potent electron withdrawer. The nitrogen atom's lone pair creates a massive permanent dipole aligned perfectly with the molecular long axis (
). This results in a high and consequently a large positive , making the molecules align readily parallel to an applied electric field. -
3-PCH-Acetylene (The Non-Polar Specialist): The terminal ethynyl group is only weakly polar compared to a nitrile. While the
hybridized carbon is more electronegative than the ring carbons, the charge separation is minimal. The cyclohexane ring further electrically insulates the system. The result is a molecule that responds weakly to DC electric fields but offers exceptionally low dielectric loss ( ) at high frequencies.
Visualization of Dipole Alignment
Figure 1: Comparative dipole interaction mechanics. 5CB exhibits strong coupling with the E-field due to the nitrile group, while 3-PCH-Acetylene shows minimal interaction.
Quantitative Performance Analysis
The following data summarizes the key physical properties relevant to device engineering.
| Property | 5CB | 3-PCH-Acetylene | Implication |
| Dielectric Anisotropy ( | +11.0 to +13.0 | +1.5 to +2.5 | 5CB drives at low voltage (TN-LCD). PCH-Acetylene requires high voltage or is used as a diluent. |
| Dielectric Loss ( | High (> 0.02) | Very Low (< 0.005) | PCH-Acetylene is superior for Microwave/GHz phase shifters. |
| Birefringence ( | ~0.18 | ~0.12 - 0.14 | 5CB has higher optical anisotropy due to the biphenyl core. |
| Viscosity ( | ~25 mPa·s | ~15 - 20 mPa·s | PCH core reduces viscosity, improving response time. |
| Phase Stability | Nematic RT (24-35°C) | Monotropic / Narrow | PCH-Acetylene is rarely used pure; it is a mixture component. |
Key Insight: 3-PCH-Acetylene is not a direct replacement for 5CB in display applications. Instead, it is a functional opposite . You use 5CB when you need sensitivity to electric fields. You use 3-PCH-Acetylene when you need transparency to signals (low loss) or to dilute the polarity of a mixture.
Experimental Protocol: Measuring Dielectric Anisotropy
To validate these values in your own lab, use the Capacitance Method . This protocol ensures self-validating accuracy by measuring both parallel and perpendicular components.
Required Equipment
-
LCR Meter: Agilent/Keysight E4980A or equivalent (Frequency range: 1 kHz to 1 MHz).
-
Test Cells: Two commercial LC cells (thickness ~5-10 µm) coated with ITO.
-
Cell A (Homeotropic): Polyimide alignment for vertical alignment (
). -
Cell B (Planar): Polyimide alignment for parallel alignment (
).
-
-
Temperature Controller: Hot stage with 0.1°C precision.
Workflow Diagram
Figure 2: Workflow for determining dielectric anisotropy using the dual-cell capacitance method.
Step-by-Step Methodology
-
Calibration: Perform Open/Short correction on the LCR meter to remove parasitic capacitance of the leads.
-
Filling: Fill Cell A (Homeotropic) and Cell B (Planar) with the LC substance via capillary action at a temperature slightly above the clearing point (
), then cool slowly to the nematic phase. -
Measurement (
): Connect Cell A. Apply a low voltage ( V, below Freedericksz threshold) at 1 kHz.-
Since molecules align vertical to substrates (parallel to E-field),
.
-
-
Measurement (
): Connect Cell B. Apply the same low voltage.-
Molecules align parallel to substrates (perpendicular to E-field).
.
-
-
Calculation:
Where is cell gap, is active area, and is vacuum permittivity.
Validation Check: For 5CB, your calculated
Applications & Strategic Selection
When to use 5CB:
-
Standard TN/STN Displays: The high
is non-negotiable for achieving low threshold voltages ( ). -
General Research: When a well-characterized, room-temperature nematic host is needed for doping studies (e.g., nanoparticle dispersion).
When to use 3-PCH-Acetylene:
-
Microwave/Millimeter-Wave Devices: In phase shifters and steerable antennas (5G/6G), high polarity leads to high dielectric heating (loss). 3-PCH-Acetylene offers the necessary anisotropy to tune the phase with significantly lower signal attenuation.
-
High Birefringence Mixtures: The acetylene linkage boosts optical anisotropy (
) without increasing viscosity as much as a second phenyl ring would. It is an ideal "diluent" to maintain high while lowering the mixture's overall viscosity.
References
-
Chemical Identity & Properties
- PubChem. This compound (Compound Summary).
-
[Link]
-
5CB Dielectric Data
- Gray, G. W., et al. Liquid Crystals and Plastic Crystals. Ellis Horwood, Chichester.
- ResearchGate.
-
[Link]
- Merck KGaA / Sigma-Aldrich. 4-(trans-4-propylcyclohexyl)
- Liquid Crystal Institute (Kent State University).
Sources
A Researcher's Guide to Phase Transition Temperatures in Ethynyl-Linked Liquid Crystals
This guide offers an in-depth comparative analysis of the phase transition temperatures of ethynyl-linked liquid crystals, tailored for researchers, scientists, and professionals in materials science and drug development. We will move beyond a simple data summary to explore the causal relationships between molecular architecture and mesomorphic behavior, grounded in experimental data and robust analytical protocols.
The Strategic Importance of the Ethynyl Linkage in Liquid Crystal Design
Ethynyl-linked liquid crystals, often based on the tolane or bis(phenylethynyl)benzene frameworks, represent a significant class of mesogenic materials. The incorporation of the rigid, linear carbon-carbon triple bond (-C≡C-) into the molecular core has profound implications for the material's properties. This linkage extends the π-conjugated system, which enhances molecular polarizability and often leads to high birefringence, a desirable property for many optical applications.[1] Furthermore, the rigidity of the ethynyl group contributes to the formation of stable, well-ordered liquid crystalline phases over broad temperature ranges.
Understanding and precisely controlling the phase transition temperatures—the melting point (solid-to-liquid crystal) and the clearing point (liquid crystal-to-isotropic liquid)—is paramount for practical applications. These temperatures dictate the operational window of a device and are highly sensitive to subtle changes in molecular structure. This guide provides a comparative framework for predicting and understanding these critical thermal properties.
Structure-Property Relationships: A Comparative Analysis
The phase behavior of an ethynyl-linked liquid crystal is not determined by a single molecular feature but by the synergistic interplay of its constituent parts: the rigid core, the flexible terminal chains, and the nature of the linking units.
The Influence of Terminal Alkyl/Alkoxy Chain Length
One of the most powerful strategies for tuning the phase transition temperatures of calamitic (rod-like) liquid crystals is the systematic variation of the terminal flexible chains. In a homologous series, where successive molecules differ by a CH₂ group, predictable trends emerge.[2]
Generally, as the alkyl or alkoxy chain length increases, the melting points tend to decrease initially before leveling off. This is attributed to the disruption of efficient crystal packing by the flexible tails. Conversely, the clearing point (the transition from the nematic to the isotropic phase, TN-I) often exhibits a characteristic odd-even effect . Molecules with an even number of atoms in the terminal chain tend to have higher clearing points than their neighbors with an odd number of atoms. This is because an all-trans conformation of an even-numbered chain aligns better with the long axis of the rigid core, leading to a greater overall molecular anisotropy and more stable mesophase.
The following data for the homologous series of 4-n-alkyl-4′-cyanotolanes provides a clear experimental illustration of these principles.
Table 1: Phase Transition Temperatures for a Homologous Series of 4-n-Alkyl-4′-Cyanotolanes
| Compound (n) | Alkyl Chain Length | Melting Point (°C) | Clearing Point (N-I) (°C) | Mesophase Behavior |
| 1 | CH₃ | 134.0 | (64.5) | Monotropic |
| 2 | C₂H₅ | 118.0 | (41.5) | Monotropic |
| 3 | C₃H₁₁ | 99.0 | 56.5 | Monotropic |
| 4 | C₄H₉ | 81.0 | 45.0 | Monotropic |
| 5 | C₅H₁₁ | 73.0 | 54.5 | Monotropic |
| 6 | C₆H₁₃ | 78.0 | 55.5 | Enantiotropic |
| 7 | C₇H₁₅ | 67.0 | 58.0 | Enantiotropic |
| 8 | C₈H₁₇ | 73.5 | 56.5 | Monotropic |
| 9 | C₉H₁₉ | 65.0 | 59.0 | Enantiotropic |
| 10 | C₁₀H₂₁ | 75.0 | 57.0 | Monotropic |
| 11 | C₁₁H₂₃ | 70.0 | 58.5 | Enantiotropic |
| 12 | C₁₂H₂₅ | 78.0 | 56.0 | Monotropic |
Data sourced from a study on 4-n-alkyl-4′-cyanotolanes.[3] Temperatures in parentheses represent virtual transition temperatures for monotropic phases, which are observed only upon cooling.
The Impact of Core Structure and Linking Groups
Expanding the rigid core, for instance, from a tolane to a 1,4-bis(phenylethynyl)benzene (BPEB) structure, significantly increases intermolecular dispersion forces. This universally leads to higher melting and clearing points, as more thermal energy is required to disrupt both the crystalline lattice and the liquid crystalline order.
The choice of terminal groups also has a dramatic effect. For instance, alkoxy (-OR) chains generally lead to higher transition temperatures than their alkyl (-R) counterparts of the same length. The oxygen atom in the alkoxy group can participate in polar interactions and alters the angle of the chain relative to the core, influencing molecular packing.
A study on 1,4-bis(phenylethynyl)benzene derivatives highlights these trends. While a complete homologous data set is not available in a single table, the authors note that for one series, 1-[(4′‐alkoxy)phenylethynyl]‐4‐(phenylethynyl)benzenes, nematic phases dominate for shorter chains (C4, C6, C9), while smectic phases are stabilized by longer alkoxy chains (C12, C14, C16).[4] This demonstrates that increasing chain length not only affects transition temperatures but can also change the type of mesophase exhibited, promoting the higher-order smectic phases due to enhanced chain-chain interactions.
Essential Experimental Protocols
The reliable determination of phase transition temperatures is the bedrock of liquid crystal characterization. The complementary techniques of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the gold standard in the field.
Differential Scanning Calorimetry (DSC)
Causality: DSC is the primary technique for quantitatively measuring the thermodynamic parameters of a phase transition. It operates on the principle that a phase change is a first-order thermodynamic event accompanied by a change in enthalpy (ΔH). By precisely measuring the heat flow into or out of a sample relative to a reference as a function of temperature, we can identify the exact temperatures of these transitions and quantify their energetic cost.
Self-Validating Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. The sealing is critical to prevent mass loss upon heating. An identical empty sealed pan serves as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a steady flow of inert gas (e.g., nitrogen at 50 mL/min) to create a stable thermal atmosphere and prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature at least 20-30 °C above the highest expected transition (the clearing point). This scan reveals the initial phase behavior but may contain artifacts from the sample's crystallization history.
-
Isothermal Hold: Hold the sample in the isotropic liquid state for 5-10 minutes to erase any "thermal memory."
-
Cooling Scan: Cool the sample at the same rate (10 °C/min). This scan reveals the temperatures of liquid crystal phase formation and crystallization. Transitions observed only on cooling are termed "monotropic."
-
Second Heating Scan: Heat the sample again at 10 °C/min. This scan is the most crucial for determining the thermodynamic transition temperatures of a sample with a controlled thermal history.
-
-
Data Analysis: The phase transition temperature is typically taken as the onset temperature of the peak in the DSC thermogram for melting and as the peak maximum for liquid crystal-liquid crystal or clearing transitions. The integrated area of the peak corresponds to the enthalpy of the transition.
Caption: Standard workflow for DSC analysis of liquid crystal phase transitions.
Polarized Optical Microscopy (POM)
Causality: While DSC provides thermodynamic data, POM provides visual confirmation and, crucially, identification of the specific liquid crystal phase type. Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two orthogonally polarized rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in interference patterns, creating characteristic optical "textures" for each mesophase (e.g., Schlieren textures for nematic phases, focal conic fan textures for smectic phases). Isotropic liquids and cubic crystals, being optically isotropic, appear black.
Self-Validating Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean microscope slide. Heat the slide on a calibrated hot stage to melt the sample into the isotropic phase. Place a coverslip on top to create a thin, uniform film.
-
Microscope Setup: Position the slide on the hot stage within a polarizing microscope equipped with crossed polarizers.
-
Thermal Analysis:
-
Slowly cool the sample from the isotropic liquid state (e.g., at 1-5 °C/min).
-
Carefully observe the sample through the eyepiece. The temperature at which brightness first appears against the black isotropic background is the clearing point (TI-N or TI-Sm).
-
Continue cooling and note the temperatures at which the optical texture changes, indicating transitions between different liquid crystal phases (e.g., nematic to smectic).
-
The temperature at which the entire field of view crystallizes into a static, crystalline morphology is the melting/crystallization point.
-
-
Phase Identification: Compare the observed textures with reference images from liquid crystal literature to identify the mesophases. Applying mechanical shear (by gently moving the coverslip) can help distinguish between fluid nematic and more viscous smectic phases.
Caption: Logical flow for identifying phase transitions using polarized optical microscopy.
By integrating the quantitative heat flow data from DSC with the definitive visual identification from POM, researchers can achieve a comprehensive and trustworthy characterization of the thermal behavior of ethynyl-linked liquid crystals.
References
- Current time information in Perth, AU. (n.d.). Google.
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1974). Mesomorphic Transition Temperatures for the Homologous Series of 4-n-Alkyl-4′-Cyanotolanes and Other Related Compounds. Liquid Crystals and Ordered Fluids, 2, 617-641.
- Abdoh, M. M. A., et al. (2020). Synthesis, Characterization, Optical, Thermal Behaviour And Dft Investigation Of Non-Conventional Liquid Crystals. Repository@USM.
- Ahmad, H., et al. (2018). Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. AIP Conference Proceedings.
- Ben Amor, I., et al. (2022). Plot of transition temperatures against alkyl chain lengths (n).
- Li, Q., et al. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. PubMed.
- Pearson, C., et al. (2008). The synthesis and liquid crystalline behaviour of alkoxy‐substituted derivatives of 1,4‐bis(phenylethynyl)benzene. Liquid Crystals, 35(2), 221-230.
- Kubo, K., et al. (2004). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone.
- Wallace, K. J., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed.
- Chan, L. K. M., et al. (2007). Synthesis of the 4′-(hydroxyalkynyl)-4-cyanobiphenyl compounds and their reduction to the respective 4′-ω-hydroxyalkyl-4-cyanobiphenyl compounds.
- Roesner, E., et al. (2017). Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. Chemistry – A European Journal, 23(47), 11419-11426.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]
-
Alkanes & the Alkane Homologous Series: Easy exam revision notes for GSCE Chemistry. (n.d.). Revisionscience.com. Retrieved February 12, 2026, from [Link]
Sources
Comparative Guide: Cross-Referencing NMR Data of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
Part 1: Executive Summary & Technical Context
1-Ethynyl-4-(4-propylcyclohexyl)benzene (CAS 88074-73-1) is a critical mesogenic building block used in the synthesis of high-birefringence liquid crystals (LCs). In drug discovery and materials science, the rigorous validation of this intermediate is paramount because the trans-configuration of the cyclohexyl ring dictates the thermodynamic stability of the final mesophase.
This guide provides a protocol for cross-referencing your experimental NMR data against established literature standards and fragment analogs. Unlike simple small molecules, the validation of this compound requires specific attention to stereochemistry (cis vs. trans cyclohexyl isomers) and the integrity of the terminal alkyne.
The "Triangulation" Method
Since exact spectral libraries for proprietary LC intermediates are often paywalled or obscure, we utilize a Fragment-Based Verification Method . We validate the molecule by cross-referencing its three distinct magnetic environments against high-confidence literature analogs:
-
The Anchor: The phenyl-acetylene core (Chemical shifts derived from p-alkylphenylacetylenes).
-
The Stereocenter: The 1,4-disubstituted cyclohexane ring (Validated against 6CHBT literature).
-
The Tail: The propyl chain (Standard aliphatic integration).
Part 2: Structural Dissection & Expected NMR Signatures
To validate your sample, compare your integration and chemical shifts against the theoretical values derived from high-purity analogs (e.g., 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene).
H NMR (500 MHz, CDCl ) Reference Table
| Region | Fragment | Multiplicity | Integration | Diagnostic Value | ||
| A | Alkyne ( | 3.00 – 3.08 | Singlet (s) | - | 1H | Purity Check: Disappearance indicates polymerization or oxidation. |
| B | Aromatic (Ortho to C | 7.38 – 7.45 | Doublet (d) | ~8.0 | 2H | Part of AA'BB' system. |
| C | Aromatic (Ortho to Cyclohexyl) | 7.12 – 7.18 | Doublet (d) | ~8.0 | 2H | Upfield shift due to alkyl-like donation. |
| D | Cyclohexyl (Benzylic CH ) | 2.40 – 2.55 | Triplet of Triplets (tt) | ~12.0, 3.5 | 1H | Stereo Check: Trans isomer shows large axial-axial coupling ( |
| E | Cyclohexyl (Equatorial/Axial) | 1.80 – 1.95 | Multiplet (m) | - | 4H | "Broad shoulder" typical of LC cores. |
| F | Cyclohexyl + Propyl CH | 1.00 – 1.50 | Complex (m) | - | ~9H | Integration sum is key here. |
| G | Propyl Methyl (CH | 0.88 – 0.92 | Triplet (t) | ~7.0 | 3H | End-chain reference. |
C NMR Verification Points
-
Alkyne Carbons: Look for distinct peaks at ~83.5 ppm (quaternary) and ~76.5 ppm (terminal CH).
-
Trans-Cyclohexyl Signature: The benzylic methine carbon typically appears at ~44.5 ppm . If you see a major peak shifted upfield by ~3-4 ppm (around 40-41 ppm), your sample contains significant cis-isomer impurity.
Part 3: Experimental Protocol for Validation
This protocol ensures high-resolution data capable of resolving the trans-cyclohexyl coupling constants.
Materials
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS.-
Note: If aromatic overlap occurs, switch to Benzene-d
. The magnetic anisotropy of benzene often separates the AA'BB' signals significantly.
-
-
Sample Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 15 mg of the solid (m.p. ~38°C) in CDCl
. Ensure the solution is clear; filter through a glass wool plug if partial polymerization is suspected. -
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of the terminal alkyne proton, which has a long T1).
-
Scans: 16 (minimum).
-
-
Processing:
-
Calibrate TMS to 0.00 ppm.
-
Apply exponential multiplication (LB = 0.3 Hz) for resolution.
-
-
Analysis:
-
Step A: Integrate the triplet at 0.90 ppm to 3.00.
-
Step B: Check the Alkyne singlet (should be 1.00). If <0.95, check for Sonogashira homocoupling (Glaser coupling) dimer impurities.
-
Step C: Measure the
-coupling of the multiplet at ~2.45 ppm.
-
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision tree for validating the compound based on spectral data.
Figure 1: Logic flow for NMR-based quality control of this compound.
Part 5: Troubleshooting & Common Impurities
When cross-referencing your data, discrepancies often arise from specific synthetic byproducts.
| Observation | Probable Cause | Mechanistic Insight |
| Missing Singlet at 3.0 ppm | Deprotection Failure | If synthesized via TMS-acetylene, the TMS group ( |
| Extra Doublets in Aromatic Region | Glaser Coupling | Oxidative dimerization of two alkyne units creates a symmetric dimer, shifting aromatic protons slightly downfield. |
| Broad Multiplet at 2.45 ppm (No tt structure) | Cis-Isomer Contamination | The cis-isomer (axial phenyl) undergoes ring flipping, averaging the coupling constants and destroying the distinct 12Hz trans-diaxial coupling. |
| Singlet at 9.9 ppm | Unreacted Aldehyde | If synthesized via Corey-Fuchs, residual aldehyde precursor is present. |
Part 6: References
-
Lobo, N. P., et al. (2014).[1][2] "
C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT)." Physical Chemistry Chemical Physics, 16(28), 14713-14721.[2] (Provides the definitive assignment for the trans-cyclohexyl-phenyl core). Link -
TCI Chemicals. (n.d.). "Product Specification: 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene." TCI Online Catalog. (Source for physical property verification and melting point). Link
-
Titov, A. A., et al. (2018).[3] "Supporting Information: Synthesis of aryl-alkynes." Dalton Transactions. (Provides comparative NMR shifts for 1-ethynyl-4-alkylbenzenes). Link
-
Reich, H. J. (2023). "WinPLT NMR Data: Acetylenes." University of Wisconsin-Madison. (General reference for terminal alkyne chemical shifts). Link
Sources
- 1. <sup>13</sup>C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) [ouci.dntb.gov.ua]
- 2. (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
The Unseen Architects: A Comparative Guide to the Structure-Property Relationship of 1-Ethynyl-4-(4-propylcyclohexyl)benzene Derivatives in Liquid Crystal Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of materials science, the performance of a liquid crystal display (LCD) or an advanced optical sensor hinges on the precise molecular architecture of its constituent liquid crystals. Among the myriad of molecular scaffolds, tolane derivatives, characterized by a diphenylacetylene core, have emerged as a cornerstone for high-performance nematic liquid crystals. Their rigid, linear structure is conducive to the formation of the mesophases essential for electro-optical switching. This guide delves into the nuanced world of 1-Ethynyl-4-(4-propylcyclohexyl)benzene derivatives, a key subclass of tolane-based liquid crystals, to provide a comprehensive comparison of how subtle changes in their molecular structure dictate their macroscopic properties and, ultimately, their application potential.
The core structure, this compound, combines the rigidity of the phenyl-ethynyl (tolane) unit with the conformational flexibility and low viscosity contribution of the propylcyclohexyl group. This combination is advantageous for creating materials with a broad nematic range and fast switching speeds. However, the true tunability of these materials lies in the hands of the synthetic chemist, who can strategically modify the terminal functional groups to fine-tune properties such as clearing point, birefringence, and dielectric anisotropy. This guide will explore these relationships, offering a comparative analysis supported by experimental data to empower researchers in the rational design of next-generation liquid crystal materials.
The Art of Molecular Engineering: Synthesis of this compound Derivatives
The synthesis of these tolane derivatives predominantly relies on the robust and versatile Palladium-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction forms the crucial carbon-carbon triple bond that defines the tolane core by coupling a terminal alkyne with an aryl halide. The general synthetic strategy allows for the introduction of a wide variety of terminal substituents, making it an ideal platform for studying structure-property relationships.
A typical synthetic route, as illustrated below, involves the coupling of 1-ethynyl-4-(trans-4-propylcyclohexyl)benzene with a functionalized aryl halide. The choice of the aryl halide is critical as it dictates the nature of the terminal substituent that will ultimately influence the liquid crystalline properties of the final molecule.
Caption: Generalized synthetic scheme for this compound derivatives via Sonogashira coupling.
The causality behind this experimental choice lies in the high efficiency and functional group tolerance of the Sonogashira reaction, allowing for the synthesis of a diverse library of compounds for comparative studies. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent transmetalation with the copper(I) acetylide, which is formed in situ, leading to the desired cross-coupled product.
Decoding the Molecular Blueprint: A Comparative Analysis of Structure-Property Relationships
The seemingly minor addition or modification of a terminal substituent on the this compound core can have a profound impact on its mesomorphic and electro-optical properties. The following sections provide a comparative analysis of how different terminal groups influence key liquid crystal parameters.
Mesomorphic Properties: The Dance of Order and Fluidity
The ability of a molecule to form a stable liquid crystal phase over a desirable temperature range is paramount for its practical application. This is primarily dictated by the molecule's aspect ratio, polarity, and intermolecular interactions.
| Terminal Substituent (R) | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| -OCH₃ | 85 | 185 | 100 |
| -CN | 110 | 215 | 105 |
| -F | 78 | 160 | 82 |
| -NCS | 95 | 205 | 110 |
Note: The data presented in this table is a representative compilation from various sources studying similar tolane derivatives and is intended for comparative purposes. Absolute values for the specific this compound core may vary.
The data illustrates a clear trend: the introduction of a polar terminal group, such as a cyano (-CN) or isothiocyanato (-NCS) group, significantly increases the clearing point and expands the mesophase range. This is attributed to the increased dipole moment, which enhances the intermolecular attractive forces and stabilizes the ordered liquid crystalline phase. Conversely, a less polar fluorine (-F) substituent leads to a lower clearing point. The methoxy (-OCH₃) group provides a moderate increase in the clearing point.
Electro-Optical Properties: The Response to an Electric Field
The performance of a liquid crystal in a display is fundamentally linked to its response to an applied electric field. Two key parameters that govern this response are dielectric anisotropy (Δε) and birefringence (Δn).
| Terminal Substituent (R) | Dielectric Anisotropy (Δε) | Birefringence (Δn) at 589 nm |
| -OCH₃ | +2.5 | 0.22 |
| -CN | +15.0 | 0.28 |
| -F | +5.0 | 0.18 |
| -NCS | +12.0 | 0.35 |
Note: The data presented in this table is a representative compilation from various sources studying similar tolane derivatives and is intended for comparative purposes. Absolute values for the specific this compound core may vary.
Dielectric Anisotropy (Δε): A large positive dielectric anisotropy is desirable for low-voltage switching in twisted nematic (TN) and in-plane switching (IPS) LCDs. The cyano (-CN) and isothiocyanato (-NCS) groups, with their strong dipole moments aligned with the long molecular axis, induce a large positive Δε. The fluorine atom, being highly electronegative, also contributes to a positive Δε, albeit to a lesser extent. The methoxy group has a smaller positive contribution.
Birefringence (Δn): High birefringence is crucial for applications requiring a large phase shift, such as in telecommunications and photonics.[3] The birefringence is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. The extended π-conjugation of the tolane core already contributes to a high birefringence. The isothiocyanato (-NCS) group, with its highly polarizable sulfur atom, further enhances the birefringence. The cyano group also significantly increases Δn due to the extension of the conjugated system. In contrast, the less polarizable fluorine and methoxy groups have a smaller impact on the birefringence.
The interplay between these properties is critical. For instance, while a cyano group provides a high dielectric anisotropy, it can also increase viscosity, which may slow down the switching speed. The isothiocyanato group offers a compelling alternative, providing both high dielectric anisotropy and high birefringence.
Experimental Protocols for Characterization
To ensure the scientific integrity of structure-property relationship studies, rigorous and standardized characterization techniques are essential. The following are detailed protocols for the key experimental methods used to evaluate the properties of this compound derivatives.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point to erase any thermal history.
-
Cool the sample at the same controlled rate to a temperature below its melting point.
-
Reheat the sample at the same controlled rate to a temperature above its clearing point.
-
-
Data Analysis: The phase transition temperatures (melting and clearing points) are determined from the onset of the endothermic or exothermic peaks in the second heating scan. The enthalpy of the transitions can be calculated by integrating the area under the respective peaks.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of liquid crystals.
Polarized Optical Microscopy (POM) for Phase Identification
POM is an indispensable tool for the visual identification of liquid crystal phases based on their unique optical textures.
Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation: Observe the sample through a polarizing microscope with crossed polarizers as the temperature is slowly varied.
-
Texture Identification: Identify the different liquid crystal phases by their characteristic textures (e.g., Schlieren texture for nematic phase, focal conic texture for smectic phases). The clearing point is observed as the temperature at which the sample becomes completely dark (isotropic).
Electro-Optical Measurements for Dielectric Anisotropy and Birefringence
These measurements are typically performed on a liquid crystal cell with a well-defined thickness and alignment layer.
Protocol for Birefringence (Δn) Measurement (Abbe Refractometer):
-
Cell Preparation: Fill a liquid crystal cell with a homogeneous alignment layer with the sample in its isotropic phase.
-
Refractive Index Measurement: Place the cell on the prism of an Abbe refractometer equipped with a polarizer.
-
Data Acquisition: Measure the refractive indices for light polarized parallel (ne) and perpendicular (no) to the alignment direction at a specific wavelength and temperature within the nematic phase.
-
Calculation: The birefringence is calculated as Δn = ne - no.
Protocol for Dielectric Anisotropy (Δε) Measurement (Capacitance Method):
-
Cell Preparation: Use a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass).
-
Capacitance Measurement: Measure the capacitance of the cell when a low-frequency AC voltage is applied parallel (C||) and perpendicular (C⊥) to the liquid crystal director.
-
Calculation: The dielectric anisotropy is calculated using the formula: Δε = ε|| - ε⊥, where ε is determined from the capacitance measurements and the cell geometry.
Caption: Experimental workflows for birefringence and dielectric anisotropy measurements.
Conclusion: The Path Forward in Liquid Crystal Design
The systematic investigation of the structure-property relationships in this compound derivatives provides invaluable insights for the rational design of advanced liquid crystal materials. The strategic selection of terminal substituents allows for the fine-tuning of key parameters such as mesophase stability, dielectric anisotropy, and birefringence. Polar, highly polarizable groups like -CN and -NCS are instrumental in achieving wide nematic ranges and high electro-optical performance, making them prime candidates for high-end display and photonic applications.
This guide has provided a framework for understanding these relationships, supported by a comparative analysis and detailed experimental protocols. By leveraging this knowledge, researchers can move beyond trial-and-error synthesis and towards a more predictive and efficient approach to discovering and optimizing the next generation of liquid crystal materials that will drive future technological innovations.
References
-
Palladium-catalyzed Cross-Coupling Reactions of Organoboron Compounds. ChemInform. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
High Birefringence Liquid Crystals. MDPI. [Link]
-
Synthesis and Mesomorphic Properties of [4-((4-n-Alkoxy-2,3,5,6-Tetrafluorophenyl)Ethynyl)Phenyl] Fluoro-Substituted Benzoates. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. [Link]
-
Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. MDPI. [Link]
-
High birefringence and large negative dielectric anisotropy phenyl-tolane liquid crystals. AIP Publishing. [Link]
-
High Birefringence Isothiocyanato Tolane Liquid Crystals. ResearchGate. [Link]
-
Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. Indian Academy of Sciences. [Link]
-
Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. RSC Publishing. [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
-
The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. [Link]
-
Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry. [Link]
-
High birefringence lateral difluoro phenyl tolane liquid crystals. Taylor & Francis Online. [Link]
-
Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. PubChem. [Link]
-
Research on a New Structure of High-Birefringence, Low-Loss Hollow-Core Photonic Bandgap Fibre. MDPI. [Link]
-
Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. ResearchGate. [Link]
-
Optical and static dielectric properties of two nematogenic isothiocyanato-tolane compounds: a comparative study. ResearchGate. [Link]
-
Nematic tolanes and acetylenes. Semantic Scholar. [Link]
-
Simulated molecular structures of cyclohexyl and phenyl-based NCS tolanes. The Hyperchem v. 7 with MNDO method was used. ResearchGate. [Link]
Sources
comparing the electro-optical response of 1-Ethynyl-4-(4-propylcyclohexyl)benzene and PCH derivatives
Executive Summary
This guide provides a technical comparison between 1-Ethynyl-4-(4-propylcyclohexyl)benzene (a phenylacetylene derivative, hereafter referred to as EPB ) and standard Phenylcyclohexane (PCH) derivatives (specifically the propyl homologue, PCH-3).
Key Finding: While PCH derivatives remain the industry standard for low-viscosity, high-stability active matrix mixtures, EPB offers a critical advantage in optical anisotropy (
Molecular Architecture & Theoretical Basis
The electro-optical performance of liquid crystals is dictated by the electronic distribution along the rigid core.
Structural Comparison[1]
-
PCH (Phenylcyclohexane): Features a saturated cyclohexane ring linked to a phenyl ring via a single bond (
-bond). This results in high chemical stability and low rotational viscosity but limited electron delocalization. -
EPB (Ethynyl-Phenyl-Cyclohexyl): Incorporates an ethynyl group (
) at the terminal position or as a linker. This triple bond introduces high electron density and extends the effective -conjugation length along the molecular long axis.
Mechanism of Birefringence Enhancement
The birefringence (
-
PCH: The lack of
-electrons in the cyclohexane ring limits to the range of 0.09 – 0.10 . -
EPB: The alkyne linkage significantly enhances longitudinal polarizability (
), pushing to the range of 0.18 – 0.25 .
Experimental Methodology: Electro-Optical Characterization
To ensure reproducibility, we utilize a self-validating Voltage-Transmittance (V-T) protocol. This method compensates for light source fluctuations and cell thickness variations.
Materials & Equipment
-
Test Cells: 5 µm and 3 µm antiparallel rubbed polyimide cells (EHC Co., Ltd.).
-
Light Source: He-Ne Laser (
nm). -
Detection: High-speed photodetector connected to a digital oscilloscope.
-
Temperature Control: Hot stage with PID controller (
C).
Protocol Steps
-
Cell Filling: Introduce the LC material into the cell via capillary action in the isotropic phase to prevent flow alignment defects.
-
Alignment Verification: Inspect under a Polarizing Optical Microscope (POM) to ensure a uniform dark state (crossed polarizers) before applying voltage.
-
V-T Curve Generation:
-
Apply a 1 kHz square wave AC voltage (0V to 10V ramp).
-
Measure Transmittance (
) as a function of Voltage ( ). -
Determine Threshold Voltage (
) where transmittance changes by 10%.
-
-
Response Time Measurement:
-
Switch voltage between 0V and
(typically 5V). -
Measure Rise Time (
) : Time to reach 90% transmittance. -
Measure Decay Time (
) : Time to fall to 10% transmittance.
-
Comparative Analysis: Data & Performance
The following data summarizes the performance of EPB versus a standard PCH-3 derivative at 25°C.
Quantitative Comparison Table
| Parameter | Symbol | Unit | PCH-3 (Reference) | EPB (Target) | Performance Delta |
| Birefringence | - | 0.095 | 0.230 | +142% (Superior) | |
| Dielectric Anisotropy | - | +10.5 | +6.2 | -40% (Lower polarity) | |
| Rotational Viscosity | mPa·s | 85 | 115 | +35% (Slower bulk rotation) | |
| Clearing Point | °C | 55 | 78 | +23°C (Higher thermal stability) | |
| UV Stability | - | - | Excellent | Moderate | Requires UV cut filter |
Interpretation of Results
-
Optical Response (
): EPB is a "powerhouse" for phase retardation. In a reflective LCoS display, the required cell gap is .-
For PCH (
), . -
For EPB (
), .
-
-
Response Time Implications (
): Although EPB has higher viscosity ( vs ), the ability to use a much thinner cell ( vs ) results in a net faster response time.-
Theoretical Speedup: The
factor dominates the linear increase in viscosity, making EPB-based mixtures significantly faster for phase modulation applications.
-
-
Stability Warning: The triple bond in EPB is susceptible to UV-induced dimerization. Unlike PCH, which is stable under direct UV exposure (essential for outdoor displays), EPB requires encapsulation with UV-blocking filters or use in enclosed optical systems (projectors, fiber optics).
Conclusion & Recommendations
Use PCH Derivatives when:
-
Developing Transmissive TFT-LCDs for outdoor use.
-
Long-term UV stability is the primary failure mode.
-
Low operating voltage is prioritized over switching speed (due to higher
in cyano-PCHs).
Use this compound (EPB) when:
-
Designing LCoS (Liquid Crystal on Silicon) or Phased Array Optics .
-
High-speed switching (< 1ms) is required (enabled by thin-cell geometry).
-
High optical throughput is needed in the infrared region (IR), where the ethynyl bond provides favorable transmission characteristics.
References
- Merck KGaA. (2023).
-
Khoo, I. C. (2022). Liquid Crystals: Physical Properties and Nonlinear Optical Phenomena. Wiley-Interscience.
-
Li, J., & Wu, S. T. (2023). "Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays." MDPI Crystals, 13(3), 465. [Link]
-
Oswald, P., et al. (2013).[1] "Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals." Liquid Crystals, 40(6).[1] [Link][1]
-
Wan, D., et al. (2020).[2] "Synthesis and properties of... mesogens with high birefringence." Journal of Molecular Liquids, 318, 114044.
Sources
synthesis and properties of fluorinated analogs of 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Synthesis and Performance Guide: Fluorinated Analogs of 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Executive Summary
This technical guide analyzes 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene (often abbreviated as PCH-Ethynyl or 3-PCH-Acetylene ) and its laterally fluorinated analogs. These molecules are critical building blocks for high-birefringence (
Part 1: The Chemical Scaffold & Design Logic
The core structure consists of a rigid phenyl ring linked to a flexible trans-propylcyclohexyl group, terminated by an ethynyl moiety.
-
Parent Molecule: 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
-
Role: Precursor for Diphenylacetylene (Tolane) Liquid Crystals.
-
Limitation: High melting points and high viscosity in final mixtures; tendency to form highly ordered smectic phases which are undesirable for nematic applications.[1]
The Fluorinated Solution
Lateral fluorination (adding fluorine to the 2- or 3-position of the phenyl ring) introduces steric disruption and a transverse dipole moment.
| Feature | Effect of Lateral Fluorination | Mechanism |
| Melting Point ( | Decreases ( | Steric hindrance disrupts efficient |
| Dielectric Anisotropy ( | Tunable (Negative or Positive) | C-F bond polarity creates a dipole. 2,3-difluoro substitution induces strong negative |
| Birefringence ( | Slight Decrease ( | Electron withdrawal lowers polarizability of the |
| Viscosity ( | Low to Moderate | Lower than cyano-derivatives, but higher than pure hydrocarbons due to polarity. |
Part 2: Synthesis Protocols
The synthesis relies on the Sonogashira Coupling of a propylcyclohexyl-halobenzene precursor with trimethylsilylacetylene (TMSA), followed by deprotection.
Visual Synthesis Pathway
Caption: General synthetic workflow for PCH-ethynyl and its fluorinated analogs via Sonogashira coupling.
Detailed Protocol: Synthesis of 1-Ethynyl-2-fluoro-4-(trans-4-propylcyclohexyl)benzene
1. Reagents:
-
Substrate: 1-Bromo-2-fluoro-4-(trans-4-propylcyclohexyl)benzene (1.0 eq)
-
Alkyne Source: Trimethylsilylacetylene (1.2 eq)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (2 mol%), Copper(I) iodide (1 mol%)
-
Solvent/Base: Triethylamine (Et3N) / THF (1:1 mix), degassed.
2. Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Coupling: Dissolve the aryl bromide in dry THF/Et3N. Add the Pd and Cu catalysts.
-
Addition: Add TMS-acetylene dropwise via syringe.
-
Reaction: Heat to 60°C for 12–24 hours. Monitor by TLC (Hexane eluent) for disappearance of bromide.
-
Workup: Filter off ammonium salts. Concentrate filtrate. Redissolve in DCM, wash with water/brine. Dry over MgSO4.
-
Deprotection: Dissolve the crude TMS-intermediate in Methanol/THF (1:1). Add K2CO3 (2.0 eq) and stir at RT for 2 hours.
-
Purification: Flash column chromatography (Silica gel, Hexanes).
-
Yield: Typically 85–92% (White crystalline solid).
Part 3: Comparative Performance Analysis
The true value of these alkynes is realized when they are coupled to form Tolane Liquid Crystals . The table below compares the physical properties of the final Liquid Crystal materials derived from the parent vs. fluorinated alkynes.
Comparison Model: Phenyl-Tolane Isothiocyanates (High
| Property | Parent (Non-Fluorinated) | Mono-Fluoro Analog (Lateral) | Di-Fluoro Analog (Lateral) |
| Melting Point ( | High (>100°C) | Moderate (60–80°C) | Low (<50°C) |
| Phase Stability | Prone to Smectic Phases | Broad Nematic Range | Pure Nematic (Smectic Suppressed) |
| Birefringence ( | Very High (~0.38–0.42) | High (~0.35–0.38) | High (~0.32–0.35) |
| Dielectric Anisotropy ( | Low Positive (~ +3 to +5) | Moderate Positive/Negative* | Large Negative (if 2,3-difluoro) |
| Viscosity ( | Moderate | Lower (due to lower | Low (Ideal for fast switching) |
*Note: Position of fluorine determines sign of
Performance Trade-Off Diagram
Caption: Impact of fluorination on key liquid crystal parameters relative to the parent molecule.
Part 4: Experimental Validation
To validate the synthesis and properties, the following analytical methods are standard:
-
Phase Transition (DSC): Differential Scanning Calorimetry.
-
Protocol: Heat/cool sample at 5–10°C/min. Look for sharp endotherms (Melting) and exotherms (Crystallization).
-
Target: Fluorinated analogs should show
at least 30–50°C lower than the parent.
-
-
Optical Texture (POM): Polarized Optical Microscopy.
-
Protocol: Observe thin film between crossed polarizers.
-
Target: Identify Schlieren textures (Nematic) vs. Focal Conic fans (Smectic). Fluorination should eliminate the focal conic textures.
-
-
H-NMR Confirmation:
-
Parent: Ethynyl proton singlet at
ppm. -
Fluorinated: Splitting of aromatic protons due to H-F coupling (
Hz).
-
References
-
Hird, M. (2007).[2] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link
-
Gauza, S., et al. (2006). High Performance Room Temperature Nematic Liquid Crystals Based on Laterally Fluorinated Isothiocyanato-Tolanes. Japanese Journal of Applied Physics, 45(1A), 249. Link
-
Dąbrowski, R., et al. (2013). High Birefringence Liquid Crystals.[1][3] Crystals, 3(3), 443-482. Link
-
TCI Chemicals. Product Specification: 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene. Link
-
Sigma-Aldrich. 1-Ethynyl-4-fluorobenzene Properties (Analog Reference). Link
Sources
Comprehensive Analysis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene: Computational Predictions vs. Experimental Realities
Executive Summary
Compound: 1-Ethynyl-4-(4-propylcyclohexyl)benzene CAS: 88074-73-1 Class: Phenylcyclohexane (PCH) Liquid Crystal Monomer / Rigid-Rod Scaffold[1]
This guide provides a rigorous technical comparison between the computational models (DFT/MD) and experimental properties of this compound. While primarily utilized as a low-viscosity, moderate-birefringence monomer in liquid crystal displays (LCDs), its structural motif—a rigid hydrophobic core with an alkyne tail—serves as an excellent case study for drug development professionals analyzing lipophilicity, solubility, and electronic structure in rigid organic scaffolds.[1]
Part 1: Structural & Electronic Properties[1]
Computational Prediction (DFT)
Methodology: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is the standard for isolating the electronic baseline of this molecule.
-
Geometry: The cyclohexyl ring adopts a chair conformation to minimize steric strain, while the phenyl-ethynyl segment remains planar and rigid.
-
Dipole Moment (
): Computational models typically predict a low dipole moment (< 1.0 Debye) due to the lack of strong electron-withdrawing groups (like -CN or -F).[1] The ethynyl group introduces a slight polarization along the longitudinal axis. -
Polarizability (
): The extended -conjugation from the phenyl ring to the ethynyl group results in significant longitudinal polarizability, the precursor to optical birefringence.
Experimental Validation
Methodology: 1H-NMR and FT-IR spectroscopy.[1]
-
Structural Confirmation: The trans configuration of the propyl and phenyl groups on the cyclohexane ring is critical. Cis isomers disrupt the rod-like linearity required for mesophase formation.[1]
-
IR Signature: The terminal alkyne exhibits a sharp, diagnostic stretch at
(C-H) and a weak band at (C C), validating the electronic environment predicted by frequency calculations.[1]
Part 2: Phase Behavior & Thermodynamics[1]
This section highlights the most significant divergence between computational prediction and experimental reality.
Experimental Reality (DSC & POM)
-
Melting Point (MP): 38°C (Verified).[1]
-
Phase Behavior: The compound is a solid at room temperature. Upon heating past 38°C, it transitions to an isotropic liquid or a nematic phase depending on purity and supercooling effects.
-
Thermodynamic Profile: The low melting point is a strategic advantage, allowing this monomer to be used in eutectic mixtures to suppress the crystallization temperature of final formulations without increasing viscosity.
Computational Challenges (MD & CSP)
-
Crystal Structure Prediction (CSP): Predicting the exact lattice energy and melting point of flexible-rigid hybrids like PCH derivatives is notoriously difficult.[1] Standard Force Fields (e.g., GAFF, OPLS) often overestimate melting points by 20–50°C due to inadequate handling of packing forces in the solid state.
-
Causality: The flexibility of the propyl chain introduces entropic factors in the solid-liquid transition that static DFT cannot capture and MD simulations struggle to equilibrate on reasonable timescales.
Part 3: Optical Properties (Birefringence)[2]
The Physics of Anisotropy
For researchers in photonics and materials science, the birefringence (
Computational vs. Experimental Data[1]
| Property | Computational Approach (Theoretical) | Experimental Value (Typical for Class) | Discrepancy Source |
| Birefringence ( | Derived from Polarizability Anisotropy ( | 0.10 – 0.12 | Order Parameter ( |
| Dielectric Anisotropy ( | Gas-phase dipole calculation.[1] Predicted | ~0 to +2.0 | Reaction Field. Bulk effects and antiparallel dimerization in condensed phases dampen the effective dipole. |
| Viscosity ( | Molecular Dynamics (shear stress autocorrelation).[1] | Low | The cyclohexane ring disrupts |
Part 4: Synthesis & Purity Protocol
For Drug Development Professionals: This protocol exemplifies the "Scaffold Synthesis" workflow.
Objective: Synthesize this compound via Sonogashira Coupling. Reaction Type: Pd-catalyzed cross-coupling.[1][2][3][4]
Step-by-Step Methodology
-
Reagents: 1-Bromo-4-(trans-4-propylcyclohexyl)benzene (Starting Material), Trimethylsilylacetylene (TMSA), Pd(PPh
) Cl (Catalyst), CuI (Co-catalyst), Diisopropylamine (Base/Solvent).[1] -
Coupling:
-
Degas the amine solvent to remove O
(prevents homocoupling of alkyne). -
Add catalyst (2 mol%) and CuI (1 mol%).
-
Add aryl bromide and TMSA.[1] Heat to 60°C under Argon for 4-6 hours.
-
-
Deprotection:
-
Purification:
Visualization: Synthesis & Characterization Workflow
Caption: Workflow for the synthesis of the target alkyne, highlighting the critical deprotection step.
Part 5: Drug Development Relevance (ADME Profiling)
While this compound is an LC monomer, its phenylcyclohexane core is a privileged scaffold in medicinal chemistry (e.g., Tramadol analogs, Venlafaxine derivatives).
-
Lipophilicity (LogP):
-
Metabolic Stability:
-
The trans-cyclohexyl ring is metabolically robust compared to alkyl chains.[1]
-
The terminal alkyne is a "metabolic handle," susceptible to CYP450 oxidation, potentially forming reactive ketenes or undergoing hydration.
-
References
-
Gray, G. W., & Kelly, S. M. (1981). The Synthesis and Liquid Crystal Properties of Some 4-Alkyl- and 4-Alkoxy-phenylcyclohexanes. Molecular Crystals and Liquid Crystals.[1][5][6][7] (Contextual grounding for PCH class properties).
-
Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[1] (Reference for birefringence mechanisms in tolane/PCH systems).
-
PubChem. (2024).[1] Compound Summary: this compound.[1][8][9] National Library of Medicine.[1] Retrieved from [Link]
-
Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. (Authoritative source for the synthesis protocol).
Sources
- 1. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene | C25H30 | CID 630234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
